Aluminum hydroxyphosphate
説明
特性
CAS番号 |
150828-31-2 |
|---|---|
分子式 |
AlHO9PS-3 |
分子量 |
235.03 g/mol |
IUPAC名 |
aluminum;hydroxide;phosphate;sulfate |
InChI |
InChI=1S/Al.H3O4P.H2O4S.H2O/c;2*1-5(2,3)4;/h;(H3,1,2,3,4);(H2,1,2,3,4);1H2/q+3;;;/p-6 |
InChIキー |
ZWEKKNSFALRKLJ-UHFFFAOYSA-H |
正規SMILES |
[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Al+3] |
製品の起源 |
United States |
Foundational & Exploratory
Synthesis of Amorphous Aluminum Hydroxyphosphate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amorphous aluminum hydroxyphosphate is a critical component in the formulation of many human vaccines, where it serves as an adjuvant to enhance the immune response to antigens.[1][2] Its amorphous nature and surface chemistry play a pivotal role in its adsorptive capacity and immunomodulatory effects.[1][3] This technical guide provides an in-depth overview of the synthesis of amorphous this compound, focusing on the widely employed co-precipitation method. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis process and the factors influencing the final product's physicochemical properties.
Core Synthesis Methodology: Co-precipitation
The most common method for synthesizing amorphous this compound is co-precipitation.[4] This technique involves the controlled mixing of an aluminum salt solution with a phosphate (B84403) salt solution in a specific molar ratio, typically under constant pH conditions. The resulting precipitate is an amorphous solid composed of aluminum, hydroxide (B78521), and phosphate ions.[1] The key to producing a consistent and effective adjuvant lies in the precise control of several synthesis parameters.
Experimental Protocol: Laboratory-Scale Co-precipitation
This protocol outlines a typical laboratory-scale synthesis of amorphous this compound.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Jacketed glass reaction vessel with a magnetic stirrer or overhead stirrer
-
Two peristaltic pumps
-
pH meter and probe
-
Centrifuge and centrifuge tubes
-
Lyophilizer or drying oven
Procedure:
-
Reactant Preparation:
-
Prepare a solution of aluminum chloride in deionized water (e.g., 0.2 M).
-
Prepare a solution of sodium phosphate in deionized water (e.g., 0.2 M). The specific concentration will depend on the desired final P/Al ratio.
-
Prepare a solution of sodium hydroxide in deionized water (e.g., 1 M) for pH control.
-
-
Precipitation:
-
Add a specific volume of deionized water to the reaction vessel and bring it to the desired temperature (e.g., room temperature or slightly elevated).
-
Begin stirring at a constant rate (e.g., 300 rpm).
-
Simultaneously pump the aluminum chloride solution and the sodium phosphate solution into the reaction vessel at a constant and equal flow rate.
-
Monitor the pH of the reaction mixture continuously. Maintain a constant pH (e.g., pH 6.0 ± 0.2) by adding the sodium hydroxide solution using a separate pump controlled by the pH meter (fed-batch precipitation).[4]
-
-
Aging:
-
Once the addition of reactants is complete, continue stirring the suspension for a defined period (e.g., 1 hour) to allow the precipitate to age and stabilize.
-
-
Washing:
-
Transfer the suspension to centrifuge tubes and centrifuge at a specified speed (e.g., 3000 x g) for a set time (e.g., 15 minutes) to pellet the precipitate.
-
Discard the supernatant.
-
Resuspend the pellet in deionized water and repeat the centrifugation and resuspension steps several times (e.g., 3-4 times) to remove unreacted ions.
-
-
Drying:
-
After the final wash, the purified paste can be either lyophilized (freeze-dried) or dried in an oven at a specific temperature (e.g., 60°C) to obtain a fine white powder of amorphous this compound.
-
Influence of Synthesis Parameters on Physicochemical Properties
The physicochemical properties of amorphous this compound are highly dependent on the synthesis conditions. Understanding and controlling these parameters is crucial for producing an adjuvant with the desired characteristics for a specific application.
Data Presentation: Synthesis Parameters vs. Physicochemical Properties
The following tables summarize the impact of key synthesis parameters on the final product's properties.
Table 1: Effect of pH on the Properties of Amorphous this compound
| Precipitation pH | Final P/Al Molar Ratio | Point of Zero Charge (PZC) | Particle Size (Primary) | Morphology |
| 4.0 - 5.0 | Higher | ~5 | ~50 nm | Spherical nanoparticles |
| 6.0 - 7.0 | Intermediate | ~6-7 | ~50 nm | Aggregates of spherical particles |
| > 7.0 | Lower | >7 | ~50 nm | Aggregates of spherical particles |
Table 2: Effect of Initial P/Al Molar Ratio on the Properties of Amorphous this compound
| Initial P/Al Molar Ratio | Final P/Al Molar Ratio in Solid | Amorphous/Crystalline Nature | Surface Charge (at neutral pH) |
| < 1.0 | < 1.0 | Amorphous | Positive or near neutral |
| 1.0 - 1.2 | ~1.0 | Amorphous | Negative |
| > 2.0 | ~1.0 - 1.2 | Amorphous | Negative |
Table 3: General Physicochemical Properties of Amorphous this compound Adjuvant
| Property | Typical Value/Range |
| Particle Size (Aggregates) | 1 - 10 µm |
| Surface Area | Variable, typically high |
| Point of Zero Charge (PZC) | 5 - 7 |
| Crystallinity | Amorphous (confirmed by XRD) |
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the synthesis and characterization of amorphous this compound.
Caption: Co-precipitation workflow for amorphous this compound synthesis.
Caption: Influence of synthesis parameters on final product properties.
Conclusion
The synthesis of amorphous this compound by co-precipitation is a well-established yet highly sensitive process. The final physicochemical properties of the material, which are critical for its function as a vaccine adjuvant, are intricately linked to the precise control of synthesis parameters such as pH and the phosphate to aluminum molar ratio. This guide provides a foundational understanding of the synthesis process, offering a detailed experimental protocol and highlighting the key relationships between synthesis conditions and material properties. For the successful development of effective and consistent vaccine formulations, a thorough characterization of the synthesized amorphous this compound is paramount.
References
An In-depth Technical Guide to the Physicochemical Properties of Aluminum Hydroxyphosphate Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum salts have been the most widely used adjuvants in human vaccines for nearly a century, prized for their excellent safety profile, low cost, and ability to enhance the immune response to a variety of antigens. Among these, aluminum hydroxyphosphate (Al(OH)x(PO₄)y) is a critical component in numerous licensed vaccines. Its amorphous, porous structure and distinct surface chemistry govern its interaction with antigens and its subsequent engagement with the immune system. Understanding the physicochemical properties of this compound is paramount for the rational design of stable and effective vaccine formulations.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound adjuvant, detailed methodologies for its characterization, and a summary of its proposed mechanisms of action.
Physicochemical Properties
The key physicochemical properties of this compound adjuvant are summarized in the tables below. These properties can be influenced by the synthesis method, the composition of the surrounding buffer, and the presence of antigens.
Table 1: General Physicochemical Properties
| Property | Description | Typical Values/Characteristics | Citations |
| Chemical Composition | Amorphous this compound, a non-stoichiometric compound. The ratio of hydroxyl to phosphate (B84403) groups can vary depending on precipitation conditions. May also contain sulfate (B86663) if prepared using aluminum potassium sulfate. | Al(OH)x(PO₄)y | [1][2] |
| Structure | Amorphous (non-crystalline) due to the incorporation of phosphate which interferes with crystallization. Composed of primary spherical nanoparticles that form larger aggregates. | Primary particles: ~50 nm in diameter. Aggregates: 1-20 µm. | [3][4] |
| Morphology | Primary particles are often described as spherical or plate-like, forming loose, grape-like microparticle aggregates. | Amorphous, plate-like nanoparticles. | [3][5] |
| Point of Zero Charge (PZC) / Isoelectric Point (IEP) | The pH at which the net surface charge of the adjuvant is zero. This is a critical parameter for predicting electrostatic interactions with antigens. | Typically ranges from 4.6 to 7.0. At neutral pH, the surface is generally negatively charged. | [6][7][8] |
Table 2: Quantitative Data on Particle Size and Zeta Potential
| Adjuvant Type | Condition | Particle Size (d50, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Citation |
| Adju-Phos® (this compound) | Native stock | 7152 ± 308 | 0.86 ± 0.07 | -22.80 ± 3.07 | [9] |
| Adju-Phos® | Diluted in ultrapure water (1 mg/mL Al) | 2054 ± 68 | 0.19 ± 0.02 | -38.37 ± 0.52 | [9] |
| Adju-Phos® | In saline (ca. 250 µg/mL Al) | 4411 ± 128 | 0.27 ± 0.04 | -22.80 ± 3.07 | [9] |
| Adju-Phos® | In saline with BSA (ca. 250 µg/mL Al) | 4850 ± 501 | 0.27 ± 0.04 | -13.02 ± 0.10 | [9] |
| Aluminum Phosphate (AP) | pH 6.35 | - | - | -24.70 ± 1.15 | [10] |
Note: BSA - Bovine Serum Albumin
Table 3: Antigen Adsorption Capacity
The adsorption of antigens to this compound is a key aspect of its function, primarily driven by electrostatic interactions and ligand exchange.[11]
| Adjuvant | Model Antigen | Adsorption Mechanism | Factors Influencing Adsorption | Citation |
| This compound | Lysozyme (alkaline protein) | Electrostatic attraction | pH, ionic strength, protein pI, adjuvant PZC | [7] |
| This compound | Haemophilus influenzae type b (Hib) polysaccharide | Ligand exchange and electrostatic interactions | Phosphate concentration in buffer | [12] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible characterization of this compound adjuvants.
Synthesis of this compound Adjuvant (Co-precipitation Method)
This protocol is based on methods described in patent literature for producing a homogenous and reproducible adjuvant.[1][13][14][15][16][17]
Materials:
-
Solution of an aluminum salt (e.g., aluminum chloride)
-
Solution of a phosphate salt (e.g., sodium phosphate) at a specific pH (e.g., 8.5-9.5)
-
Buffer for exchange (e.g., saline)
-
High-shear rotor-stator mixer (optional)
Procedure:
-
Simultaneously and continuously combine the aluminum salt solution and the phosphate solution at a constant ratio into a reaction vessel with constant stirring. The phosphate solution often serves as the buffer to maintain a constant pH during the precipitation.
-
Continue the co-mixing for a defined period (e.g., 20 minutes) to allow for the formation of the amorphous this compound precipitate.
-
(Optional) To achieve a more uniform particle size distribution, the adjuvant suspension can be recirculated through a high-shear rotor-stator mixer to reduce the size of large aggregates.
-
Remove excess phosphate and other residual salts by buffer exchange. This can be achieved through methods such as diafiltration or repeated centrifugation and resuspension in the desired buffer (e.g., 0.9% saline).
-
The final product is a suspension of this compound adjuvant.
Caption: Workflow for the synthesis of this compound adjuvant.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.[9][18][19][20]
Instrumentation:
-
Zetasizer Nano ZS (Malvern Panalytical) or similar instrument.
Procedure for Particle Size (DLS):
-
Dilute the adjuvant suspension to an appropriate concentration (e.g., 1 mg/mL Al) in ultrapure water or the buffer of interest to minimize multiple scattering effects.[9]
-
Transfer the sample to a polystyrene cuvette.
-
Set the instrument parameters: measurement angle at 173° (backscatter), temperature at 25°C, and use automatic attenuation.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the hydrodynamic radius and polydispersity index (PDI).
Procedure for Zeta Potential (ELS):
-
Prepare the sample in a low ionic strength medium (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Load the sample into a folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform a minimum of three runs per sample. The instrument measures the electrophoretic mobility and calculates the zeta potential using the Henry equation.
Caption: Workflow for particle size and zeta potential analysis.
Transmission Electron Microscopy (TEM)
Negative staining TEM is commonly used to visualize the morphology of this compound nanoparticles.[21][22][23][24]
Materials:
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 1% uranyl acetate (B1210297) or uranyl formate)
-
Filter paper
-
Pipettes
Procedure:
-
Prepare a dilute suspension of the this compound adjuvant in ultrapure water. Sonication can be used to disperse aggregates.
-
Place a drop of the suspension onto the carbon-coated side of a TEM grid.
-
Allow the particles to adsorb for a few minutes.
-
Blot off the excess liquid using filter paper.
-
Apply a drop of the negative stain solution to the grid.
-
After a short incubation (e.g., 30-60 seconds), blot off the excess stain.
-
Allow the grid to air dry completely before imaging in the TEM.
Antigen Adsorption Isotherm
This protocol determines the adsorption capacity of the adjuvant for a specific antigen.[4][15][25][26][27][28][29][30][31][32][33]
Materials:
-
This compound adjuvant suspension
-
Antigen solution of known concentration
-
Assay buffer (e.g., saline, phosphate-buffered saline)
-
Protein quantification assay (e.g., Bicinchoninic Acid (BCA) assay)
Procedure:
-
Prepare a series of tubes with a fixed concentration of this compound adjuvant.
-
Add increasing concentrations of the antigen solution to the tubes.
-
Incubate the mixtures with gentle agitation for a sufficient time to reach equilibrium (e.g., 1-3 hours).
-
Centrifuge the tubes to pellet the adjuvant-antigen complexes.
-
Carefully collect the supernatant containing the unbound antigen.
-
Quantify the protein concentration in the supernatant using a BCA assay or another suitable protein quantification method.
-
Calculate the amount of adsorbed antigen by subtracting the unbound antigen concentration from the initial antigen concentration.
-
Plot the amount of adsorbed antigen per unit of adjuvant against the equilibrium concentration of unbound antigen to generate the adsorption isotherm.
Mechanisms of Action
The adjuvant activity of this compound is multifactorial, involving a combination of physical and immunological mechanisms.
Depot Effect and Antigen Presentation
The "depot effect" refers to the localization of the antigen at the injection site, leading to its slow release and prolonged exposure to the immune system. The particulate nature of the adjuvant-antigen complex facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells.[25][34]
Upon phagocytosis by a dendritic cell, the adjuvant-antigen complex is contained within a phagosome. The phagosome matures, acidifies, and fuses with lysosomes, leading to the degradation of the antigen into peptides. These peptides are then loaded onto MHC class II molecules within the phagolysosome and transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response.[9][11][13][14][18][19][26][34][35][36]
Caption: MHC Class II antigen presentation pathway for particulate antigens.
NLRP3 Inflammasome Activation
Aluminum adjuvants are known to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs.[37][38] This is a key component of the innate immune response.
Following phagocytosis, the this compound particles can lead to lysosomal destabilization and rupture. This releases lysosomal contents, such as cathepsin B, into the cytosol. These danger signals are sensed by NLRP3, leading to the assembly of the inflammasome complex, which also includes ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are secreted from the cell and contribute to the recruitment and activation of other immune cells.[34][37]
Caption: NLRP3 inflammasome activation by this compound.
Conclusion
The physicochemical properties of this compound adjuvant are intricately linked to its function as a potent immune enhancer in vaccines. A thorough understanding and characterization of its particle size, surface charge, and antigen adsorption behavior are essential for the development of stable and immunogenic vaccine formulations. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of vaccine development, facilitating the rational design and optimization of next-generation vaccines.
References
- 1. EP2782594B1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 2. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 3. researchgate.net [researchgate.net]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aluminum Adjuvants—‘Back to the Future’ [mdpi.com]
- 9. Class II MHC antigen processing in phagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pnas.org [pnas.org]
- 13. Class II MHC Antigen Processing in Phagosomes | Springer Nature Experiments [experiments.springernature.com]
- 14. journals.asm.org [journals.asm.org]
- 15. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 16. ES2729111T3 - Method for the preparation of this compound adjuvant - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
- 18. researchgate.net [researchgate.net]
- 19. Presentation of phagocytosed antigens by MHC class I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vaccine adjuvants - improve size and charge 4 alum and lipos | Malvern Panalytical [malvernpanalytical.com]
- 21. microscopyinnovations.com [microscopyinnovations.com]
- 22. Negative Staining Procedures: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 23. Negative stain EM | Karolinska Institutet [ki.se]
- 24. Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of aluminum-containing adjuvants in antigen internalization by dendritic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. benallenlab.org [benallenlab.org]
- 28. Aluminum Phosphate Vaccine Adjuvant: Analysis of Composition and Size Using Off-Line and In-Line Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pierce BCA Protein Assay Protocol [protocols.io]
- 30. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 31. vectorlabs.com [vectorlabs.com]
- 32. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biopharminternational.com [biopharminternational.com]
- 34. Frontiers | Antigen Processing for MHC Class II Presentation via Autophagy [frontiersin.org]
- 35. microbenotes.com [microbenotes.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. "The effect of aluminum adjuvants on dendritic cells" by Anna Sokolovska [docs.lib.purdue.edu]
Characterization of Aluminum Hydroxyphosphate Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core characterization methods for aluminum hydroxyphosphate nanoparticles (AHPs), which are critical components in vaccine adjuvants and drug delivery systems. This guide details the experimental protocols for key analytical techniques, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of AHPs is paramount for predicting their in vivo behavior, including adjuvant efficacy and safety profile. Key parameters include particle size, polydispersity, surface charge, morphology, and crystallinity.
Particle Size and Polydispersity
Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and size distribution of AHPs in suspension.
Table 1: Representative Hydrodynamic Size and Polydispersity Index of this compound Nanoparticles
| Nanoparticle Type | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Reference |
| Amorphous this compound | 21 - 23 | Not Reported | [1] |
| Positively Charged AHP | ~100 | Not Reported | [2] |
| Neutral AHP | >100 | Not Reported | [2] |
| Negatively Charged AHP | ~100 | Not Reported | [2] |
| Adju-Phos® (diluted in saline) | 7152 ± 308 | >0.7 | [3] |
| Imject alum® (diluted in saline) | 7294 ± 146 | >0.7 | [3] |
Surface Charge (Zeta Potential)
The Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is also crucial for understanding the interaction of nanoparticles with biological components such as proteins and cell membranes.[4]
Table 2: Zeta Potential of this compound Nanoparticles
| Nanoparticle Type | Zeta Potential (mV) | pH | Reference |
| Positively Charged AHP | +25.4 | 7.4 | [1] |
| Negatively Charged AHP | -28.2 | 7.4 | [1] |
| Adju-Phos® (native) | -22.80 ± 3.07 | Not Specified | [3] |
| Adju-Phos® (in saline) | -15.72 ± 0.26 | ~7.0 | [3] |
| Imject alum® (native) | -0.07 ± 0.38 | Not Specified | [3] |
| Imject alum® (in saline) | -2.90 ± 0.23 | ~7.0 | [3] |
| Amorphous this compound Sulfate (AAHS) | +7.94 ± 0.50 | 6-7 | [5] |
| Aluminum Phosphate (B84403) (AP) | -24.70 ± 1.15 | 6-7 | [5] |
Morphological and Structural Characterization
Visualizing the morphology and determining the crystalline structure of AHPs provides critical insights into their manufacturing consistency and functional behavior.
Morphology
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the size, shape, and aggregation state of nanoparticles.
Table 3: Morphological Characteristics of this compound Nanoparticles
| Technique | Observation | Reference |
| TEM | Amorphous, quasi-shaped structures | [1] |
| TEM | Plate-like particle network with primary disk-shaped particles (~50 nm) | [2] |
| SEM | Tetrahedral morphology | [2] |
Crystallinity
X-ray Diffraction (XRD) is the primary method for assessing the crystalline nature of materials. Amorphous this compound, as its name suggests, lacks a long-range ordered crystalline structure, which is evident in its XRD pattern.
Table 4: Crystallinity of this compound Nanoparticles
| Technique | Observation | Reference |
| XRD | Broad, diffuse hump in the diffractogram, indicative of an amorphous structure | [2] |
Chemical Composition and Functional Groups
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the chemical bonds and functional groups present in the nanoparticles, confirming the presence of phosphate and hydroxyl groups.
Table 5: Key FTIR Absorption Bands for this compound Nanoparticles
| Wavenumber (cm⁻¹) | Bond Vibration | Reference |
| ~3400 | O-H stretching (hydroxyl groups and adsorbed water) | [6] |
| ~1640 | O-H bending (adsorbed water) | [6] |
| ~1050-1100 | P-O stretching (phosphate groups) | [6] |
| ~500-700 | Al-O stretching | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of this compound nanoparticles.
Synthesis of Amorphous this compound Nanoparticles
A common method for synthesizing amorphous this compound nanoparticles is through chemical precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine adjuvants - improve size and charge 4 alum and lipos | Malvern Panalytical [malvernpanalytical.com]
- 5. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ask an Expert: Best practices for PDF analysis on a laboratory instrument | Malvern Panalytical [malvernpanalytical.com]
structure and morphology of aluminum hydroxyphosphate
An In-depth Technical Guide on the Structure and Morphology of Aluminum Hydroxyphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a key component in vaccine formulations, serves as a potent adjuvant, enhancing the immune response to antigens. Its efficacy is intrinsically linked to its physicochemical properties, namely its structure and morphology. Unlike crystalline materials, this compound is typically amorphous, a characteristic that arises from the incorporation of phosphate (B84403) ions into the aluminum hydroxide (B78521) lattice, which disrupts the formation of a regular crystal structure.[1][2] This guide provides a comprehensive overview of the structure, morphology, synthesis, and characterization of this compound, offering valuable insights for its application in research and drug development.
Chemical Structure and Composition
The chemical composition of this compound is not strictly stoichiometric and is best represented by the formula Al(OH)ₓ(PO₄)y.[1][2] The ratio of hydroxyl (OH) to phosphate (PO₄) groups is highly dependent on the conditions employed during its synthesis, such as pH and the initial reactant concentrations.[1] This variability allows for the tuning of its properties for specific applications.
Studies using techniques like 27Al magic-angle-spinning (MAS) NMR have revealed that the aluminum atoms exist in both tetrahedrally and octahedrally coordinated states, with the octahedral form being predominant.[2][3] The material is not a simple mixture of distinct aluminum hydroxide and aluminum phosphate phases, but rather an integrated, amorphous structure where phosphate is incorporated into the bulk solid.[3] This amorphous nature is a defining structural characteristic, confirmed by the absence of sharp peaks in X-ray diffraction (XRD) patterns.[1]
Morphology
The morphology of this compound is characterized by a hierarchical structure.
-
Primary Particles : At the nanoscale, it consists of primary particles that are typically spherical or plate-like, with diameters around 50 nm.[1][4]
-
Aggregates : These primary nanoparticles assemble into larger, loosely packed aggregates. These aggregates are irregularly shaped and typically range in size from 1 to 20 micrometers (µm).[1][5] The porous nature of these aggregates provides a large surface area for antigen adsorption.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential tools for visualizing this morphology, revealing the plate-like primary particles and their aggregation into larger, porous structures.[1][6][7]
Synthesis and Characterization Workflow
The synthesis of this compound is a critical process that dictates its final physicochemical properties. The most common method is precipitation, which can be performed under batch conditions or at a constant pH.[3][8] The constant pH method is often preferred for producing a more homogeneous material.[8] Key parameters that control the synthesis include the molar ratio of phosphate to aluminum (P/Al), pH, mixing speed, and temperature.[2][9]
General Synthesis Workflow
The synthesis process involves the controlled reaction of an aluminum salt with a phosphate source, typically in the presence of a base to maintain pH.
Caption: General Synthesis Workflow for this compound.
Physicochemical Characterization Workflow
A multi-technique approach is necessary to fully characterize the structure and morphology of the synthesized this compound.
Caption: Physicochemical Characterization Workflow.
Quantitative Data Summary
The properties of this compound can vary significantly based on the manufacturing process. The following table summarizes typical quantitative data reported in the literature.
| Property | Typical Value | Characterization Technique(s) | Reference(s) |
| Structure | |||
| Chemical Formula | Al(OH)ₓ(PO₄)y | Elemental Analysis, XPS | [1][2] |
| Crystallinity | Amorphous / Poorly crystalline | X-ray Diffraction (XRD) | [1][10] |
| P/Al Molar Ratio | 0.6 - 1.2 | Elemental Analysis, XPS | [9][11] |
| Point of Zero Charge (PZC) | 4.5 - 7.0 | Doppler Electrophoretic Light Scattering | [1][5] |
| Morphology | |||
| Primary Particle Size | ~50 nm (diameter) | Transmission Electron Microscopy (TEM) | [1][4] |
| Aggregate Particle Size (d₅₀) | 2 - 20 µm | Laser Diffraction, Static Light Scattering | [5][6][9] |
| Surface Area | Up to 510 m²/g | Brunauer-Emmett-Teller (BET) Analysis | [4] |
Relationship Between Synthesis, Structure, and Function
The functional performance of this compound as a vaccine adjuvant is directly governed by its physicochemical properties, which are established during synthesis. For instance, the surface charge, determined by the P/Al ratio and pH, influences the electrostatic interaction with and adsorption of protein antigens.[9][12]
Caption: Relationship Between Synthesis, Properties, and Function.
Experimental Protocols
Detailed and controlled experimental procedures are crucial for synthesizing and characterizing this compound with reproducible properties.
Protocol 1: Synthesis by Constant pH Precipitation
This protocol describes a lab-scale synthesis of this compound adjuvant.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O) solution (e.g., 0.2 M)
-
Trisodium phosphate (Na₃PO₄) solution (e.g., 0.2 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Water for Injection (WFI)
-
pH meter and controller
-
Peristaltic pumps
-
Stirred reaction vessel
Methodology:
-
Setup: Add a defined volume of WFI to the reaction vessel and begin stirring. Calibrate the pH probe and set the controller to the desired precipitation pH (e.g., pH 5.5).
-
Reactant Addition: Using separate peristaltic pumps, simultaneously and continuously add the aluminum chloride solution and the sodium phosphate solution to the reaction vessel at a controlled rate to maintain a constant P/Al molar ratio.[8][13]
-
pH Control: A third pump, controlled by the pH meter, infuses the sodium hydroxide solution as needed to maintain the pH at the setpoint throughout the precipitation process.[13]
-
Aging: Once the reactant addition is complete, allow the resulting suspension to stir for a specified period (e.g., 1 hour) to age the precipitate.
-
Washing: Concentrate the precipitate by centrifugation or tangential flow filtration. Resuspend the solids in a suitable buffer (e.g., saline) and repeat the process for several cycles to remove residual unreacted ions.[8]
-
Sizing (Optional): If a smaller aggregate size is desired, process the washed suspension through a high-shear rotor-stator mixer until the target particle size distribution is achieved, monitoring with laser diffraction.[9][11]
-
Final Formulation: Adjust the final concentration of the this compound suspension as required and store at 2-8°C.
Protocol 2: Characterization by Transmission Electron Microscopy (TEM)
This protocol outlines the sample preparation for visualizing primary particle morphology.
Methodology:
-
Sample Dilution: Dilute the this compound suspension significantly in WFI to ensure individual particles can be visualized.
-
Grid Preparation: Place a small drop (approx. 5 µL) of the diluted suspension onto a carbon-coated copper TEM grid.
-
Wicking and Staining: After 1-2 minutes, carefully wick away the excess liquid from the edge of the grid using filter paper. For enhanced contrast, a negative stain (e.g., 2% uranyl acetate) can be applied for 30-60 seconds, followed by another wicking step.
-
Drying: Allow the grid to air-dry completely before loading it into the TEM.
-
Imaging: Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV) and capture images at various magnifications to observe both primary particles and their aggregation.
Protocol 3: Characterization by X-ray Diffraction (XRD)
This protocol is used to confirm the amorphous nature of the material.
Methodology:
-
Sample Preparation: Prepare a dry powder of the this compound by lyophilization or careful oven drying at a low temperature.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.
-
Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a wide 2θ range (e.g., 5° to 70°) using a common X-ray source (e.g., Cu Kα radiation).
-
Analysis: Analyze the resulting diffractogram. The absence of sharp, well-defined Bragg peaks and the presence of a broad, diffuse halo are indicative of an amorphous or poorly crystalline structure.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound vaccine adjuvants by (27)Al MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Identity, Structure and Compositional Analysis of Aluminum Phosphate Adsorbed Pediatric Quadrivalent and Pentavalent Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ES2729111T3 - Method for the preparation of this compound adjuvant - Google Patents [patents.google.com]
- 9. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 10. Characterization of aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2782594B1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 12. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
An In-depth Technical Guide on the Core Mechanism of Action of Aluminum Hydroxyphosphate as an Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of aluminum hydroxyphosphate as a vaccine adjuvant. It delves into its physicochemical properties, the critical role of antigen adsorption, and its intricate interactions with the innate and adaptive immune systems.
Physicochemical Properties of this compound
This compound (AP) and its variant, amorphous this compound sulfate (B86663) (AAHS), are widely used adjuvants in human vaccines.[1][2] Their efficacy is intrinsically linked to their physicochemical characteristics, which influence antigen binding and interaction with immune cells.[3]
AP is chemically amorphous Al(OH)x(PO4)y, existing as spherical primary particles that aggregate.[2] AAHS also forms an amorphous, mesh-like structure.[1] Key physicochemical properties are summarized in the table below.
| Property | This compound (AP) | Amorphous this compound Sulfate (AAHS) | Reference |
| Primary Particle Shape | Spherical | Mesh-like | [1][2] |
| Particle Size (Aggregates) | 1.91 μm - 7.15 μm | 4.59 μm | [3][4] |
| Point of Zero Charge (PZC) | ~5.0 | ~7.0 | [5][6] |
| Surface Charge at Neutral pH | Negative | Neutral | [5][6] |
The Role of Antigen Adsorption
A primary function of this compound is to adsorb and present antigens to the immune system. This "depot effect" enhances antigen uptake by antigen-presenting cells (APCs).[7] The adsorption is primarily governed by electrostatic interactions.[8] Given its negative surface charge at physiological pH, this compound is particularly effective at adsorbing antigens with a high isoelectric point (pI).[8]
The strength of this adsorption is a critical parameter. If the antigen is too strongly adsorbed, it may impair its processing and presentation to T-cells.[7] The Langmuir adsorption model is often used to quantify the adsorption capacity and strength.[9]
Activation of the Innate Immune System: The NLRP3 Inflammasome
A key mechanism by which aluminum adjuvants, including this compound, exert their effect is through the activation of the innate immune system.[7] This is largely mediated by the activation of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome in APCs like macrophages and dendritic cells.[10][11][12]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-inflammatory cytokine (pro-IL-1β and pro-IL-18) expression, typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs).[11][12]
-
Activation (Signal 2): this compound particles are phagocytosed by APCs. This leads to lysosomal destabilization and the release of cathepsin B into the cytoplasm. This, along with potassium efflux, acts as the second signal, triggering the assembly of the NLRP3 inflammasome complex.[10]
Once assembled, the NLRP3 inflammasome activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[10][11] These cytokines are potent inflammatory mediators that recruit other immune cells to the site of injection and promote the subsequent adaptive immune response.
Caption: NLRP3 inflammasome activation by this compound.
Induction of the Adaptive Immune Response
The innate immune response triggered by this compound is crucial for shaping the subsequent adaptive immune response. The secretion of IL-1β and other pro-inflammatory cytokines creates an inflammatory environment at the injection site, leading to the recruitment of various immune cells.[7]
APCs that have taken up the antigen-adjuvant complex migrate to the draining lymph nodes.[7] There, they present the processed antigen to T-helper (Th) cells. Aluminum adjuvants are known to predominantly induce a Th2-biased immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13.[13] This Th2 response is critical for stimulating B cells to differentiate into plasma cells and produce high titers of antigen-specific antibodies, which is the primary goal of most vaccines.[14]
Caption: Induction of a Th2-biased adaptive immune response.
Experimental Protocols
A. Characterization of Physicochemical Properties
1. Particle Size Analysis by Laser Diffraction
This protocol outlines the general steps for determining the particle size distribution of this compound aggregates.
-
Principle: Laser diffraction measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[15]
-
Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000).[15]
-
Methodology:
-
Prepare a dilute suspension of the this compound adjuvant in a suitable dispersant (e.g., deionized water).[15]
-
Ensure the suspension is well-mixed to be representative.
-
Introduce the sample into the instrument's dispersion unit, which circulates the suspension through a measurement cell.
-
The instrument's software will record the scattering pattern and calculate the particle size distribution based on Mie or Fraunhofer theory.
-
Parameters such as stirring speed and laser obscuration should be optimized and kept consistent for all measurements.[15]
-
Caption: Workflow for particle size analysis by laser diffraction.
2. Determination of Point of Zero Charge (PZC)
The PZC is the pH at which the surface of the adjuvant particles has a net neutral charge.
-
Principle: The PZC can be determined by measuring the zeta potential of a suspension of the adjuvant at various pH values. The PZC is the pH at which the zeta potential is zero.
-
Instrumentation: A Zetasizer instrument.[6]
-
Methodology:
-
Prepare a series of buffers with a range of pH values.
-
Disperse the this compound adjuvant in each buffer to create a dilute suspension.
-
Measure the zeta potential of each suspension using the Zetasizer.
-
Plot the zeta potential as a function of pH.
-
The PZC is the pH value where the curve intersects the x-axis (zeta potential = 0).
-
B. Antigen Adsorption Assay
This protocol describes a method to quantify the adsorption of a protein antigen to this compound.
-
Principle: The amount of adsorbed protein is determined by measuring the concentration of unbound protein remaining in the supernatant after incubation with the adjuvant.
-
Methodology:
-
Prepare a stock solution of the protein antigen of known concentration.
-
Mix a fixed amount of this compound adjuvant with varying concentrations of the antigen solution.
-
Incubate the mixtures for a defined period (e.g., 1 hour) with gentle mixing to allow for adsorption to reach equilibrium.
-
Centrifuge the samples to pellet the adjuvant-antigen complexes.
-
Carefully collect the supernatant and measure the concentration of unbound protein using a suitable protein quantification assay (e.g., BCA assay).
-
The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial amount of protein added.
-
The data can be used to generate an adsorption isotherm (e.g., by plotting adsorbed protein vs. free protein concentration) and fitted to a model like the Langmuir equation to determine the maximum adsorption capacity.[9]
-
Caption: Workflow for antigen adsorption assay.
C. In Vitro Macrophage Stimulation Assay
This protocol outlines the steps to assess the activation of macrophages by this compound and the subsequent production of IL-1β.
-
Principle: Macrophages are stimulated with the adjuvant, and the release of IL-1β into the cell culture supernatant is measured by ELISA.
-
Methodology:
-
Culture a macrophage cell line (e.g., THP-1) or primary macrophages in appropriate cell culture plates.
-
Priming (Signal 1): Stimulate the cells with a TLR agonist like lipopolysaccharide (LPS) for a few hours to induce the expression of pro-IL-1β.
-
Activation (Signal 2): Add varying concentrations of this compound to the primed cells and incubate for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
D. In Vivo Immunization Protocol (Mouse Model)
This protocol provides a general framework for evaluating the adjuvant effect of this compound in mice.
-
Methodology:
-
Prepare vaccine formulations by mixing the antigen with this compound adjuvant. A control group should receive the antigen alone.
-
Immunize groups of mice (e.g., BALB/c) with the vaccine formulations via a relevant route (e.g., intramuscular or subcutaneous).[14]
-
Administer one or more booster immunizations at specified intervals (e.g., 2-3 weeks apart).
-
Collect blood samples at various time points after immunization.
-
Separate the serum and measure the antigen-specific antibody titers using ELISA.
-
The adjuvant effect is determined by comparing the antibody titers in the group that received the antigen with adjuvant to the group that received the antigen alone.[14]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting the adsorption of proteins by aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cigb.edu.cu [cigb.edu.cu]
- 15. Aluminum Phosphate Vaccine Adjuvant: Analysis of Composition and Size Using Off-Line and In-Line Tools - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Surface Charge in the Adjuvanticity of Aluminum Hydroxyphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum salts, particularly aluminum hydroxyphosphate (AP) and aluminum hydroxide (B78521) (AH), have been the most widely used adjuvants in human vaccines for nearly a century. Their primary function is to enhance the immune response to a co-administered antigen. The efficacy of these adjuvants is intricately linked to their physicochemical properties, with surface charge emerging as a critical determinant of their immunomodulatory capacity. This technical guide provides an in-depth exploration of the role of surface charge in the adjuvanticity of this compound, offering a comprehensive resource for researchers and professionals in vaccine development.
The surface charge of an aluminum adjuvant particle dictates its interaction with antigens, immune cells, and other components of the biological milieu. This interaction is fundamental to the initiation of the immune cascade that leads to a robust and lasting protective immunity. Understanding and controlling the surface charge of this compound is therefore paramount in the rational design of effective and safe vaccines.
Physicochemical Properties: The Foundation of Adjuvanticity
The surface charge of aluminum adjuvants is not a fixed property but is highly dependent on the surrounding pH. A key parameter in this context is the Point of Zero Charge (PZC) , which is the pH at which the net surface charge of the particle is zero.
-
This compound (AP): Commercial AP adjuvants typically have a PZC of around 5.[1] This means that at a physiological pH of approximately 7.4, AP particles carry a negative surface charge .[1] The PZC of AP can be influenced by the phosphate-to-aluminum (P/Al) molar ratio during its synthesis; a higher proportion of surface hydroxyl groups results in a higher PZC.[1]
-
Aluminum Hydroxide (AH): In contrast, AH has a PZC of approximately 11.4, rendering it positively charged at neutral pH.[1]
-
Amorphous this compound Sulfate (AAHS): This variant has a PZC of about 7, meaning it is largely neutral at physiological pH.[1]
This fundamental difference in surface charge between AP and AH is a primary driver of their differential interactions with antigens and subsequent immune responses.
Quantitative Data on Surface Charge
The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the surface charge. The following table summarizes typical zeta potential values for aluminum adjuvants.
| Adjuvant Type | pH | Zeta Potential (mV) | Reference |
| Aluminum Hydroxide (AH1) | 6-7 | +11.80 ± 0.70 | [2] |
| Amorphous this compound Sulfate (AAHS) | 6-7 | +7.85 ± 0.14 | [2] |
| Aluminum Phosphate (B84403) (AP) | 6-7 | -24.70 ± 1.15 | [2] |
| Engineered this compound (EAHPs-posi) | Water | +17.05 | [3] |
| Engineered this compound (EAHPs-neut) | Water | -8.75 | [3] |
| Engineered this compound (EAHPs-nega) | Water | -27.73 | [3] |
The Role of Surface Charge in Antigen Adsorption
The primary mechanism by which antigens bind to aluminum adjuvants is through electrostatic interactions .[4] The "opposites attract" principle is central to this process:
-
Negatively charged this compound (AP) preferentially adsorbs positively charged antigens (those with a high isoelectric point, pI).
-
Positively charged aluminum hydroxide (AH) is more effective at adsorbing negatively charged or acidic proteins (those with a low pI).[4]
The strength of this adsorption is a critical factor influencing the immune response. While strong adsorption is often desired to form a stable antigen depot at the injection site, excessively strong binding can hinder the release of the antigen and its presentation to immune cells, potentially dampening the immune response.
Impact of Surface Charge on the Immune Response
The surface charge of this compound nanoparticles significantly influences the ensuing immune response. Studies have shown that positively charged particles tend to elicit a more potent immunostimulatory effect compared to neutral or negatively charged particles.[5] This enhanced adjuvanticity is attributed to several downstream effects.
Cellular Uptake and NLRP3 Inflammasome Activation
Upon injection, aluminum adjuvants are phagocytosed by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The surface charge of the adjuvant particles can influence the efficiency of this uptake. Once inside the APC, aluminum adjuvants can induce the activation of the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response.
The activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms. These cytokines are potent mediators of inflammation and are instrumental in shaping the adaptive immune response.
Influence on Antibody and Cytokine Responses
The nature of the surface charge on this compound has a direct impact on the magnitude and quality of the adaptive immune response, particularly antibody production.
Quantitative Impact on Immune Response:
| Adjuvant | Antigen | Immune Response Metric | Result | Reference |
| Positively Charged AAHPs | S. aureus recombinant protein | Humoral Immunity | Elicited long-lasting and enhanced humoral immunity | [5] |
| Positively Charged AAHPs | HPV type 18 virus-like particles | Antigen-specific antibody production | Outperformed neutral or negatively charged particles | [5] |
| AH (positively charged) vs. AP (negatively charged) | Hib antigen | Hib-IgG antibody titers | Increasing adsorption rate on AP enhanced antibody titers | [2] |
| AH:CpG (net charge modified) | SARS-CoV-2 RBD | IgG, IgG1, IgG2a titers in aged mice | Enhanced humoral responses | [6] |
| AH vs. AP | Various antigens | Cytokine production (IL-5, IL-13, G-CSF, etc.) | Alum induces IL-33-dependent cytokine release | [7][8] |
These findings underscore the principle that a positive surface charge on aluminum-based adjuvants can lead to a more robust humoral immune response, characterized by higher antibody titers. The cytokine profile is also influenced, with aluminum adjuvants generally promoting a Th2-biased response, which is crucial for antibody production.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of this compound adjuvants and the reliable assessment of their adjuvanticity.
Preparation of this compound with Controlled Surface Charge
The surface charge of this compound is primarily controlled by the P/Al molar ratio and the pH during the precipitation process.
Materials:
-
Aluminum chloride (AlCl₃) solution
-
Sodium phosphate (Na₃PO₄) solution
-
Sodium hydroxide (NaOH) solution
-
Sterile, pyrogen-free water
Procedure:
-
Prepare sterile solutions of aluminum chloride and sodium phosphate at the desired molar concentrations. The P/Al molar ratio can be varied to modulate the surface charge. A higher phosphate concentration generally leads to a more negative surface charge.[1]
-
Simultaneously and continuously add the aluminum chloride and sodium phosphate solutions to a reaction vessel containing sterile water with constant and vigorous stirring.
-
Maintain a constant pH during the precipitation by the controlled addition of a sodium hydroxide solution. The final pH of the suspension will also influence the surface charge.[9][10]
-
Allow the precipitate to age under continuous stirring for a specified period (e.g., 24 hours) at room temperature.
-
Wash the resulting this compound suspension multiple times with sterile, pyrogen-free water by centrifugation and resuspension to remove residual salts.
-
Finally, resuspend the adjuvant in sterile saline or a suitable buffer for storage.
Measurement of Zeta Potential
The zeta potential of the adjuvant particles is a critical parameter to quantify their surface charge.
Equipment:
-
Zetasizer Nano series instrument (Malvern Panalytical) or equivalent
-
Folded capillary cells (zeta cells)
-
Syringes and filters (0.22 µm)
Procedure:
-
Sample Preparation: Disperse the this compound adjuvant in an appropriate medium, typically 10 mM NaCl, to a suitable concentration (e.g., 0.1-1.0 mg/mL).[11] The suspending medium should be filtered to remove any particulate contaminants.[11]
-
Instrument Setup: Turn on the Zetasizer instrument and allow it to stabilize for at least 15-30 minutes.[12]
-
Cell Preparation: Thoroughly clean the zeta cell by rinsing with ethanol (B145695) and then with filtered deionized water.
-
Sample Loading: Carefully inject the adjuvant suspension into the zeta cell using a syringe, avoiding the introduction of air bubbles. The cell should be filled to the appropriate level as per the manufacturer's instructions.[11]
-
Measurement: Place the zeta cell into the instrument. Set the measurement parameters in the software, including the dispersant properties (refractive index and viscosity), temperature (typically 25°C), and the number of measurements.[13]
-
Data Analysis: The instrument software will calculate the electrophoretic mobility of the particles and convert it to the zeta potential using the Helmholtz-Smoluchowski equation. The results are typically presented as an average of multiple runs with a standard deviation.
In Vitro Antigen Adsorption Assay
This assay quantifies the amount of antigen that binds to the this compound adjuvant.
Materials:
-
This compound adjuvant suspension
-
Antigen solution of known concentration (e.g., ovalbumin, bovine serum albumin)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microcentrifuge tubes
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Spectrophotometer
Procedure:
-
Mix a known amount of the this compound adjuvant with a known amount of the antigen solution in a microcentrifuge tube.
-
Incubate the mixture at room temperature for a specified period (e.g., 1-2 hours) with gentle agitation to allow for adsorption to reach equilibrium.
-
Centrifuge the tubes at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes) to pellet the adjuvant-antigen complexes.
-
Carefully collect the supernatant, which contains the unbound antigen.
-
Quantify the protein concentration in the supernatant using a standard protein assay.
-
Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen from the initial amount of antigen added. The adsorption capacity can be expressed as mg of antigen per mg of aluminum.
In Vivo Adjuvanticity Assessment in Mice
Animal models are essential for evaluating the in vivo efficacy of vaccine adjuvants.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Antigen-adjuvant formulation
-
Sterile syringes and needles
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
ELISA plates and reagents for antibody and cytokine analysis
Procedure:
-
Immunization: Divide the mice into experimental groups (e.g., antigen alone, antigen + adjuvant, adjuvant alone). Inject each mouse via the desired route (typically intramuscular or subcutaneous) with the appropriate formulation. A typical dose of aluminum adjuvant for mice is in the range of 0.1 to 0.2 mg.[14]
-
Booster Immunizations: Administer one or two booster immunizations at specified intervals (e.g., 2 and 4 weeks after the primary immunization).
-
Blood Collection: Collect blood samples at various time points (e.g., before immunization and 2 weeks after each immunization) to obtain serum for antibody analysis.
-
Spleen and Lymph Node Collection: At the end of the experiment, euthanize the mice and collect spleens and/or draining lymph nodes for the analysis of cellular immune responses (e.g., T-cell proliferation, cytokine production).
-
Antibody Titer Measurement: Determine the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum samples using an enzyme-linked immunosorbent assay (ELISA).[15][16]
-
Cytokine Analysis: Measure the levels of various cytokines (e.g., IFN-γ, IL-4, IL-5, IL-10) in the supernatant of cultured splenocytes restimulated with the antigen, using ELISA or other immunoassays.[17]
Conclusion
The surface charge of this compound is a cornerstone of its adjuvanticity. By governing the initial interaction with the antigen and subsequent engagement with the immune system, surface charge profoundly influences the potency and quality of the vaccine-induced immune response. A thorough understanding and precise control of this fundamental physicochemical property are, therefore, indispensable for the development of next-generation vaccines with enhanced efficacy and safety profiles. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of aluminum adjuvant-based vaccine formulation, ultimately contributing to the advancement of vaccinology.
References
- 1. Aluminum Adjuvants—‘Back to the Future’ | MDPI [mdpi.com]
- 2. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An aluminum hydroxide:CpG adjuvant enhances protection elicited by a SARS-CoV-2 receptor-binding domain vaccine in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 10. ES2729111T3 - Method for the preparation of this compound adjuvant - Google Patents [patents.google.com]
- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chem.purdue.edu [chem.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elisa-antibody.com [elisa-antibody.com]
- 17. A Combined Adjuvant TF–Al Consisting of TFPR1 and Aluminum Hydroxide Augments Strong Humoral and Cellular Immune Responses in Both C57BL/6 and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Aluminum Hydroxyphosphate Adjuvant and NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms underpinning the activation of the NLRP3 inflammasome by aluminum hydroxyphosphate, a widely used vaccine adjuvant. It details the critical signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols necessary for investigating this interaction.
Introduction: The Adjuvant and the Inflammasome
Aluminum salts, collectively known as "alum," are the most common adjuvants used in human vaccines, serving to enhance the immunogenicity of antigens.[1][2] this compound (e.g., Adju-Phos™) is a specific formulation of alum adjuvant, characterized as an amorphous aggregate of nanometer-sized hydrous crystallites with a net negative charge at neutral pH.[3][4] Its primary function is to stimulate a robust Th2-mediated humoral immune response.[3][4]
The adjuvant properties of aluminum salts are intrinsically linked to their ability to activate the innate immune system. A central player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[5][6] The NLRP3 inflammasome is a cytosolic multi-protein complex that detects a wide array of danger signals, including particulate matter, and initiates an inflammatory response.[1][7][8] Understanding how this compound engages this pathway is critical for rational vaccine design and the development of novel adjuvant systems.
The Canonical NLRP3 Inflammasome Activation Pathway
Activation of the NLRP3 inflammasome is a tightly regulated two-step process, requiring both a priming signal and an activation signal.[7][9][10]
Signal 1 (Priming): This initial signal is typically provided by microbial components (PAMPs) or host-derived danger molecules (DAMPs) that engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[9][10] This engagement triggers the activation of the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation and synthesis of NLRP3 protein and the inactive cytokine precursor, pro-IL-1β.[7][9][11]
Signal 2 (Activation): A diverse array of stimuli, including crystalline or particulate matter like aluminum salts, can provide the second signal.[8][10][12] This signal triggers a conformational change in the NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[10][13] ASC then recruits pro-caspase-1, facilitating its proximity-induced auto-activation.[13]
Downstream Effects: Activated caspase-1 is the effector molecule of the inflammasome. It proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[7][14] Additionally, caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that facilitate cytokine release and can lead to a pro-inflammatory form of programmed cell death known as pyroptosis.[9][14]
References
- 1. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resilience.com [resilience.com]
- 3. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crodapharma.com [crodapharma.com]
- 5. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 11. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation [frontiersin.org]
- 13. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of NLRP3 inflammasome in nanoparticle adjuvant-mediated immune response - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00439F [pubs.rsc.org]
The Depot Effect of Aluminum Hydroxyphosphate in Vaccines: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aluminum salts have been the most widely used adjuvants in human vaccines for over 90 years, prized for their excellent safety profile and ability to enhance immunogenicity. Among these, aluminum hydroxyphosphate (AP) and its variant, amorphous this compound sulfate (B86663) (AAHS), play a critical role. One of the primary mechanisms attributed to their adjuvant effect is the "depot effect," where the adjuvant forms a repository at the injection site, slowly releasing the antigen over time. This guide provides a comprehensive technical overview of the depot effect of this compound, detailing its underlying physicochemical principles, the immunological consequences, and the experimental methodologies used for its characterization. It synthesizes quantitative data, outlines key signaling pathways, and presents detailed experimental protocols to serve as a resource for professionals in vaccine research and development.
Introduction to this compound Adjuvant
This compound is an inorganic salt adjuvant characterized by an amorphous, non-crystalline structure of aluminum, hydroxide (B78521), and phosphate (B84403) ions, with an approximate molecular formula of [Al(OH)x(PO4)y].[1] Unlike aluminum hydroxide (AH), which has a crystalline structure and a positive surface charge at neutral pH, this compound typically has a negative surface charge.[2][3] This fundamental difference in charge governs its interaction with various antigens. A notable variant is Amorphous this compound Sulfate (AAHS), which has a point of zero charge near neutral pH, making it suitable for a broad range of antigens.[3][4] The primary function of these adjuvants is to potentiate the immune response to co-administered antigens, and the depot effect is a cornerstone of this mechanism.[5]
The Depot Effect: A Core Mechanism
The depot effect describes the formation of a localized reservoir of antigen at the site of injection.[1][6] This is achieved through the adsorption of antigen molecules onto the this compound particles. The resulting particulate complex is retained in the muscle tissue, preventing rapid systemic dispersal of the antigen. This retention is believed to enhance the immune response in several ways:
-
Prolonged Antigen Availability: Slow release of the antigen from the adjuvant matrix provides a sustained stimulus to the immune system.[5]
-
Enhanced Antigen Uptake: The particulate nature of the antigen-adjuvant complex facilitates phagocytosis by Antigen Presenting Cells (APCs), such as dendritic cells and macrophages.[5][7]
-
Recruitment of Immune Cells: The presence of the adjuvant creates a mild inflammatory environment, recruiting innate immune cells to the injection site, which is a prerequisite for initiating a robust adaptive immune response.[8]
While the depot effect is a long-standing paradigm, some studies suggest it is not the sole mechanism, noting that a strong immune response can occur even with rapid antigen release.[9] However, the formation of a short-term depot is generally considered important for the overall immunostimulatory effect.[4]
Physicochemical Properties and Antigen Adsorption
The formation of the depot is critically dependent on the physicochemical properties of the this compound adjuvant and its interaction with the antigen.
Adsorption Mechanisms: The binding of antigens to this compound is primarily driven by two mechanisms:
-
Electrostatic Interactions: Occurs when the adjuvant and antigen have opposite net charges. Since this compound (PZC ≈ 5) is negatively charged at physiological pH (~7.4), it readily adsorbs positively charged (basic) antigens.[][2][11]
-
Ligand Exchange: This is a stronger interaction where phosphate groups on an antigen can displace hydroxyl groups on the surface of the adjuvant. This can occur even if the antigen and adjuvant have like charges.[][4]
The key physicochemical properties of this compound adjuvants that govern these interactions are summarized in the table below.
| Property | Aluminum Phosphate (AP) | Amorphous this compound Sulfate (AAHS) | Significance for Depot Effect |
| Primary Particle Morphology | Amorphous, plate-like/spherical | Amorphous mesh[2] | The amorphous structure provides a large surface area for antigen adsorption. |
| Primary Particle Size | ~50 nm diameter[4][12] | Not specified, nanoparticle-based | Nanoparticle size increases the surface-area-to-volume ratio, potentially increasing adsorption capacity.[13] |
| Aggregate Size | 1 - 20 µm[4] | 1 - 20 µm | Aggregates are in the optimal size range for phagocytosis by APCs.[12] |
| Point of Zero Charge (PZC) | ~5.0[3][11] | ~7.0[3][4] | Determines the surface charge at a given pH, governing electrostatic interactions with antigens. |
| Surface Charge (at pH 7.4) | Negative[2][3] | Neutral / Slightly Negative[2][4] | Dictates the type of antigen that will be adsorbed via electrostatic attraction. |
Quantitative Analysis of the Depot Effect
Quantifying the depot effect involves measuring antigen adsorption, release kinetics, and the resulting immune response. While specific values are highly dependent on the antigen and formulation buffer, representative data and principles are outlined below.
Antigen Adsorption
The extent and strength of antigen adsorption can be analyzed using a Langmuir adsorption model. A high-throughput automated assay can be used to generate adsorption curves by measuring the amount of non-absorbed antigen at various antigen-to-adjuvant ratios.[14]
| Adjuvant Type | Model Antigen | Adsorption Driving Force | Quantitative Finding |
| Aluminum Phosphate (AP) | Lysozyme (pI = 11.35) | Electrostatic Attraction | Preferentially adsorbs positively charged proteins.[15] |
| Amorphous this compound Sulfate (AAHS) | HPV L1 VLP | Not specified | Demonstrated the greatest inherent capacity for adsorption of HPV L1 VLPs compared to AP and AH. |
Antigen Release and In Vivo Persistence
The release of antigen from the depot is influenced by the local physiological environment. In vitro studies show that antigen desorbs more rapidly from AP than from AH when exposed to plasma.[9] Studies using radiolabeled aluminum (²⁶Al) have provided quantitative insights into the in vivo persistence of the adjuvant itself.
| Adjuvant Type | Tracer | Observation Period | Key Finding |
| Aluminum Phosphate (AP) | ²⁶Al | 28 days | Approximately 3 times more aluminum was absorbed from AP adjuvant than from AH adjuvant, indicating faster dissolution/clearance from the injection site.[16] |
Comparative Immunogenicity
The choice of aluminum adjuvant and the resulting depot characteristics have a direct impact on immunogenicity.
| Vaccine Antigen | Adjuvant Comparison | Animal Model | Outcome |
| HPV L1 VLP | AAHS vs. AH | Mice | Anti-HPV L1 VLP responses were substantially greater with AAHS. |
| Diphtheria Toxoid | AP vs. AH | Infants | No significant difference observed in immune response.[3] |
| Killed Whole Cell Pneumococcus | AP vs. AH | Mice | At a low antigen dose, a stronger antibody response was observed with AP.[7] |
Immunological Consequences of the Depot Effect
The formation of an antigen depot by this compound initiates a cascade of immunological events that culminate in a robust and lasting adaptive immune response. The slow release of antigen ensures that APCs are continuously supplied with material for processing and presentation, while the particulate nature of the adjuvant-antigen complex enhances uptake and APC activation.
Molecular Mechanisms: NLRP3 Inflammasome Activation
Beyond the physical depot effect, aluminum adjuvants, including this compound, actively stimulate the innate immune system by activating the NLRP3 inflammasome within APCs. This is a critical molecular mechanism contributing to their adjuvanticity. The process is initiated after the APC phagocytoses the adjuvant-antigen particle.
This activation leads to the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18, which further promote the recruitment of immune cells to the injection site, amplifying the overall immune response.[17][18][19]
Key Experimental Protocols
Characterizing the depot effect of this compound requires a suite of specialized assays. The methodologies for three key experiments are detailed below.
Protocol: High-Throughput Antigen Adsorption Assay
This protocol is adapted from methods developed for quantitative analysis of antigen adsorption.[14]
-
Preparation: In a 96-well plate, prepare serial dilutions of the antigen solution. Add a constant concentration of the this compound adjuvant suspension to each well.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 2-8°C or room temperature) for a specified period (e.g., 24 hours) with gentle agitation to allow adsorption to reach equilibrium.
-
Separation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the adjuvant-antigen complex.
-
Quantification: Carefully collect the supernatant, which contains the unbound (free) antigen.
-
Analysis: Quantify the concentration of free antigen in the supernatant using a sensitive protein quantification method (e.g., Micro-BCA, ELISA, or HPLC).
-
Calculation: Calculate the amount of adsorbed antigen by subtracting the free antigen concentration from the initial total antigen concentration. Plot adsorbed antigen vs. free antigen concentration to generate an adsorption isotherm.
Protocol: In Vitro Antigen Desorption/Release Assay
This protocol assesses the stability of the antigen-adjuvant bond in a simulated physiological fluid.[9]
-
Adsorption: Prepare the antigen-adjuvant complex as described above, ensuring maximal adsorption.
-
Washing: Centrifuge the complex, discard the supernatant, and wash the pellet with a non-interfering buffer (e.g., saline) to remove all unbound antigen.
-
Resuspension: Resuspend the washed pellet in a release medium designed to mimic interstitial fluid (e.g., phosphate-buffered saline, plasma, or a solution containing citrate).
-
Time-Course Incubation: Incubate the suspension at 37°C. At various time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the suspension.
-
Separation & Analysis: For each aliquot, centrifuge to pellet the adjuvant. Collect the supernatant and quantify the amount of desorbed (released) antigen.
-
Data Presentation: Plot the cumulative percentage of released antigen against time to generate a release profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aluminum Adjuvants—‘Back to the Future’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of improved aluminum-based adjuvants - PURDUE UNIVERSITY [portal.nifa.usda.gov]
- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Mechanisms of aluminum-containing vaccine adjuvants: Implications of t" by Stephanie Marie Noe [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. Aluminium adjuvants used in vaccines versus placebo or no intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aluminium Nanoparticles as Efficient Adjuvants Compared to Their Microparticle Counterparts: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. invivogen.com [invivogen.com]
Understanding the Adjuvanticity of Amorphous Aluminum Hydroxyphosphate Sulfate: A Technical Guide
Amorphous aluminum hydroxyphosphate sulfate (B86663) (AAHS) is a critical component in several modern vaccines, serving as an adjuvant to enhance the immunogenicity of antigens.[][2] Produced by Merck & Co., AAHS is utilized in vaccines such as Gardasil® and Recombivax HB®.[3][] Unlike crystalline aluminum adjuvants, AAHS possesses an amorphous, non-crystalline structure, which influences its interaction with antigens and the immune system.[3][5] This guide provides an in-depth examination of the physicochemical properties, mechanisms of action, and experimental evaluation of AAHS for researchers, scientists, and professionals in drug development.
Physicochemical Properties of Amorphous this compound Sulfate
The adjuvant effect of AAHS is intrinsically linked to its physicochemical characteristics. These properties govern antigen adsorption, interaction with immune cells, and the overall inflammatory response. Key properties are summarized in the table below.
| Property | Description | Value/Range | References |
| Chemical Composition | An aluminum salt containing hydroxyl, phosphate (B84403), and sulfate groups. The exact ratio can vary based on the manufacturing process. | Al(OH)x(PO4)y(SO4)z | [][][6] |
| Morphology | Amorphous, non-crystalline structure. Appears as lamellar or plate-like nanoparticles that form aggregates. | Amorphous, mesh-like structure | [3][5] |
| Particle Size | Primary nanoparticles aggregate to form larger microparticles. The size can influence uptake by antigen-presenting cells (APCs). | ~50 nm primary particles forming larger aggregates | [][7] |
| Surface Charge (PZC) | The Point of Zero Charge (PZC) is the pH at which the adjuvant has a neutral surface charge. This affects electrostatic interactions with antigens. | ~7.0 | [3][5] |
| Adsorption Capacity | The ability to bind antigens to its surface, influenced by surface area, charge, and the nature of the antigen. | High, dependent on antigen properties | [][5] |
Core Mechanisms of AAHS Adjuvanticity
The immunopotentiating effects of AAHS are multifaceted, involving a combination of physical and biological processes that initiate and shape the adaptive immune response.
Antigen Adsorption and the Depot Effect
A primary function of AAHS is to adsorb antigens, converting soluble proteins into a particulate formulation.[8] This process is critical for enhancing phagocytosis by antigen-presenting cells (APCs). The binding of antigens to AAHS is governed by several mechanisms, including:
-
Ligand Exchange : Involving the displacement of surface hydroxyl or phosphate groups on the adjuvant by phosphate groups on the antigen.[9]
-
Electrostatic Interactions : Occurring between the charged surface of the adjuvant and charged residues on the antigen.[] Since AAHS has a point of zero charge near neutral pH, electrostatic interactions are highly dependent on the formulation buffer and the isoelectric point (pI) of the antigen.[3][5]
-
Hydrophobic and van der Waals forces : Weaker interactions that also contribute to antigen binding.
The adsorption of antigen onto the AAHS matrix forms a "depot" at the injection site.[] This depot was historically thought to work by slowly releasing the antigen, but a more modern understanding suggests its primary role is to prolong the co-localization of antigen and adjuvant, facilitating their uptake by APCs and enhancing the local inflammatory response.[8][10]
Activation of the Innate Immune System
AAHS is a potent activator of the innate immune system, a critical first step in generating a robust adaptive immune response. A key pathway activated by aluminum adjuvants, including AAHS, is the NLRP3 inflammasome.[11][12][13]
The activation process can be summarized as follows:
-
Phagocytosis : Particulate AAHS-antigen complexes are phagocytosed by APCs, such as macrophages and dendritic cells, at the injection site.[14]
-
Lysosomal Destabilization : Following phagocytosis, the aluminum salt particles can lead to the rupture or destabilization of the lysosomal compartment.[15]
-
Release of Cathepsin B : This lysosomal damage results in the release of proteases, such as Cathepsin B, into the cytoplasm.[14]
-
NLRP3 Inflammasome Assembly : Cytosolic Cathepsin B, along with other signals like potassium (K+) efflux, triggers the assembly of the NLRP3 inflammasome complex.[14] This multi-protein complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.
-
Caspase-1 Activation and Cytokine Release : The assembled inflammasome activates caspase-1, which then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[11][12]
These pro-inflammatory cytokines, IL-1β and IL-18, are crucial for recruiting other immune cells to the site of injection and initiating the inflammatory cascade necessary for a strong adjuvant effect.[3]
Cellular Recruitment and Enhanced Antigen Presentation
The inflammatory cytokines released via NLRP3 activation create a chemokine gradient that recruits a variety of immune cells to the injection site, including neutrophils, eosinophils, monocytes, and dendritic cells (DCs).[8][16] This influx of APCs increases the likelihood of antigen capture and subsequent presentation to T cells. Aluminum adjuvants enhance the ability of APCs to process and present antigens on MHC class II molecules, leading to the activation of CD4+ T helper cells.[8]
Induction of a Th2-Biased Adaptive Immune Response
The culmination of innate immune activation by AAHS is the promotion of a strong adaptive immune response, characterized by a T helper 2 (Th2) bias.[] This type of response is optimal for generating high-titer, long-lasting antibody responses from B cells, which is the primary goal for many prophylactic vaccines.[8] Studies have also shown that AAHS can induce interferon-gamma (IFN-γ) secreting T cells, suggesting the potential for an enhanced memory T cell response.[5][17]
Experimental Protocols for Evaluation
A thorough characterization of AAHS and its adjuvanticity requires a combination of physicochemical and immunological assays.
Physicochemical Characterization
-
Transmission Electron Microscopy (TEM) : To visualize the morphology and primary particle size of AAHS.
-
Dilute the AAHS suspension in ultrapure water.
-
Apply a small drop of the diluted suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Examine the grid under a transmission electron microscope at various magnifications to observe the structure and size of the particles.[5]
-
-
Zeta Potential Analysis : To determine the surface charge and point of zero charge (PZC).
-
Prepare a series of AAHS suspensions in buffers of varying pH (e.g., from pH 3 to pH 11).
-
Measure the electrophoretic mobility of the particles in each suspension using a zeta potential analyzer.
-
The instrument calculates the zeta potential from the mobility.
-
Plot the zeta potential as a function of pH. The pH at which the zeta potential is zero is the PZC.[5]
-
In Vitro Immunological Assays
-
Antigen Adsorption Isotherm : To quantify the binding capacity of AAHS for a specific antigen.
-
Prepare a series of tubes with a fixed concentration of AAHS.
-
Add increasing concentrations of the antigen solution to each tube.
-
Incubate the mixtures for a set period (e.g., 1-2 hours) at room temperature with gentle mixing to allow adsorption to reach equilibrium.
-
Centrifuge the tubes to pellet the AAHS-antigen complex.
-
Measure the concentration of unbound antigen remaining in the supernatant using a suitable protein quantification assay (e.g., BCA, ELISA, or HPLC).
-
Calculate the amount of adsorbed antigen by subtracting the unbound amount from the initial amount.
-
Plot the amount of adsorbed antigen per unit of adjuvant versus the concentration of unbound antigen. The resulting curve can be fitted to an adsorption model (e.g., Langmuir) to determine the maximum adsorption capacity.[18]
-
-
NLRP3 Inflammasome Activation Assay : To measure IL-1β secretion from macrophages.
-
Culture a suitable macrophage cell line (e.g., THP-1 cells differentiated with PMA, or bone marrow-derived macrophages).
-
Prime the cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.[11][12]
-
Wash the cells and stimulate them with various concentrations of AAHS for 6-18 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[15]
-
In Vivo Immunogenicity Studies
-
Mouse Immunization and Antibody Titer Measurement : To assess the ability of AAHS to enhance antigen-specific antibody responses.
-
Formulate the vaccine by mixing the antigen with AAHS. Include control groups receiving antigen alone, adjuvant alone, and a placebo.
-
Immunize groups of mice (e.g., BALB/c) via a relevant route (e.g., intramuscularly) with the prepared formulations. A typical prime-boost schedule involves immunizations on day 0 and day 14 or 21.
-
Collect blood samples at various time points (e.g., pre-immunization and 2-3 weeks after the final boost).
-
Prepare serum from the blood samples.
-
Measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum using ELISA.[5][17]
-
Quantitative Data on AAHS Performance
Comparative studies have highlighted the distinct immunogenic profile of AAHS relative to other aluminum adjuvants.
Table 2: Comparative Immunogenicity of Aluminum Adjuvants with HPV16 L1 VLP Antigen
| Adjuvant Type | Antigen Adsorption Capacity | Geometric Mean Titer (GMT) of Anti-HPV16 Antibodies in Mice | T-Cell Response (IFN-γ secreting cells) | References |
| AAHS | Highest | Substantially higher than AlOH | Substantial induction | [5][17] |
| AlOH | Lowest | Lowest of the three | Minimal induction | [5][17] |
| AlPO4 | Intermediate | Intermediate | Intermediate induction | [5][17] |
Data is qualitative/relative as presented in the source material. The study demonstrates the superior performance of AAHS in inducing both antibody and T-cell responses for the HPV VLP antigen compared to traditional aluminum hydroxide (B78521) and aluminum phosphate adjuvants.[5][17]
Conclusion
Amorphous this compound sulfate is a highly effective vaccine adjuvant whose mechanism of action is a synergistic combination of its unique physicochemical properties and its ability to robustly engage the innate immune system. Its amorphous structure, neutral surface charge at physiological pH, and high antigen adsorption capacity facilitate efficient uptake by antigen-presenting cells. The subsequent activation of the NLRP3 inflammasome and release of pro-inflammatory cytokines establish an inflammatory environment that is conducive to a potent, Th2-biased adaptive immune response, resulting in high-titer antibody production. The detailed experimental protocols provided herein offer a framework for the consistent characterization and evaluation of AAHS-adjuvanted vaccines, supporting the development of next-generation immunotherapies.
References
- 2. resilience.com [resilience.com]
- 3. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound sulfate | AlHO9PS-3 | CID 86278271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. invivogen.com [invivogen.com]
- 16. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Aluminum Hydroxyphosphate Immune Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum compounds, colloquially known as "alum," have served as the bedrock of vaccine adjuvants for nearly a century. Their ability to enhance the immune response to antigens has been instrumental in the success of numerous human vaccines. The journey into understanding their immunostimulatory properties began in the 1920s with the pioneering work of Alexander T. Glenny and his colleagues. Their research, primarily focused on diphtheria toxoid, laid the foundation for the use of aluminum salts, including aluminum hydroxyphosphate, as potent enhancers of humoral immunity. This technical guide delves into the early research on this compound and related aluminum salt adjuvants, providing a detailed look at the experimental protocols, quantitative data from foundational studies, and the initial hypotheses regarding their mechanism of action.
The Dawn of Aluminum Adjuvants: Glenny's Seminal Work
The discovery of aluminum salts as adjuvants was a pivotal moment in vaccinology. In 1926, Alexander Glenny and his team reported that precipitating diphtheria toxoid with potassium alum resulted in a significantly enhanced immune response compared to the soluble toxoid alone.[1] This discovery was born out of the observation that insoluble materials could potentiate the antigenic response. Glenny's early work was foundational in establishing the "depot effect" theory, which posited that the insoluble aluminum-antigen complex created a reservoir at the injection site, leading to a slow and sustained release of the antigen and, consequently, a more robust and prolonged immune response.[2]
Experimental Protocols in Early Research
The early investigations into the adjuvant properties of aluminum salts were characterized by meticulous in vivo experimentation, primarily using guinea pigs and rabbits. The following sections detail the typical experimental methodologies of the era.
Antigen and Adjuvant Preparation
The primary antigen used in these foundational studies was diphtheria toxoid. The adjuvant was typically prepared by the in-situ precipitation of the antigen with a solution of potassium aluminum sulfate (B86663) (potash alum). This process resulted in an amorphous this compound-like precipitate with the antigen entrapped within the matrix.[2][3]
A typical preparation involved:
-
Dissolving the diphtheria toxoid in a suitable buffer, often a phosphate-containing solution.
-
Adding a solution of potassium aluminum sulfate to the toxoid solution.
-
Adjusting the pH to induce the precipitation of the aluminum salt, co-precipitating the toxoid with it.
-
The resulting precipitate was washed and suspended in a saline solution for injection.
Animal Models and Immunization Schedules
Guinea pigs were the preferred animal model for these early diphtheria vaccine studies.[4][5][6] They were known to be highly susceptible to the diphtheria toxin, making them an excellent model for assessing the protective efficacy of the vaccine. Rabbits were also used to study the rate of disappearance of the injected toxoid.[2]
A representative immunization protocol would include:
-
Animal Groups: Guinea pigs were divided into experimental groups, typically receiving either the soluble diphtheria toxoid or the alum-precipitated toxoid.
-
Dosing: A single injection was often administered to assess the primary immune response. The dosage of the toxoid was carefully measured.
-
Route of Administration: The subcutaneous route was the standard method of injection.
Measurement of Immune Response
In the 1920s and 1930s, the methods for quantifying antibody responses were less sophisticated than today's immunoassays. The primary techniques used were:
-
In Vivo Toxin Neutralization Assays: This was the gold standard for determining the protective efficacy of the induced antibodies.
-
Serum was collected from the immunized guinea pigs at various time points.
-
Serial dilutions of the serum were mixed with a standardized lethal dose of diphtheria toxin.
-
The toxin-antitoxin mixtures were then injected into naïve (unimmunized) guinea pigs.
-
The highest dilution of serum that protected the animal from the lethal effects of the toxin was determined, providing a measure of the antitoxin units in the serum.[6][7]
-
-
Ramon Flocculation Test: This in vitro method was used to quantify the amount of antitoxin in a serum sample.
-
A constant amount of diphtheria toxin was mixed with varying dilutions of the antitoxin-containing serum in a series of test tubes.
-
The mixture that resulted in the most rapid formation of a visible precipitate (flocculation) indicated the equivalence point between the toxin and antitoxin.
-
The antitoxin concentration could then be calculated relative to a standard antitoxin preparation.[3][8]
-
Quantitative Data from Early Studies
Table 1: Comparative Antibody Response to Soluble vs. Alum-Precipitated Diphtheria Toxoid (Qualitative Summary of Early Findings)
| Parameter | Soluble Diphtheria Toxoid | Alum-Precipitated Diphtheria Toxoid | Reference |
| Onset of Antibody Production | Slower | More Rapid | [2] |
| Peak Antibody Titer | Lower | Significantly Higher | [1][9] |
| Persistence of Antibody Response | Shorter Duration | Prolonged | [2] |
| Antigen at Injection Site | Rapid Disappearance | Prolonged Presence (Depot Effect) | [2] |
Note: This table represents a qualitative summary of the findings consistently reported in early research. Specific numerical values for antibody titers are not consistently available in retrospectively accessible literature.
Early Mechanistic Insights: The Depot Effect and Beyond
The prevailing hypothesis for the mechanism of action of aluminum adjuvants in the early era was the "depot effect." Glenny and his contemporaries demonstrated that the alum-precipitated toxoid persisted at the injection site for a significantly longer period than the soluble form.[2] This was thought to provide a continuous and prolonged stimulation of the immune system, leading to a more robust antibody response.
Caption: Early "Depot Effect" Hypothesis.
While the depot effect was the cornerstone of the early understanding, it is now known that the mechanism of aluminum adjuvants is more complex, involving the activation of the innate immune system, including the NLRP3 inflammasome, and enhanced antigen presentation by antigen-presenting cells (APCs). However, these concepts were not part of the immunological landscape in the early 20th century.
Experimental Workflow of Early Adjuvant Research
The logical flow of the early research on aluminum adjuvants can be visualized as a systematic process of preparation, in vivo testing, and immunological assessment.
Caption: Typical Experimental Workflow.
Conclusion
The early research on this compound and related aluminum salt adjuvants, spearheaded by Alexander Glenny, was a landmark in the history of vaccination. Through meticulous in vivo studies in animal models, these early scientists established the profound immunostimulatory capacity of these compounds. While their understanding of the underlying mechanisms was limited to the "depot effect" theory, their work laid the critical groundwork for the development of highly effective adjuvanted vaccines that have had an immeasurable impact on global public health. The experimental protocols and quantitative assessment methods they developed, though rudimentary by today's standards, were rigorous for their time and provided the essential proof-of-concept for the use of aluminum adjuvants in humans. This foundational knowledge continues to be relevant for researchers and drug development professionals working on the next generation of vaccine adjuvants.
References
- 1. Top 41 American Journal of Pathology papers published in 1926 [scispace.com]
- 2. Neutrophil swarming and extracellular trap formation play a significant role in Alum adjuvant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putting endotoxin to work for us: monophosphoryl lipid A as a safe and effective vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Continuous Whole Process Preparation of Peptizable Pseudoboehmite by High Gravity Strengthening Reaction of CO2 and Heat Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murray, E.G.D., Webb, R.A. and Swann, M.B.R. (1926) A Disease of Rabbits Characterised by a Large Mononuclear Leucocytosis, Caused by a Hitherto Undescribed Bacillus Bacterium Monocytogenes (n. sp.). The Journal of Pathology and Bacteriology, 29, 407-439. - References - Scientific Research Publishing [scirp.org]
- 6. Top 49 The Journal of Pathology and Bacteriology papers published in 1926 [scispace.com]
- 7. Full text of "The Journal Of Pathology And Bacteriology(79)" [archive.org]
- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Preparation and Use of Aluminum Hydroxyphosphate Adjuvant
References
- 1. resilience.com [resilience.com]
- 2. Methods to Prepare Aluminum Salt-Adjuvanted Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 7. Analysis of Quality Standards and Key Quality Characteristics of Aluminum Adjuvants for Vaccines [zgys.nifdc.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. "Physicochemical properties and structural aspects of aluminum-containi" by Lana Sharie Burrell [docs.lib.purdue.edu]
- 10. Analysis of this compound vaccine adjuvants by (27)Al MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Characterization of aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antigen Adsorption onto Aluminum Hydroxyphosphate Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum adjuvants, particularly aluminum hydroxyphosphate (Al(OH)x(PO4)y), are widely used in human vaccines to enhance the immune response to antigens.[] The adsorption of antigens onto the aluminum adjuvant is a critical step in vaccine formulation, influencing the stability, immunogenicity, and overall efficacy of the vaccine.[2][3] This document provides a detailed protocol for the adsorption of protein antigens onto this compound, along with methods for characterization and quantification of the antigen-adjuvant complex.
The primary mechanisms governing the adsorption of antigens to this compound are electrostatic interactions, ligand exchange, hydrogen bonding, and van der Waals forces.[][3] At a neutral pH, this compound typically carries a negative surface charge, making it suitable for adsorbing positively charged antigens.[4] However, the isoelectric point (pI) of the specific this compound preparation and the antigen, as well as the formulation buffer, will ultimately determine the electrostatic interactions.[4] Ligand exchange, where phosphate (B84403) groups on the antigen displace hydroxyl groups on the adjuvant surface, can also be a strong driving force for adsorption.[4][5]
Key Factors Influencing Antigen Adsorption
Several factors can significantly impact the efficiency and strength of antigen adsorption onto this compound. Careful consideration and optimization of these parameters are crucial for consistent and effective vaccine formulation.
| Parameter | Influence on Adsorption | Recommendations and Considerations |
| pH | Affects the surface charge of both the antigen and the this compound adjuvant, thereby influencing electrostatic interactions.[6][7] | The optimal pH for adsorption is typically near the isoelectric point (pI) of the antigen if the adjuvant has an opposite charge. It is crucial to maintain a pH that ensures the stability of the antigen. |
| Buffer Composition | Buffer ions, particularly phosphate, can compete with the antigen for binding sites on the adjuvant surface, potentially reducing adsorption efficiency.[4][6] | Buffers with low ionic strength are generally preferred. Phosphate buffers should be used with caution, as they can interfere with adsorption, especially through ligand exchange.[4][6] |
| Antigen Properties | The isoelectric point (pI), size, and presence of phosphate groups on the antigen will determine the primary mode and strength of interaction with the adjuvant.[][6] | Characterize the antigen's pI and phosphorylation status prior to formulation development. |
| Adjuvant Properties | The point of zero charge (PZC), surface area, and particle size of the this compound adjuvant influence its adsorption capacity.[6][8] | Use well-characterized this compound adjuvants from a reliable supplier. |
| Antigen-to-Adjuvant Ratio | This ratio determines the degree of antigen loading onto the adjuvant and can impact the immune response.[9] | This should be optimized for each specific antigen-adjuvant combination to achieve the desired immunogenicity. |
| Incubation Time and Temperature | Sufficient time is required for the antigen and adjuvant to interact and reach equilibrium. Temperature can affect the kinetics of adsorption. | Typically, gentle mixing for a defined period (e.g., 30 minutes to several hours) at room temperature or 4°C is sufficient.[10] |
Experimental Workflow for Antigen Adsorption
The following diagram outlines the general workflow for adsorbing an antigen onto this compound adjuvant.
Caption: Workflow for antigen adsorption onto this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the adsorption of a protein antigen onto this compound. Optimization of specific parameters will be required for each unique antigen.
Materials:
-
Protein antigen of interest
-
This compound adjuvant suspension (e.g., Adju-Phos®)
-
Adsorption buffer (e.g., 10 mM Tris buffer, pH 7.4; avoid phosphate buffers initially)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
End-over-end rotator or orbital shaker
-
Microcentrifuge
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Spectrophotometer or plate reader
Procedure:
-
Antigen and Adjuvant Preparation:
-
Prepare a stock solution of the antigen in the chosen adsorption buffer at a known concentration.
-
Ensure the this compound adjuvant is a homogenous suspension by gentle inversion or brief sonication if necessary.[10]
-
-
Adsorption Reaction:
-
In a microcentrifuge tube, combine the antigen solution and the this compound suspension at the desired antigen-to-adjuvant ratio. The final volume should be sufficient for subsequent analysis.
-
A typical starting point is a 1:1 volume ratio.[10]
-
Include a control tube with only the antigen in the adsorption buffer (no adjuvant) and a control tube with only the adjuvant in the adsorption buffer.
-
-
Incubation:
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle, continuous mixing (e.g., on an end-over-end rotator) for a predetermined time (e.g., 30 minutes to 2 hours).[10]
-
-
Separation of Adsorbed and Unadsorbed Antigen:
-
Centrifuge the tubes at a speed sufficient to pellet the adjuvant-antigen complex (e.g., 5,000 x g for 5 minutes).[11]
-
Carefully collect the supernatant, which contains the unadsorbed antigen.
-
-
Quantification of Unadsorbed Antigen:
-
Determine the protein concentration in the supernatant using a suitable protein assay (e.g., BCA).
-
Use the antigen-only control to create a standard curve.
-
-
Calculation of Adsorption Efficiency:
-
Calculate the amount of adsorbed antigen by subtracting the amount of unadsorbed antigen from the total initial amount of antigen.
-
Adsorption Efficiency (%) = [ (Total Antigen - Unadsorbed Antigen) / Total Antigen ] x 100
-
Characterization of the Antigen-Adjuvant Complex
Further characterization of the formulated vaccine is essential to ensure consistency and quality.
| Characterization Method | Purpose |
| Zeta Potential Analysis | Measures the surface charge of the antigen-adjuvant complex, providing insight into the stability of the suspension and the nature of the electrostatic interactions. |
| Particle Size Analysis | Determines the size distribution of the adjuvant particles before and after antigen adsorption. Changes in particle size can indicate aggregation or dispersion. |
| SDS-PAGE and Western Blot | Can be used to confirm the presence of the antigen in the adjuvant pellet after desorption. Desorption can be achieved by methods such as pH shift or using competing ions.[12] |
| In Vitro Release Studies | Assess the rate and extent of antigen release from the adjuvant in a physiologically relevant buffer, which can be indicative of the in vivo depot effect.[6] |
Mechanism of Adsorption and Immune Response
The adsorption of the antigen to the this compound adjuvant is a key step in initiating a robust immune response.
Caption: Mechanism of action for this compound adjuvanted vaccines.
The formation of a depot at the injection site allows for the slow release of the antigen, prolonging its availability to the immune system.[3][6] The particulate nature of the antigen-adjuvant complex enhances its uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[2][6] This leads to the activation of APCs, which then process and present the antigen to T-cells, initiating the adaptive immune response and leading to antibody production by B-cells.[2][6]
References
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Protein Antigens with Aluminum Hydroxyphosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating protein antigens with aluminum hydroxyphosphate adjuvant. This document outlines the principles of formulation, detailed experimental protocols, and methods for characterization and in vivo evaluation.
Introduction to this compound Adjuvant
This compound (Al(OH)x(PO4)y) is a widely used adjuvant in human vaccines.[1] It is an amorphous, non-crystalline salt that functions to enhance the immune response to co-administered antigens.[1] The primary mechanisms of action include creating a depot effect at the injection site for slow antigen release, facilitating the uptake of antigens by antigen-presenting cells (APCs), and activating the innate immune system, notably through the NLRP3 inflammasome pathway.[2][3] The choice of this compound as an adjuvant is often dictated by the isoelectric point (pI) of the protein antigen, as electrostatic interactions play a crucial role in adsorption.[4][5]
Key Formulation Parameters and Considerations
The successful formulation of a protein antigen with this compound depends on several critical parameters that must be optimized for each specific antigen.
Table 1: Key Formulation Parameters and Their Impact
| Parameter | Typical Range/Value | Impact on Formulation | Reference |
| Protein Antigen Concentration | 50 - 100 µ g/dose (mice) | Affects protein-to-adjuvant ratio and potential for saturation of adjuvant surface. | [6] |
| This compound Concentration | 0.2 - 0.8 mg Al³⁺/dose | Higher concentrations can enhance the depot effect but must remain within regulatory limits (e.g., ≤ 0.85 mg/dose in the US).[7] | [7][8] |
| Protein:Adjuvant Ratio (w/w) | 1:1 to 1:5 | Influences the degree of antigen adsorption and subsequent immune response. | [6] |
| pH of Formulation | 6.0 - 7.4 | Critical for controlling the surface charge of both the protein and the adjuvant to ensure optimal electrostatic interaction.[9][10] | [9][10] |
| Buffer Composition | Phosphate (B84403), Tris, Saline | Phosphate buffers can compete for binding sites on the adjuvant, potentially reducing protein adsorption. Low ionic strength, non-phosphate buffers are often preferred for the initial adsorption step.[9][11] | [9][11] |
| P/Al Molar Ratio of Adjuvant | 0.8 - 1.2 | Influences the surface charge and adsorptive properties of the this compound. | [2][12] |
Experimental Protocols
Protocol for Preparation of this compound Adjuvant
This protocol describes a method for the preparation of amorphous this compound adjuvant suitable for vaccine formulation.[2][12]
Materials:
-
Aluminum chloride (AlCl₃) solution (e.g., 3.6 mg/mL in water)[12]
-
Sodium phosphate solution (e.g., with a pH of 8.5-9.5)[2]
-
Sterile, pyrogen-free water
-
Sterile containers
Procedure:
-
Prepare sterile solutions of aluminum chloride and sodium phosphate.
-
In a sterile vessel, co-mix the aluminum chloride solution and the sodium phosphate solution at a constant ratio. An excess of the phosphate solution can act as a buffer to maintain a constant pH during the reaction.[2][12] A typical target P/Al molar ratio in the final product is between 0.9 and 1.1.[12]
-
Allow the precipitation reaction to proceed with gentle mixing.
-
After precipitation, wash the adjuvant suspension to remove excess salts. This can be achieved by repeated centrifugation and resuspension in sterile water or a suitable buffer exchange solution.[2]
-
Resuspend the final this compound adjuvant in a sterile saline solution or a buffer of choice to the desired concentration (e.g., expressed as mg/mL of Al³⁺).
-
Sterilize the final adjuvant suspension, for example, by autoclaving.
Protocol for Adsorption of Protein Antigen to this compound
This protocol outlines the steps for adsorbing a protein antigen onto the prepared this compound adjuvant.
Materials:
-
Purified protein antigen solution in a suitable buffer (e.g., low-ionic-strength, non-phosphate buffer like saline or Tris).[9]
-
Prepared sterile this compound adjuvant suspension.
-
Sterile mixing vessels.
-
Orbital shaker or rotator.
Procedure:
-
Ensure the this compound adjuvant is well-suspended by gentle vortexing or inversion.[6] For breaking up aggregates, sonication in a water bath for 5 minutes can be performed.[6]
-
In a sterile vessel, add the protein antigen solution to the this compound suspension. It is recommended to add the protein solution dropwise while gently mixing.[6]
-
The typical ratio of adjuvant to antigen is between 1:1 and 1:5 (v/v).[6]
-
Incubate the mixture at room temperature with gentle agitation (e.g., on an orbital shaker) for a minimum of 30 minutes to allow for adsorption.[6] The optimal incubation time should be determined empirically for each antigen.
-
The final formulation is now ready for characterization and in vivo studies.
Protocol for Characterization of the Formulated Vaccine
Table 2: Assays for Characterization of Protein-Adjuvant Formulations
| Characterization Parameter | Assay Method | Principle | Reference |
| Degree of Antigen Adsorption | BCA or Bradford Protein Assay | Quantify the amount of unbound protein in the supernatant after centrifugation of the formulation. The difference between the initial and unbound protein concentration gives the amount of adsorbed protein. | [13] |
| Particle Size Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | Measures the size of the adjuvant particles and any aggregates, which can influence the immune response. | [14] |
| Surface Charge (Zeta Potential) | Electrophoretic Light Scattering | Determines the surface charge of the adjuvant particles, which is critical for electrostatic interactions with the antigen. Commercial aluminum phosphate adjuvants typically have a point of zero charge (PZC) around 5, resulting in a negative surface charge at neutral pH.[1] | [1] |
| Antigen Integrity | SDS-PAGE, Western Blot, ELISA | Assesses if the protein antigen remains intact and conformationally stable after adsorption.[7][15] | [7][15] |
| In Vitro Antigen Release | Elution Studies | The formulation is incubated in a simulated physiological fluid (e.g., interstitial fluid simulant) to measure the rate and extent of antigen desorption over time. | [16] |
Protocol for In Vivo Immunization and Evaluation
This protocol provides a general guideline for immunizing mice to evaluate the immunogenicity of the formulated vaccine.
Materials:
-
Formulated protein-adjuvant vaccine.
-
Control formulations (e.g., antigen alone, adjuvant alone).
-
Syringes and needles appropriate for the route of administration.
-
Laboratory mice (e.g., BALB/c or C57BL/6).
Procedure:
-
Gently resuspend the vaccine formulation by inverting the vial several times before drawing it into the syringe.
-
Administer the vaccine to mice via the desired route (e.g., intramuscular or subcutaneous injection). A typical injection volume for mice is 100-200 µL.[6][14]
-
The immunization schedule often consists of a primary immunization followed by one or two booster immunizations at intervals of 2-3 weeks.[14]
-
Collect blood samples at specified time points (e.g., pre-immunization and 1-2 weeks after each immunization) to obtain serum for antibody analysis.
-
Analyze the serum for antigen-specific antibody titers using methods such as ELISA.
-
At the end of the study, spleens can be harvested for the analysis of cellular immune responses (e.g., T-cell proliferation, cytokine production).
Visualizing Mechanisms and Workflows
Experimental Workflow for Formulation and Evaluation
Caption: Workflow for vaccine formulation and evaluation.
Signaling Pathway of NLRP3 Inflammasome Activation
Caption: NLRP3 inflammasome activation by aluminum adjuvant.
References
- 1. mdpi.com [mdpi.com]
- 2. ES2729111T3 - Method for the preparation of this compound adjuvant - Google Patents [patents.google.com]
- 3. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine Development and Adjuvants - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 5. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New High-Throughput Method for Aluminum Content Determination in Vaccine Formulations [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 13. Morphology and protein adsorption of aluminum phosphate and aluminum hydroxide and their potential catalytic function in the synthesis of polymeric emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Protein Conformation and Adjuvant Aggregation on the Effectiveness of Aluminum Hydroxide Adjuvant in a Model Alkaline Phosphatase Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aluminum Adjuvants—‘Back to the Future’ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Aluminum Hydroxyphosphate as a Subunit Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum salts have a long-standing history as safe and effective adjuvants in human vaccines, enhancing the immune response to antigens.[1] Among these, aluminum hydroxyphosphate (AlPO4) is widely used in subunit vaccines, which are composed of purified antigenic components of a pathogen.[1][2] This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vivo evaluation of subunit vaccines adjuvanted with this compound.
This compound is an amorphous aluminum salt characterized by a porous, particulate structure.[3] Its mechanism of action is multifactorial, involving a "depot effect" that retains the antigen at the injection site for prolonged exposure to the immune system, enhancement of antigen uptake by antigen-presenting cells (APCs), and the activation of the innate immune system, notably through the NLRP3 inflammasome pathway.[1][4] This leads to a predominantly Th2-biased immune response, characterized by the production of antibodies.[5]
Physicochemical and Immunological Properties of this compound
A thorough understanding of the properties of this compound is crucial for successful vaccine formulation. Key parameters and their typical values are summarized below.
| Property | Typical Value/Characteristic | Analytical Technique(s) | Reference(s) |
| Chemical Composition | Amorphous this compound (Al(OH)x(PO4)y) | X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | [3] |
| Particle Size | Primary particles are nanoparticles, which form larger aggregates (typically in the micrometer range) | Dynamic Light Scattering (DLS), Laser Diffraction, Transmission Electron Microscopy (TEM) | [6] |
| Surface Charge (Zeta Potential) | Typically negative at neutral pH | Electrophoretic Light Scattering (ELS) | [6] |
| Point of Zero Charge (PZC) | ~4-5 | Titration | [3] |
| Antigen Adsorption Mechanism | Primarily electrostatic interactions and ligand exchange | Isothermal Titration Calorimetry (ITC), Langmuir Adsorption Isotherms | [5] |
| Primary Immune Response | Th2-biased, leading to antibody production | ELISA, ELISpot | [5][6] |
Experimental Protocols
Protocol 1: Formulation of a Subunit Vaccine with this compound Adjuvant
This protocol describes the basic steps for adsorbing a protein antigen to this compound.
Materials:
-
Subunit protein antigen solution (in a suitable buffer, e.g., Tris or histidine buffer)
-
This compound adjuvant suspension (e.g., Adju-Phos®)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
End-over-end mixer or rotator
-
pH meter
Procedure:
-
Preparation of Antigen Solution: Prepare the subunit protein antigen at the desired concentration in a low-ionic-strength buffer. The pH of the buffer should be optimized to ensure the stability of the antigen and to facilitate adsorption.
-
Adjuvant Preparation: Gently resuspend the this compound adjuvant by inverting the vial several times. Do not vortex, as this can cause excessive shearing and aggregation.
-
Adsorption: a. In a sterile conical tube, add the calculated volume of the antigen solution. b. While gently stirring, slowly add the this compound suspension to the antigen solution. A typical starting ratio is 1:1 (v/v), but this should be optimized for each specific antigen.[5] c. Bring the final volume to the desired concentration with sterile saline. d. Gently mix the suspension on an end-over-end mixer at room temperature for at least 1 hour to allow for complete adsorption. Longer incubation times (e.g., overnight at 4°C) may be necessary for some antigens.
-
pH Adjustment: After adsorption, check the pH of the vaccine formulation and adjust if necessary to a physiologically compatible range (typically pH 6.0-7.0).
-
Storage: Store the formulated vaccine at 2-8°C. Do not freeze , as this will irreversibly damage the adjuvant-antigen complex.[2]
Experimental Workflow for Vaccine Formulation and Characterization
Caption: Workflow for subunit vaccine formulation and subsequent physicochemical characterization.
Protocol 2: Quantification of Antigen Adsorption using the Bicinchoninic Acid (BCA) Assay
This protocol is used to determine the percentage of the protein antigen that has adsorbed to the this compound adjuvant.
Materials:
-
Formulated vaccine suspension (from Protocol 1)
-
BCA Protein Assay Kit (e.g., from Thermo Fisher Scientific)
-
Bovine Serum Albumin (BSA) standards
-
Microcentrifuge
-
96-well microplate
-
Microplate reader
Procedure:
-
Separation of Adsorbed and Unadsorbed Antigen: a. Take a known volume of the formulated vaccine suspension (e.g., 1 mL). b. Centrifuge at a speed sufficient to pellet the adjuvant-antigen complex (e.g., 10,000 x g for 5 minutes). c. Carefully collect the supernatant, which contains the unadsorbed antigen.
-
Preparation of Standards: Prepare a series of BSA standards in the same buffer as the antigen, following the BCA assay kit instructions.[7][8][9] A typical range is 20 to 2000 µg/mL.
-
BCA Assay: a. Pipette 25 µL of each standard and the supernatant samples (in triplicate) into a 96-well microplate. b. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit protocol (typically a 50:1 ratio).[7][8][9] c. Add 200 µL of the working reagent to each well. d. Mix the plate thoroughly on a plate shaker for 30 seconds. e. Cover the plate and incubate at 37°C for 30 minutes.[7][8][9] f. Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculation of Adsorption Percentage: a. Create a standard curve by plotting the absorbance of the BSA standards against their known concentrations. b. Determine the concentration of the unadsorbed antigen in the supernatant using the standard curve. c. Calculate the percentage of antigen adsorption using the following formula:
Percentage Adsorption = [ (Total Antigen - Unadsorbed Antigen) / Total Antigen ] x 100
Protocol 3: In Vivo Evaluation of Vaccine Efficacy in a Murine Model
This protocol outlines a general procedure for evaluating the immunogenicity of the formulated subunit vaccine in mice.
Materials:
-
Formulated subunit vaccine
-
Control formulation (e.g., adjuvant alone or antigen alone)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syringes and needles (e.g., 27-gauge)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
ELISA plates and reagents for antibody titration
-
ELISpot plates and reagents for T-cell assays
Procedure:
-
Immunization: a. Divide the mice into experimental groups (e.g., vaccine group, adjuvant control group, antigen control group, saline group). A typical group size is 5-10 mice. b. Immunize the mice via the intramuscular (IM) or subcutaneous (SC) route with the appropriate formulation. A typical immunization volume for a mouse is 50-100 µL.[10] c. A prime-boost regimen is often used, with the boost administered 2-3 weeks after the primary immunization.[6]
-
Sample Collection: a. Collect blood samples at various time points post-immunization (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) via the tail vein or retro-orbital sinus. b. At the end of the study (e.g., 2-4 weeks post-boost), euthanize the mice and collect spleens for cellular immunity assays.
-
Evaluation of Humoral Immunity (ELISA): a. Coat a 96-well ELISA plate with the subunit antigen at an optimized concentration (e.g., 1-5 µg/mL) overnight at 4°C. b. Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T). c. Add serial dilutions of the collected sera to the plate and incubate for 1-2 hours at room temperature. d. Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a). e. Incubate for 1 hour at room temperature. f. Wash the plate and add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H2SO4). g. Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off.
-
Evaluation of Cellular Immunity (ELISpot): a. Isolate splenocytes from the spleens of immunized mice. b. Coat a 96-well ELISpot plate with a capture antibody for the cytokine of interest (e.g., IFN-γ for Th1 response, IL-4 for Th2 response) overnight at 4°C.[11][12] c. Wash the plate and block with a suitable blocking buffer. d. Add a known number of splenocytes to each well and stimulate with the subunit antigen. Include positive (e.g., mitogen) and negative (medium alone) controls. e. Incubate the plate for 24-48 hours at 37°C in a CO2 incubator. f. Wash the plate and add a biotinylated detection antibody for the cytokine of interest. g. Incubate for 1-2 hours at room temperature. h. Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-HRP. i. Incubate for 1 hour at room temperature. j. Wash the plate and add a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP). k. Stop the reaction by washing with water once spots have developed. l. Count the number of spots using an ELISpot reader. Each spot represents a cytokine-secreting cell.
Signaling Pathway
NLRP3 Inflammasome Activation by this compound
Caption: Simplified signaling pathway of NLRP3 inflammasome activation by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound as a vaccine adjuvant.
Table 1: Typical Doses of Aluminum Adjuvants in Licensed Human Vaccines
| Vaccine | Aluminum Adjuvant Type | Aluminum Content per Dose (mg) | Reference(s) |
| DTaP (Infanrix) | Aluminum Hydroxide (B78521) | ≤ 0.625 | [4] |
| DTaP (Daptacel) | Aluminum Phosphate | ≤ 0.33 | [4] |
| Hepatitis A (Havrix) | Aluminum Hydroxide | 0.5 | [4] |
| Hepatitis B (Engerix-B) | Aluminum Hydroxide | 0.5 | [4] |
| HPV (Gardasil 9) | Amorphous this compound Sulfate | 0.5 | [1] |
Table 2: Representative In Vivo Immunogenicity Data in Mice
| Antigen | Adjuvant | Mouse Strain | Immunization Route | Key Finding | Reference(s) |
| Ovalbumin | Aluminum Hydroxide | C57BL/6 | Intramuscular | Significantly increased antigen-specific IgG titers compared to antigen alone. | [13] |
| Multi-epitope COVID-19 protein | Aluminum Phosphate (Adju-Phos®) + PHAD® | BALB/c | Subcutaneous | Higher titers of total IgG, IgG1, and IgG2a compared to Alhydrogel®. | [6] |
| Pneumococcal Conjugate (Pn1-CRM197) | Aluminum Hydroxide | Neonatal mice | Subcutaneous | Provided twofold dose sparing of the vaccine. | [14] |
| Influenza Hemagglutinin (HA) | Aluminum Hydroxide | Neonatal mice | Subcutaneous | 14% of mice achieved protective micro-neutralization titers with a half dose. | [14] |
Logical Relationships
Factors Influencing Vaccine Efficacy
References
- 1. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Prepare Aluminum Salt-Adjuvanted Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 3. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. benallenlab.org [benallenlab.org]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. scispace.com [scispace.com]
- 11. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CTL ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the Immune Response to Aluminum-Containing Vaccines | National Agricultural Library [nal.usda.gov]
- 14. Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Aluminum Hydroxyphosphate Adjuvanted Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum salts have a long-standing history as effective and safe adjuvants in human vaccines, primarily enhancing Th2-type immune responses.[1] Aluminum hydroxyphosphate (AP), an amorphous form of aluminum salt, is widely used in licensed vaccines.[2][3] It is composed of nanoparticles of approximately 50 nm that aggregate into larger structures.[2] This document provides detailed application notes and protocols for the in vivo administration of this compound adjuvanted vaccines in preclinical mouse models, a critical step in vaccine development and immunological research.
The primary mechanism of action for aluminum adjuvants involves several key stages.[1][4] Initially, the adjuvant forms a "depot" at the injection site, leading to the slow release of the antigen.[1] This depot also induces a mild inflammatory response, recruiting innate immune cells such as neutrophils, eosinophils, macrophages, and dendritic cells (DCs) to the site.[4][5] The particulate nature of the this compound-antigen complex enhances phagocytosis by antigen-presenting cells (APCs), leading to more efficient antigen processing and presentation.[1][4] Subsequently, these activated APCs migrate to the draining lymph nodes to prime T cells. A key molecular mechanism involves the activation of the NLRP3 inflammasome within APCs, which triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, further amplifying the immune response.[5] Ultimately, this cascade of events promotes a robust, Th2-biased adaptive immune response characterized by high antibody titers.[1]
These protocols and notes are intended to provide a comprehensive guide for researchers, from vaccine formulation and animal immunization to the evaluation of the resulting immune response.
Data Presentation: Quantitative Analysis of Immune Responses
The following tables summarize typical quantitative data obtained from in vivo studies using this compound adjuvanted vaccines in mouse models. These values can serve as a benchmark for researchers designing and evaluating their own experiments.
Table 1: Antigen-Specific Antibody Titers in Serum
| Antigen | Mouse Strain | Immunization Schedule | Adjuvant Dose (per mouse) | IgG Titer (Endpoint Dilution) | IgG1 Titer (Endpoint Dilution) | IgG2a Titer (Endpoint Dilution) | Citation |
| Ovalbumin (OVA) | BALB/c | Day 0, Day 14 (boost) | 225 µg | 1:50,000 - 1:200,000 | 1:100,000 - 1:400,000 | 1:1,000 - 1:5,000 | [6][7] |
| Hepatitis B Surface Antigen (HBsAg) | C57BL/6 | Day 0, Day 21 (boost) | 225 µg | 1:80,000 - 1:320,000 | 1:160,000 - 1:640,000 | 1:2,000 - 1:10,000 | [8] |
| Tetanus Toxoid (TT) | BALB/c | Day 0, Day 28 (boost) | 225 µg | 1:100,000 - 1:500,000 | 1:200,000 - 1:1,000,000 | 1:1,500 - 1:7,500 | [9] |
Table 2: Cytokine Secretion by Restimulated Splenocytes (ELISpot)
| Antigen | Mouse Strain | Cytokine | Number of Spot-Forming Cells (SFCs) per 10^6 Splenocytes | Citation |
| Ovalbumin (OVA) | BALB/c | IL-4 | 200 - 500 | [10] |
| Ovalbumin (OVA) | BALB/c | IL-5 | 150 - 400 | [11] |
| Ovalbumin (OVA) | BALB/c | IFN-γ | 20 - 80 | [10] |
Table 3: Immune Cell Populations in Draining Lymph Nodes (Flow Cytometry)
| Cell Type | Marker | Percentage of Parent Population |
| Activated CD4+ T cells | CD4+CD44+CD62L- | 10 - 25% |
| Germinal Center B cells | B220+GL7+CD95+ | 5 - 15% |
| Dendritic Cells | CD11c+MHCII+ | 2 - 8% |
Experimental Protocols
Protocol 1: Preparation of this compound Adjuvanted Vaccine
Materials:
-
Antigen solution (in a suitable buffer, e.g., PBS)
-
This compound adjuvant suspension (e.g., Adju-Phos®)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Gentle rotator or mixer
Procedure:
-
Adjuvant Preparation: Before use, ensure the this compound adjuvant suspension is well-mixed by inverting the vial several times to create a uniform suspension. Optional: For improved particle size distribution, sonicate the adjuvant for 5 minutes immediately before mixing with the antigen.[12]
-
Antigen-Adjuvant Mixture: In a sterile tube, add the desired amount of antigen solution.
-
Adsorption: While gently vortexing or mixing, add the this compound adjuvant dropwise to the antigen solution. A common ratio is 1:1 (v/v), but this should be optimized for each specific antigen.[12]
-
Incubation: Incubate the mixture at room temperature for at least 30 minutes on a gentle rotator to allow for antigen adsorption to the this compound particles.[12]
-
Final Formulation: Bring the final volume to the desired concentration with sterile PBS. The final formulation should be a homogenous suspension.
Protocol 2: In Vivo Immunization of Mice
Materials:
-
Prepared this compound adjuvanted vaccine
-
6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Sterile syringes and needles (e.g., 26-gauge)
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Dosage: A typical immunization volume for a mouse is 100-200 µL.[12] The antigen dose should be optimized, but a common starting point is 10-50 µg per mouse.[6][13] The adjuvant dose is typically around 225 µg of elemental aluminum per mouse.[14]
-
Route of Administration: The most common routes for preclinical vaccine studies are subcutaneous (s.c.) and intramuscular (i.m.).[15]
-
Subcutaneous (s.c.): Pinch the skin at the base of the tail or the scruff of the neck and insert the needle into the tented skin.
-
Intramuscular (i.m.): Inject into the quadriceps or gluteal muscle.
-
-
Immunization Schedule:
-
Sample Collection:
-
Serum: Collect blood via tail vein, retro-orbital, or submandibular bleeding at various time points (e.g., pre-immunization, and 2-4 weeks after each immunization). Allow the blood to clot, then centrifuge to separate the serum. Store serum at -20°C or -80°C.
-
Spleen: At the end of the experiment, euthanize the mice and aseptically remove the spleen for splenocyte isolation.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Materials:
-
96-well ELISA plates
-
Antigen for coating
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of antigen solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[16]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of serially diluted serum samples (starting from 1:100) to the wells and incubate for 2 hours at room temperature.[17]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off (e.g., 2-3 times the background).
Protocol 4: ELISpot Assay for Cytokine Profiling
Materials:
-
ELISpot plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ, anti-IL-4)
-
Splenocytes isolated from immunized mice
-
Complete RPMI medium
-
Antigen for restimulation
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
Substrate for spot development (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Splenocyte Isolation: Aseptically remove the spleen and prepare a single-cell suspension by mechanical disruption through a cell strainer.[15] Lyse red blood cells using an ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium.
-
Cell Plating: Add splenocytes to the wells of the pre-coated ELISpot plate (e.g., 5 x 10^5 cells/well).[18]
-
Restimulation: Add the specific antigen to the wells to restimulate the T cells. Include positive (e.g., Con A) and negative (medium only) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Washing: Wash the plate to remove the cells.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Spot Development: Add the substrate and incubate until spots appear.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Protocol 5: Flow Cytometry for Immune Cell Phenotyping
Materials:
-
Single-cell suspension of splenocytes or lymph node cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface and intracellular markers
-
Fixation/permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes.
-
Fc Block: Incubate the cells with Fc block to prevent non-specific antibody binding.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, B220, CD11c, MHCII, CD44, CD62L) and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells with flow cytometry staining buffer.
-
Intracellular Staining (Optional): If analyzing intracellular markers (e.g., cytokines, transcription factors), fix and permeabilize the cells using a commercial kit. Then, add antibodies against the intracellular targets and incubate.
-
Washing: Wash the cells.
-
Acquisition: Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to identify and quantify different immune cell populations.
Visualizations
Caption: Signaling pathway of this compound adjuvant.
Caption: In vivo experimental workflow.
References
- 1. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aluminium adjuvants used in vaccines versus placebo or no intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound vaccine adjuvants by (27)Al MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Immune response to antigen adsorbed to aluminum hydroxide particles: Effects of co-adsorption of ALF or ALFQ adjuvant to the aluminum-antigen complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aelvis.net [aelvis.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mabtech.com [mabtech.com]
- 16. ELISA antibody titer [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Application of Aluminum Hydroxyphosphate in Monoclonal Antibody Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum hydroxyphosphate is a widely utilized adjuvant in vaccine development and, crucially, in the production of monoclonal antibodies (mAbs). Its primary function is to enhance the immunogenicity of an antigen, thereby stimulating a robust immune response in the host animal, typically a mouse, which is essential for the generation of high-affinity antibodies. This document provides detailed application notes and protocols for the use of this compound in monoclonal antibody production, from antigen preparation to the assessment of the immune response.
Aluminum-containing adjuvants, including this compound (AP) and aluminum hydroxide (B78521) (AH), are the most common adjuvants in human and veterinary vaccines. The choice between AP and AH often depends on the isoelectric point (pI) of the antigen. AP, having a negative surface charge at physiological pH, is generally preferred for adsorbing basic (positively charged) proteins.
The mechanism of action for aluminum adjuvants involves several key processes:
-
Depot Effect: The adjuvant forms a depot at the injection site, slowly releasing the antigen over time. This prolongs the exposure of the antigen to the immune system.
-
Enhanced Antigen Uptake: The particulate nature of the antigen-adjuvant complex facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.
-
Inflammasome Activation: Aluminum adjuvants are known to activate the NLRP3 inflammasome within APCs. This leads to the secretion of pro-inflammatory cytokines like IL-1β and IL-18, which further stimulate the immune response.
These actions collectively lead to a stronger Th2-biased immune response, characterized by increased antibody production, which is highly desirable for generating monoclonal antibodies.
Data Presentation: Quantitative Parameters for Adjuvant Use
The following tables summarize key quantitative data relevant to the use of this compound in immunization protocols for monoclonal antibody production.
Table 1: Physicochemical Properties of Aluminum Adjuvants
| Property | This compound (AP) | Aluminum Hydroxide (AH) | Key References |
| Point of Zero Charge (PZC) | ~4-5 | ~11 | |
| Surface Charge at pH 7.4 | Negative | Positive | |
| Primary Particle Morphology | Amorphous, spherical nanoparticles (~50 nm) forming aggregates | Crystalline, needle-shaped nanoparticles | |
| Antigen Adsorption Preference | Primarily basic antigens (high pI) through electrostatic interactions and ligand exchange | Primarily acidic antigens (low pI) through electrostatic interactions |
Table 2: Typical Immunization Protocol Parameters for Mice
| Parameter | Recommended Range/Value | Key References |
| Antigen Dose (per injection) | 25-100 µg | |
| Adjuvant Concentration (Al³⁺) | 0.2 - 0.8 mg | |
| Antigen:Adjuvant Ratio (v/v) | 1:1 to 1:5 | |
| Injection Volume | 100-200 µL | |
| Immunization Schedule | Primary immunization followed by boosts every 2-4 weeks for 2-3 months | |
| Final Boost (pre-fusion) | Antigen only (no adjuvant) 3 days before fusion |
Experimental Protocols
Protocol 1: Preparation of Antigen-Aluminum Hydroxyphosphate Formulation
This protocol describes the preparation of an injectable formulation of a protein antigen adsorbed to this compound.
Materials:
-
Protein antigen of interest
-
Sterile this compound adjuvant suspension (e.g., Adju-Phos®)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials or microcentrifuge tubes
-
Sonicator (optional)
-
Gentle rotator or mixer
Procedure:
-
Antigen Preparation:
-
Prepare the antigen solution in sterile PBS at a concentration twice the final desired injection concentration. For example, if the final concentration is 100 µg/mL, prepare a 200 µg/mL solution.
-
-
Adjuvant Preparation (Optional):
-
To break up aggregates and increase the surface area for antigen adsorption, sonicate the this compound suspension for 5 minutes in a sonication bath before use.
-
-
Adsorption of Antigen to Adjuvant:
-
In a sterile vial, add the prepared antigen solution to an equal volume of the this compound suspension (1:1 ratio). For example, mix 100 µL of the 200 µg/mL antigen solution with 100 µL of the adjuvant.
-
Gently mix the suspension by inverting the vial or using a gentle rotator for at least 30 minutes at room temperature to allow for complete adsorption of the antigen to the adjuvant.
-
-
Verification of Adsorption (Optional but Recommended):
-
Centrifuge the suspension at a low speed (e.g., 500 x g for 5 minutes) to pellet the adjuvant-antigen complex.
-
Carefully collect the supernatant and measure the protein concentration using a suitable method (e.g., Bradford assay, BCA assay, or UV spectroscopy).
-
A significant decrease in the protein concentration in the supernatant compared to the initial antigen solution indicates successful adsorption. The World Health Organization (WHO) recommends an antigen adsorption level of ≥80% for vaccines containing aluminum adjuvants.
-
-
Final Formulation:
-
The resulting suspension is the final formulation ready for immunization. Store at 4°C until use. Do not freeze , as this can irreversibly damage the adjuvant structure and its ability to potentiate an immune response.
-
Protocol 2: Mouse Immunization for Monoclonal Antibody Production
This protocol outlines a standard immunization schedule for BALB/c mice to elicit a strong antigen-specific antibody response.
Materials:
-
Antigen-aluminum hydroxyphosphate formulation (from Protocol 1)
-
BALB/c mice (female, 6-8 weeks old)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Primary Immunization (Day 0):
-
Inject each mouse intraperitoneally (IP) or subcutaneously (SC) with 100-200 µL of the antigen-aluminum hydroxyphosphate formulation. A typical dose contains 25-50 µg of the antigen.
-
-
Booster Immunizations (e.g., Day 14, 28, 42):
-
Repeat the injection with the same dose and route as the primary immunization at 2-3 week intervals.
-
-
Test Bleeds and Titer Determination:
-
Collect a small amount of blood (e.g., from the tail vein) from each mouse 7-10 days after the second and subsequent booster immunizations.
-
Prepare serum from the blood samples and determine the antigen-specific antibody titer using an ELISA (see Protocol 3).
-
-
Final Boost (3 days before fusion):
-
Select the mouse with the highest antibody titer for hybridoma fusion.
-
Administer a final booster injection of the antigen in sterile PBS (without adjuvant) three days prior to the scheduled fusion. This final boost stimulates the proliferation of antibody-producing B cells in the spleen.
-
Protocol 3: Determination of Antibody Titer by Indirect ELISA
This protocol describes a standard indirect ELISA to quantify the antigen-specific antibody titer in mouse serum.
Materials:
-
Antigen of interest
-
Mouse serum samples (from immunized and control mice)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100).
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value 2-3 times that of the negative control).
-
Mandatory Visualizations
Signaling Pathway of this compound Adjuvant
Caption: Signaling pathway of this compound adjuvant action.
Experimental Workflow for Monoclonal Antibody Production
Caption: Workflow for monoclonal antibody production using this compound.
Logical Relationship of Adjuvant Properties and Immune Response
Application Notes & Protocols: Experimental Design for Testing Aluminum Hydroxyphosphate Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the preclinical evaluation of aluminum hydroxyphosphate as a vaccine adjuvant. The protocols outlined below cover the essential physicochemical characterization, in vitro assessments, and in vivo studies required to determine the efficacy of an this compound-adjuvanted vaccine candidate.
Physicochemical Characterization of this compound and Antigen Adsorption
A thorough characterization of the adjuvant and its interaction with the chosen antigen is a critical first step. These properties can significantly influence the immune response.[1][2]
1.1. Protocol: Particle Size and Zeta Potential Analysis
-
Objective: To determine the size distribution and surface charge of the this compound particles before and after antigen adsorption. These parameters affect cellular uptake and interaction with immune cells.[1][3]
-
Methodology:
-
Prepare a suspension of this compound in a relevant buffer (e.g., saline or phosphate-buffered saline, PBS) at a concentration similar to the final vaccine formulation.
-
For post-adsorption analysis, incubate the this compound suspension with the antigen at the desired ratio for a predetermined time (e.g., 1-2 hours) with gentle mixing.
-
Analyze the particle size distribution using dynamic light scattering (DLS) or laser diffraction.[3]
-
Measure the zeta potential of the particles using a Zetasizer instrument to determine the surface charge at a physiological pH.[3][4]
-
Perform measurements at different pH values to determine the point of zero charge (PZC), which is the pH at which the net surface charge is zero.[3][4]
-
1.2. Protocol: Antigen Adsorption Capacity
-
Objective: To quantify the amount of antigen that adsorbs to the this compound adjuvant. Efficient adsorption is often crucial for the adjuvant's effect.[5][6]
-
Methodology:
-
Prepare a series of tubes with a constant concentration of this compound and varying concentrations of the antigen.[5]
-
Incubate the mixtures for a set time (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation.
-
Centrifuge the samples to pellet the adjuvant-antigen complex.
-
Carefully collect the supernatant and measure the concentration of the unbound antigen using a suitable protein quantification assay (e.g., BCA assay, ELISA, or high-performance liquid chromatography).[5][7]
-
Calculate the amount of adsorbed antigen by subtracting the unbound antigen concentration from the initial antigen concentration.
-
The data can be fitted to a Langmuir adsorption model to determine the maximum adsorption capacity.[5][7]
-
Data Presentation: Physicochemical Properties
| Parameter | This compound Alone | This compound + Antigen |
| Mean Particle Size (nm) | e.g., 500-1500 | e.g., 800-2000 |
| Polydispersity Index (PDI) | e.g., < 0.3 | e.g., < 0.5 |
| Zeta Potential (mV) at pH 7.4 | e.g., -10 to -30 | e.g., -5 to -20 |
| Point of Zero Charge (PZC) | Around 5[3][4] | Slightly shifted from adjuvant alone |
| Antigen Adsorption (%) | N/A | e.g., > 90% |
| Max Adsorption Capacity (mg/mg) | N/A | Calculated from Langmuir isotherm |
In Vitro Assessment of Immune Cell Activation
In vitro assays using cultured immune cells provide insights into the mechanisms by which the adjuvanted vaccine initiates an immune response.
2.1. Protocol: Dendritic Cell (DC) Uptake and Activation
-
Objective: To assess the ability of dendritic cells, key antigen-presenting cells (APCs), to take up the adjuvanted antigen and become activated.[8][9]
-
Methodology:
-
Generate bone marrow-derived dendritic cells (BMDCs) from mice or use a human monocyte-derived DC line.
-
Label the antigen with a fluorescent dye (e.g., FITC).
-
Incubate the DCs with the fluorescently labeled antigen alone, or the antigen adjuvanted with this compound.
-
After incubation (e.g., 4-6 hours), analyze antigen uptake by flow cytometry.
-
In parallel cultures, incubate DCs with the test articles for 24 hours.
-
Assess DC activation by staining for surface markers such as CD80, CD86, and MHC Class II and analyzing via flow cytometry.[10]
-
Collect the cell culture supernatants to measure cytokine secretion (see Protocol 2.2).
-
2.2. Protocol: Cytokine Profiling
-
Objective: To measure the production of key cytokines that indicate the type of immune response being initiated. Aluminum adjuvants are known to activate the NLRP3 inflammasome, leading to the release of IL-1β and IL-18.[11][]
-
Methodology:
-
Use the supernatants collected from the DC activation assay (Protocol 2.1).
-
Measure the concentrations of pro-inflammatory cytokines such as IL-1β, IL-18, TNF-α, and IL-6 using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Analyze for cytokines associated with T helper cell differentiation, such as IL-12p70 (Th1) and IL-4, IL-5 (Th2).[13][14]
-
Data Presentation: In Vitro Immune Activation
| Treatment Group | Antigen Uptake (% Positive DCs) | CD86 Expression (% Positive DCs) | IL-1β (pg/mL) | IL-18 (pg/mL) |
| Untreated DCs | Baseline | Baseline | Baseline | Baseline |
| Antigen Alone | e.g., 15% | e.g., 20% | e.g., < 10 | e.g., < 20 |
| Al Hydroxyphosphate Alone | N/A | e.g., 25% | e.g., 50 | e.g., 80 |
| Adjuvanted Antigen | e.g., 45% | e.g., 60% | e.g., 200 | e.g., 350 |
In Vivo Efficacy Studies in Animal Models
Animal models are essential for evaluating the immunogenicity and protective efficacy of the adjuvanted vaccine.[15][16] Mice are commonly used for initial immunogenicity studies.[16]
3.1. Protocol: Immunization and Sample Collection
-
Objective: To immunize animals and collect samples to assess the resulting immune response.
-
Methodology:
-
Divide mice (e.g., BALB/c or C57BL/6 strains) into groups: (1) Saline control, (2) Antigen alone, (3) Adjuvant alone, (4) Adjuvanted antigen.
-
Administer the formulations via a relevant route, typically intramuscular or subcutaneous.[17]
-
A typical immunization schedule involves a primary vaccination at day 0 and a booster vaccination at day 14 or 21.[18]
-
Collect blood samples at various time points (e.g., pre-immunization, post-primary, and post-booster) to obtain serum for antibody analysis.
-
At the end of the study, spleens can be harvested for T-cell response analysis.
-
3.2. Protocol: Antibody Titer and Isotype Analysis
-
Objective: To measure the magnitude and type of the humoral (antibody) immune response. Aluminum adjuvants typically induce a Th2-biased response, characterized by high levels of IgG1 antibodies in mice.[4]
-
Methodology:
-
Coat ELISA plates with the specific antigen.
-
Serially dilute the collected serum samples and add them to the plates.
-
Detect bound antibodies using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
-
3.3. Protocol: T-cell Response Analysis (ELISpot)
-
Objective: To quantify antigen-specific T-cells that produce key cytokines, providing insight into the cell-mediated immune response.
-
Methodology:
-
Isolate splenocytes from immunized mice.
-
Stimulate the splenocytes in vitro with the specific antigen.
-
Use an ELISpot assay to enumerate the cells secreting IFN-γ (indicative of a Th1 response) and IL-4 or IL-5 (indicative of a Th2 response).
-
Data Presentation: In Vivo Immunogenicity
| Treatment Group | Antigen-Specific Total IgG Titer (Post-Booster) | IgG1 Titer | IgG2a Titer | IFN-γ Spot Forming Units (per 10^6 cells) | IL-4 Spot Forming Units (per 10^6 cells) |
| Saline Control | < 100 | < 100 | < 100 | < 5 | < 5 |
| Antigen Alone | e.g., 1,000 | e.g., 800 | e.g., 200 | e.g., 20 | e.g., 30 |
| Adjuvanted Antigen | e.g., 100,000 | e.g., 90,000 | e.g., 10,000 | e.g., 50 | e.g., 200 |
Visualizations
Caption: Overall experimental workflow for testing adjuvant efficacy.
Caption: Key signaling pathway for aluminum adjuvant activity.
References
- 1. Physico-chemical properties of aluminum adjuvants in vaccines: Implications for toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Aluminum Adjuvants—‘Back to the Future’ | MDPI [mdpi.com]
- 5. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 8. Dendritic cell-based in vitro assays for vaccine immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
- 11. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researcherslinks.com [researcherslinks.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel vaccines and adjuvant systems: the utility of animal models for predicting immunogenicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Importance of Animal Models in the Development of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medicaleconomics.com [medicaleconomics.com]
Application Notes and Protocols for the Characterization of Aluminum-Containing Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum-containing adjuvants, primarily aluminum hydroxide (B78521) (AH) and aluminum phosphate (B84403) (AP), are the most widely used adjuvants in human vaccines due to their long-standing safety record and ability to enhance the immune response to antigens. The physicochemical properties of these adjuvants and their interaction with the vaccine antigen are critical quality attributes that determine the stability, immunogenicity, and overall efficacy of the vaccine. This document provides detailed application notes and protocols for the comprehensive characterization of aluminum-containing adjuvants.
Physicochemical Characterization
The physical and chemical properties of aluminum adjuvants dictate their behavior in suspension and their interaction with antigens. Consistent and thorough characterization is essential for quality control and vaccine development.[1]
Summary of Physicochemical Properties
| Property | Aluminum Hydroxide (AH) | Aluminum Phosphate (AP) | Amorphous Aluminum Hydroxyphosphate Sulfate (AAHS) | Key Analytical Techniques |
| Morphology | Fibrous, crystalline (Boehmite) | Amorphous, plate-like primary particles | Amorphous | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Primary Particle Size | ~4.5 nm x 2.2 nm x 10 nm | ~50 nm diameter disks | Not specified | Transmission Electron Microscopy (TEM) |
| Aggregate Size in Suspension | 1 - 10 µm | ~3 µm | 4.59 µm | Dynamic Light Scattering (DLS), Laser Diffraction |
| Point of Zero Charge (PZC) | ~11.4 | ~4.5 - 5.5 | ~7.0 | Zeta Potential Measurement |
| Surface Charge at Neutral pH (7.4) | Positive | Negative | Neutral/Slightly Negative | Zeta Potential Measurement |
| Surface Area | High (~514 m²/g by water adsorption) | High (inferred from nanoparticle structure) | Not specified | Brunauer–Emmett–Teller (BET) analysis, Gravimetric FTIR |
| Antigen Adsorption Mechanism | Primarily electrostatic attraction with acidic proteins, ligand exchange | Primarily electrostatic attraction with basic proteins, ligand exchange | Ligand exchange, electrostatic attraction | Adsorption Isotherms, Spectroscopy |
Note: The properties listed are typical values and can vary depending on the specific manufacturing process.[1][2][3][4]
Experimental Workflow for Adjuvant Characterization
The following diagram outlines a typical workflow for the characterization of aluminum-containing adjuvants, from initial physicochemical analysis to in vivo evaluation.
Caption: General workflow for aluminum adjuvant characterization.
Protocols
Protocol 1: Particle Size and Distribution by Dynamic Light Scattering (DLS)
Application Note: DLS measures the hydrodynamic diameter of adjuvant particles in suspension. Particle size is a critical parameter as it can influence the efficiency of uptake by immune cells.[3] Aluminum adjuvants exist as aggregates, and their size can be affected by the formulation buffer, pH, and the presence of adsorbed antigen.
Methodology:
-
Instrumentation: Use a DLS instrument such as a Malvern Zetasizer Nano ZS.
-
Sample Preparation:
-
Allow the adjuvant suspension to equilibrate to room temperature.
-
Gently invert the stock suspension multiple times to ensure homogeneity. Do not vortex, as this can cause excessive aggregation.
-
Dilute the adjuvant to a final aluminum concentration of approximately 250 µg/mL in the desired buffer (e.g., physiological saline, 9 g/L NaCl). The dilution factor should be optimized to achieve a suitable count rate for the instrument.
-
-
Instrument Settings (Typical):
-
Laser Wavelength: 633 nm
-
Scattering Angle: 173°
-
Temperature: 25°C
-
Cuvette: Polystyrene cuvette
-
Measurement Range: 0.6 - 10 µm
-
-
Measurement:
-
Rinse the cuvette with the filtered diluent before adding the sample.
-
Introduce the diluted sample into the cuvette, ensuring no air bubbles are present.
-
Perform at least three replicate measurements per sample.
-
-
Data Analysis:
-
The instrument software will calculate the Z-average diameter (an intensity-weighted mean) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.
-
Analyze the intensity, volume, and number distributions to understand the different particle populations.
-
Protocol 2: Surface Charge by Zeta Potential Measurement
Application Note: Zeta potential is an indicator of the surface charge of the adjuvant particles in a specific medium. It is crucial for predicting the electrostatic interaction with protein antigens. Aluminum hydroxide has a positive surface charge at neutral pH, while aluminum phosphate is negatively charged, influencing which antigens will adsorb most effectively.
Methodology:
-
Instrumentation: Use a DLS instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer Nano ZS).
-
Sample Preparation:
-
Prepare the adjuvant suspension as described in the DLS protocol, typically in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure measurable electrophoretic mobility.
-
-
Instrument Settings (Typical):
-
Cell Type: Folded capillary cell (e.g., DTS1070)
-
Temperature: 25°C
-
Dispersant: Select the appropriate dispersant from the software library (e.g., Water) with correct viscosity and dielectric constant values.
-
-
Measurement:
-
Carefully inject the sample into the capillary cell, avoiding bubble formation between the electrodes.
-
Insert the cell into the instrument.
-
Perform at least three replicate measurements, with multiple runs per measurement.
-
-
Data Analysis:
-
The software calculates the zeta potential in millivolts (mV) from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.
-
Protocol 3: Morphological Analysis by Transmission Electron Microscopy (TEM)
Application Note: TEM provides high-resolution images of the adjuvant's primary particles and aggregate structure. This allows for the visualization of the fundamental morphology (e.g., fibrous for AH, plate-like for AP) which is not discernible by light scattering techniques.
Methodology:
-
Sample Preparation (Negative Staining):
-
Place a drop of the diluted adjuvant suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess liquid with filter paper.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1 minute.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the prepared grids in a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Capture images at various magnifications to visualize both the primary nanoparticles and the larger aggregates.
-
Antigen Adsorption Characterization
The adsorption of the antigen to the adjuvant is a key step in vaccine formulation. The extent and strength of this interaction can impact the immune response.
Protocol 4: Determination of Adsorption Capacity (Langmuir Isotherm)
Application Note: This protocol determines the maximum amount of antigen that can be adsorbed per unit of adjuvant (adsorption capacity) and the affinity of the interaction. A series of antigen-adjuvant formulations are prepared, and the amount of unbound antigen is measured.
Methodology:
-
Materials:
-
Antigen stock solution of known concentration.
-
Aluminum adjuvant suspension of known concentration.
-
Formulation buffer (e.g., PBS, Tris-HCl).
-
Protein quantification assay (e.g., Micro BCA™ Protein Assay Kit).
-
-
Procedure:
-
Set up a series of microcentrifuge tubes. In each tube, add a fixed amount of adjuvant (e.g., 100 µg).
-
To these tubes, add increasing amounts of the antigen stock solution (e.g., from 10 µg to 500 µg).
-
Adjust the final volume to be the same in all tubes using the formulation buffer.
-
Include a control tube with the highest concentration of antigen but no adjuvant.
-
Incubate the tubes with gentle mixing (e.g., on a rotator) for at least 1-2 hours at a controlled temperature (e.g., room temperature) to allow adsorption to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the adjuvant-antigen complex.
-
Carefully collect the supernatant, which contains the unbound antigen.
-
-
Quantification of Unbound Antigen:
-
Use a suitable protein assay (e.g., BCA assay) to determine the concentration of protein in each supernatant. The BCA assay is generally compatible with common buffer components.
-
Create a standard curve using the antigen stock solution.
-
-
Data Analysis:
-
Calculate Adsorbed Antigen: For each point, subtract the amount of unbound antigen from the total amount of antigen added.
-
Plot the Isotherm: Plot the amount of adsorbed antigen per µg of adjuvant (y-axis) against the concentration of unbound (free) antigen at equilibrium (x-axis).
-
Langmuir Model Fitting: The data can often be fitted to the Langmuir equation to determine the maximum adsorption capacity (Qmax) and the adsorption constant (K_L).
-
Immunological Characterization
The NLRP3 Inflammasome Signaling Pathway
Aluminum adjuvants are known to activate the innate immune system, in part, through the NLRP3 inflammasome. This leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β.
Caption: Activation of the NLRP3 inflammasome by aluminum adjuvants.
Protocol 5: In Vitro NLRP3 Inflammasome Activation Assay
Application Note: This assay measures the ability of an aluminum adjuvant formulation to induce an inflammatory response in vitro by quantifying the secretion of IL-1β from immune cells. This is a key indicator of the adjuvant's immunostimulatory potential.
Methodology:
-
Cell Culture:
-
Use an appropriate cell line (e.g., THP-1 human monocytic cells) or primary cells (e.g., mouse bone marrow-derived macrophages, BMDMs).
-
-
Priming Step (Signal 1):
-
Seed the cells in a multi-well plate.
-
For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Prime the cells with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours). This step upregulates the expression of pro-IL-1β.
-
-
Stimulation Step (Signal 2):
-
After priming, remove the LPS-containing medium and wash the cells.
-
Add fresh medium containing the aluminum adjuvant formulation (e.g., 100-250 µg/mL). Include both adjuvant alone and antigen-adjuvanted formulations.
-
Include a positive control (e.g., ATP or Nigericin) and a negative control (medium only).
-
Incubate for 6-18 hours.
-
-
Quantification of IL-1β:
-
After incubation, centrifuge the plate to pellet any cells and debris.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of IL-1β secreted in response to the adjuvant formulations against the negative and positive controls. A significant increase in IL-1β indicates inflammasome activation.
-
In Vivo Evaluation
The ultimate test of an adjuvant's efficacy is its ability to enhance the immune response to a co-administered antigen in an animal model.
Protocol 6: General Protocol for In Vivo Immunogenicity Study (Murine Model)
Application Note: This protocol provides a general framework for evaluating the immunogenicity of a vaccine formulation containing an aluminum adjuvant in mice. The primary readouts are antigen-specific antibody titers.
Methodology:
-
Animals: Use an appropriate strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. House animals according to institutional guidelines.
-
Vaccine Preparation:
-
Prepare the antigen-adjuvant formulation as described in Protocol 4. A typical dose for a mouse is 50-100 µL.
-
The antigen dose should be predetermined, and the adjuvant dose is typically between 50-200 µg per mouse.
-
Include control groups: antigen only, adjuvant only, and a vehicle control (e.g., saline).
-
-
Immunization Schedule:
-
A common schedule is a primary immunization at Day 0 followed by a booster immunization at Day 14 or Day 21.
-
Administer the vaccine via a relevant route, typically subcutaneous (SC) or intramuscular (IM).
-
-
Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein or submandibular bleed) at various time points, such as pre-immunization (Day 0), post-prime (e.g., Day 14), and post-boost (e.g., Day 28).
-
Process the blood to collect serum and store at -20°C or -80°C.
-
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well ELISA plate with the specific antigen.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the collected mouse serum to the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate and measure the colorimetric change using a plate reader.
-
-
Data Analysis:
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
-
Compare the antibody titers between the adjuvanted group and the control groups. A significantly higher titer in the adjuvanted group demonstrates the adjuvant's efficacy. Further analysis can be done to determine specific IgG isotypes (IgG1 vs. IgG2a) to infer the type of T-helper cell response (Th2 vs. Th1).
-
References
- 1. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Aluminum Hydroxyphosphate Vaccine Formulation
Welcome to the technical support center for aluminum hydroxyphosphate adjuvanted vaccine formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating vaccines with this compound?
Researchers often face challenges related to:
-
Antigen Adsorption: Achieving consistent and optimal adsorption of the antigen to the this compound adjuvant is critical. Factors such as the physicochemical properties of both the antigen and the adjuvant, including surface charge and pH, heavily influence this interaction.[1][2]
-
Formulation Stability: Aluminum-adjuvanted vaccines are suspensions that can be prone to phase separation, aggregation, and settling over time, which can impact vaccine potency and deliverability.[3]
-
Consistency and Characterization: Ensuring batch-to-batch consistency of the this compound adjuvant and the final vaccine formulation is a significant challenge.[4][5] Thorough characterization is essential for standardization and quality control.[1]
-
Impact of Storage Conditions: Both aging at room temperature and autoclaving can alter the physical and chemical properties of this compound, potentially reducing its protein adsorption capacity.[6][7][8]
Q2: How does pH affect antigen adsorption to this compound?
The surface charge of both the antigen and this compound is pH-dependent. This compound has a point of zero charge (PZC) typically between 4.5 and 5.5. For effective adsorption, which is often driven by electrostatic interactions, the formulation pH should be such that the antigen and the adjuvant have opposite charges.[2][9] For instance, a protein with an isoelectric point (pI) above the formulation pH will be positively charged and will adsorb well to the negatively charged this compound.
Q3: What causes aggregation in this compound vaccine formulations?
Aggregation of this compound particles can be influenced by several factors:
-
pH approaching the Point of Zero Charge (PZC): When the pH of the formulation is close to the PZC of the adjuvant, the electrostatic repulsion between particles decreases, leading to aggregation.[4]
-
Ionic Strength: The addition of salts like sodium chloride can shield surface charges and promote particle aggregation.[4]
-
Antigen Adsorption: The adsorption of the antigen itself can sometimes lead to changes in the surface properties of the adjuvant particles, potentially causing them to aggregate.
-
Shear Forces: Manufacturing processes that involve mixing and pumping can introduce shear forces that may lead to particle aggregation.[10]
Q4: Can freezing damage an this compound adjuvanted vaccine?
Yes, freezing can irreversibly damage vaccines adjuvanted with aluminum salts. The formation of ice crystals can cause the aluminum adjuvant particles to agglomerate, which can lead to a loss of potency.[11] This is why it is crucial to avoid freezing these types of vaccines during storage and transport.
Troubleshooting Guides
Issue 1: Low or Inconsistent Antigen Adsorption
Symptoms:
-
Less than 80% of the antigen is adsorbed to the this compound, which is the general recommendation by the World Health Organization for some toxoid vaccines.[1][12]
-
High variability in adsorption efficiency between batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the formulation. Ensure it is optimized for electrostatic interaction between your specific antigen (based on its pI) and the this compound. Adjust the pH of the buffer system as needed.[2] |
| Inappropriate Buffer Composition | Buffers containing phosphate (B84403) can compete with the antigen for binding sites on the aluminum adjuvant.[13] Consider using a non-phosphate buffer system if feasible. |
| Changes in Adjuvant Properties | The properties of this compound can change over time.[8] Use a freshly prepared or properly stored adjuvant. Characterize the adjuvant for surface area and surface charge before use. |
| Antigen Integrity Issues | The conformation or purity of your antigen may have changed. Verify the integrity and concentration of the antigen stock. |
Issue 2: Vaccine Formulation is Aggregating or Settling Too Quickly
Symptoms:
-
Visible clumps or rapid sedimentation of the adjuvant-antigen complex.
-
Difficulty in resuspending the vaccine to a uniform suspension.[5]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | If the formulation pH is too close to the PZC of the adjuvant, aggregation is more likely.[4] Adjust the pH to increase the electrostatic repulsion between particles. |
| High Ionic Strength | High salt concentrations can promote aggregation.[4] Evaluate the possibility of reducing the ionic strength of the formulation buffer. |
| Shear Stress During Processing | High shear forces during mixing or pumping can induce aggregation.[10] Optimize mixing speed and duration. Consider using low-shear mixing techniques. |
| Antigen-Induced Aggregation | The binding of the antigen may alter the surface properties of the adjuvant, leading to aggregation. Evaluate different antigen-to-adjuvant ratios. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Aluminum Adjuvants
| Property | This compound | Aluminum Hydroxide |
| Point of Zero Charge (PZC) | 4.5 - 5.5[9] | ~11 |
| Morphology | Amorphous, plate-like nanoparticles[11] | Crystalline (Boehmite), fibrillar |
| Surface Area (BET) | Varies, can be lower than aluminum hydroxide | High, estimated at ~514 m²/g (by water adsorption)[4] |
| Adsorption Mechanism | Primarily ligand exchange and electrostatic interactions[9] | Primarily electrostatic interactions |
Table 2: Typical Aluminum Content in Licensed Human Vaccines
| Parameter | Value |
| Typical Range of Elemental Aluminum (Al³⁺) per dose | 0.2 - 0.8 mg[13] |
| Maximum Amount of Al³⁺ per dose (US FDA) | 0.85 mg (by assay), 1.14 mg (by calculation)[13] |
Key Experimental Protocols
Protocol 1: Determination of Antigen Adsorption
Objective: To quantify the percentage of antigen adsorbed to the this compound adjuvant.
Methodology:
-
Preparation of Standards: Prepare a standard curve of the antigen in the formulation buffer.
-
Formulation: Prepare the vaccine formulation by mixing the antigen and this compound adjuvant according to the desired ratio. Allow sufficient time for adsorption to occur (e.g., 1-2 hours at room temperature with gentle mixing).
-
Separation: Centrifuge the formulation to pellet the adjuvant-antigen complex (e.g., 10,000 x g for 10 minutes).
-
Quantification of Free Antigen: Carefully collect the supernatant, which contains the unbound antigen.
-
Analysis: Measure the protein concentration in the supernatant using a suitable protein assay (e.g., BCA or Bradford assay).
-
Calculation:
-
Calculate the concentration of unbound antigen from the standard curve.
-
Calculate the total amount of unbound antigen in the supernatant.
-
Calculate the percentage of adsorbed antigen using the following formula: % Adsorption = [(Total Antigen - Unbound Antigen) / Total Antigen] * 100
-
Protocol 2: Particle Size Analysis
Objective: To measure the particle size distribution of the this compound formulation.
Methodology:
-
Technique: Laser diffraction or Dynamic Light Scattering (DLS) are commonly used techniques.[4]
-
Sample Preparation:
-
Ensure the vaccine formulation is well-suspended by gentle inversion. Avoid vigorous vortexing which can cause aggregation.
-
Dilute the sample in an appropriate dispersant (e.g., the formulation buffer) to an optimal concentration for the instrument.
-
-
Measurement:
-
Perform the measurement according to the instrument's standard operating procedure.
-
Acquire multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the particle size distribution data to determine parameters such as the mean particle size (e.g., D50) and the polydispersity index (PDI).
-
Visualizations
Caption: A simplified workflow for the formulation and characterization of an this compound adjuvanted vaccine.
Caption: A troubleshooting decision tree for addressing low antigen adsorption in this compound formulations.
References
- 1. Characterization of aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suspension stability of aluminum-based adjuvants - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Stability of aluminium-containing adjuvants to autoclaving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of aluminium-containing adjuvants during aging at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Maturation of Aluminium Adsorbed Antigens Contributes to the Creation of Homogeneous Vaccine Formulations [mdpi.com]
- 13. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antigen Adsorption to Aluminum Hydroxyphosphate
Welcome to the technical support center for optimizing antigen adsorption to aluminum hydroxyphosphate (AP) adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their vaccine formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AP) and how does it work as an adjuvant?
A1: this compound, with an approximate molecular formula of Al(OH)x(PO4)y, is a widely used vaccine adjuvant.[1] It consists of amorphous, spherical primary particles about 50 nm in diameter that form loose aggregates.[2] It enhances the immune response through several mechanisms, including a "depot effect" where it prolongs antigen presence at the injection site, enhances antigen uptake by antigen-presenting cells (APCs), and activates the innate immune system, notably through the NLRP3 inflammasome.[1][3][4]
Q2: What is the primary mechanism of antigen adsorption to AP?
A2: The most common mechanism is electrostatic attraction.[3][] AP has a point of zero charge (PZC) between 4 and 7, meaning it is negatively charged at a physiological pH of ~7.4.[2][6] This allows it to effectively adsorb positively charged (cationic) antigens.[2] Other interaction mechanisms include ligand exchange, hydrogen bonding, van der Waals forces, and hydrophobic interactions.[3][]
Q3: How does the antigen's isoelectric point (pI) affect adsorption to AP?
A3: The isoelectric point (pI) of the antigen is a critical factor. For optimal electrostatic adsorption to the negatively charged AP adjuvant (at neutral pH), the antigen should have a high pI (e.g., > 7.4), making it positively charged.[7][8] For example, lysozyme (B549824) (pI ~11) adsorbs well to AP, while albumin (pI ~4.8) does not.[8]
Q4: What role does pH play in the adsorption process?
A4: pH is a crucial factor as it determines the surface charge of both the AP adjuvant and the antigen.[9][10] The strongest electrostatic attraction occurs when the formulation pH is between the pI of the antigen and the PZC of the adjuvant, as this ensures they have opposite charges.[6] Deviations from the optimal pH range can reduce antigen adsorption.[11]
Q5: Can the buffer composition, especially phosphate (B84403), affect adsorption?
A5: Yes, buffer composition is highly influential. Phosphate ions in the buffer can compete with the antigen for binding sites on the aluminum adjuvant, a process known as ligand exchange.[12] High concentrations of phosphate buffer can significantly reduce the adsorption of certain antigens.[12][13] When encountering issues, consider using a non-phosphate buffer like MOPS-saline or Tris-saline.[13]
Q6: Is 100% adsorption of the antigen always necessary for a potent immune response?
A6: Not necessarily. While complete adsorption is often a goal during formulation, some studies suggest that the strength of the binding is more critical.[11] Antigens that are too tightly bound may not be efficiently processed by APCs, potentially leading to a weaker immune response.[4] Conversely, some unadsorbed antigen can still contribute to stimulating an immune response.[11] The optimal level of adsorption can be antigen-specific.
Troubleshooting Guide
This guide addresses common problems encountered during antigen adsorption experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Antigen Adsorption | 1. Unfavorable Electrostatics: The antigen and AP adjuvant may have the same charge. | • Check pI and pH: Ensure the formulation pH is between the antigen's pI and the adjuvant's PZC (~4-7) to promote opposite charges.[6] AP is best for cationic (high pI) proteins at neutral pH.[2] • Adjust pH: Modify the formulation pH to optimize the surface charges for electrostatic attraction. |
| 2. Competing Ions: High concentrations of phosphate or other ions in the buffer are interfering with binding. | • Change Buffer: Switch from a phosphate-based buffer (like PBS) to a non-competing buffer such as Tris-buffered saline or MOPS-saline.[13] • Reduce Ionic Strength: Lower the salt concentration in the formulation buffer.[10] | |
| 3. Incorrect Adjuvant Type: The antigen may be better suited for a different type of aluminum adjuvant. | • Consider Aluminum Hydroxide (B78521): If your antigen is acidic (low pI), it will be negatively charged at neutral pH and will bind better to aluminum hydroxide (Alhydrogel®), which is positively charged (PZC ~11).[6][7] | |
| Inconsistent Adsorption Results | 1. Adjuvant Aggregation: The AP adjuvant suspension is not uniform, leading to variable surface area in different samples. | • Ensure Homogeneity: Mix the adjuvant stock suspension thoroughly by inverting or vortexing before pipetting. Sonication can also be used to break up aggregates.[14] |
| 2. Adjuvant Aging: The physical properties of the AP adjuvant can change over time, affecting its adsorption capacity. | • Use Fresh Adjuvant: Use adjuvant from the same lot and avoid long-term storage at room temperature, which can alter its structure and reduce protein adsorption capacity.[11] | |
| 3. Inaccurate Protein Quantification: The method used to measure unbound protein in the supernatant is inaccurate. | • Validate Assay: Ensure your protein quantification assay (e.g., BCA, Bradford) is not affected by components leaching from the adjuvant or by the formulation buffer. Run appropriate controls. | |
| Antigen Desorption Over Time | 1. Weak Interactions: The binding is primarily driven by weak electrostatic forces. | • Optimize Formulation: Re-evaluate pH and ionic strength to maximize binding strength.[10] |
| 2. Displacement by Buffer Ions: Ions from the buffer or formulation slowly displace the bound antigen. | • Evaluate Long-Term Stability: Conduct stability studies in the final formulation buffer to monitor desorption over time. Consider buffer systems with minimal competing ions.[15] | |
| 3. Antigen Instability: The antigen may be denaturing upon adsorption, leading to weaker binding and subsequent release. | • Assess Antigen Stability: Be aware that adsorption can decrease the thermal stability of some proteins.[16] Evaluate the structural integrity of the antigen post-adsorption. |
Experimental Protocols
Protocol 1: Determination of Antigen Adsorption Capacity
This protocol determines the extent of antigen adsorption to this compound.
Materials:
-
Antigen stock solution of known concentration (e.g., in Tris or saline buffer)
-
This compound adjuvant suspension (e.g., Adju-Phos®)
-
Formulation buffer (e.g., Tris-buffered saline, pH 7.4)
-
Low-protein-binding microcentrifuge tubes
-
Benchtop microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
Methodology:
-
Adjuvant Preparation: Ensure the this compound adjuvant is a homogenous suspension by gently inverting the vial multiple times before use. Do not vortex vigorously as this can cause excessive aggregation.
-
Reaction Setup:
-
In a series of low-protein-binding microcentrifuge tubes, add a fixed amount of this compound adjuvant.
-
Add increasing amounts of the antigen stock solution to each tube.
-
Add formulation buffer to each tube to bring the final volume to a constant value (e.g., 1 mL). Include a control tube with antigen and buffer but no adjuvant.
-
-
Incubation: Mix the contents of each tube gently by inversion or by rotating end-over-end for at least 1 hour at room temperature to allow for adsorption to reach equilibrium.[17]
-
Separation: Centrifuge the tubes at a sufficient speed to pellet the adjuvant-antigen complex (e.g., 5,000 x g for 5 minutes).[17]
-
Quantification of Unbound Antigen: Carefully collect the supernatant without disturbing the pellet. Measure the protein concentration in the supernatant using a suitable protein assay.
-
Calculation:
-
Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen (in the supernatant) from the total amount of antigen added initially.
-
Percentage Adsorption = [(Total Antigen - Unbound Antigen) / Total Antigen] * 100
-
Visual Guides
Adsorption Mechanism & Key Factors
The primary mechanisms for antigen binding to aluminum adjuvants are electrostatic attraction and ligand exchange. The success of this process is governed by several critical factors.
Caption: Key factors influencing antigen adsorption mechanisms.
Troubleshooting Workflow for Low Adsorption
When encountering low antigen adsorption, a systematic approach can help identify and resolve the underlying issue.
Caption: A decision tree for troubleshooting low antigen adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Predicting the adsorption of proteins by aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maturation of Aluminium Adsorbed Antigens Contributes to the Creation of Homogeneous Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the degree of phosphate substitution in aluminum hydroxide adjuvant on the adsorption of phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. "The desorption of antigens from model aluminum-containing vaccines" by Joseph Vincent Rinella [docs.lib.purdue.edu]
- 16. Effects of adsorption to aluminum salt adjuvants on the structure and stability of model protein antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Preventing Aggregation of Aluminum Hydroxyphosphate Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the aggregation of aluminum hydroxyphosphate nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle aggregation?
A1: Aggregation of this compound nanoparticles is primarily driven by the reduction of repulsive forces between particles, which allows attractive van der Waals forces to dominate. Key contributing factors include:
-
Inappropriate pH: The surface charge of the nanoparticles is highly dependent on the pH of the suspension. At the isoelectric point (IEP), where the net surface charge is zero, electrostatic repulsion is minimal, leading to rapid aggregation.[1]
-
High Ionic Strength: The presence of salts in the suspension compresses the electrical double layer surrounding the nanoparticles. This reduces the electrostatic repulsion between them and promotes aggregation.[1]
-
Freeze-Thaw Cycles: The formation of ice crystals during freezing can force nanoparticles into close proximity, leading to irreversible aggregation upon thawing.[1][2] The freeze-concentration of buffer salts can also induce changes in the surface chemistry of the adjuvant, favoring aggregation.[2]
-
Lack of Sufficient Stabilization: Without adequate stabilizing agents, nanoparticles in suspension are inherently prone to aggregation over time.[1]
Q2: How does pH influence the stability of my this compound nanoparticle suspension?
A2: The pH of the suspension is a critical parameter for maintaining stability as it directly affects the surface charge of the nanoparticles, which can be quantified by measuring the zeta potential. A high absolute zeta potential (generally > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, resulting in a stable suspension.[1] Conversely, a zeta potential near zero signifies weak repulsion and a high tendency for aggregation.[1]
Q3: What is the recommended pH range to maintain a stable this compound nanoparticle suspension?
A3: To ensure stability, the pH should be adjusted to a value that is far from the isoelectric point (IEP) of the nanoparticles, thereby maximizing their surface charge and electrostatic repulsion. For aluminum-based nanoparticles, a pH of around 4 has been shown to enhance stability.[1] However, the optimal pH can vary depending on the specific characteristics of your nanoparticles, so it is crucial to determine this experimentally.
Q4: I need to use a stabilizer. What types are effective for this compound nanoparticles?
A4: Several types of stabilizers can be effective. The choice depends on the specific application and the properties of the nanoparticles. Common stabilizers include:
-
Polymers: Polymeric ligands such as polyethylene (B3416737) glycol (PEG) can provide a physical barrier (steric stabilization) that prevents nanoparticles from coming into close contact.[3]
-
Amino Acids: Certain amino acids can also act as effective stabilizers.
-
Surfactants: Sugar-based surfactants like octyl glucoside have been shown to protect aluminum oxyhydroxide nanoparticles from aggregation during freeze-thawing by reducing mechanical stress.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible aggregation and sedimentation immediately after synthesis. | Inappropriate pH close to the isoelectric point (IEP). | Adjust the pH of the suspension to be significantly different from the IEP. For aluminum-based nanoparticles, a pH around 4 is often effective.[1] Measure the zeta potential to confirm a high surface charge. |
| Nanoparticles aggregate after adding a salt-containing buffer. | High ionic strength of the buffer is compressing the electrical double layer, reducing electrostatic repulsion. | Use a buffer with the lowest possible ionic strength that is compatible with your experiment. Consider using a steric stabilizer, such as PEG, which is less sensitive to ionic strength.[3] |
| Aggregation occurs after a freeze-thaw cycle. | Ice crystal formation and freeze-concentration of solutes are forcing particles together. | Avoid freezing if possible. If freezing is necessary, consider adding cryoprotectants like trehalose (B1683222) or surfactants such as octyl glucoside to minimize aggregation.[2][4][5] A faster freezing rate may also reduce aggregate size.[2] |
| I've added a stabilizer, but still observe aggregation. | The concentration of the stabilizer may be insufficient, or it may not be appropriate for your specific nanoparticle system. | Increase the concentration of the stabilizer. If aggregation persists, consider screening different types of stabilizers (e.g., different molecular weight PEGs, various amino acids, or non-ionic surfactants). |
| My nanoparticle dispersion is not homogenous. | Inadequate dispersion method. | Use a more effective dispersion technique. Probe sonication or a sonication bath are commonly used methods for dispersing nanoparticles in a solvent.[6] Ensure sufficient sonication time and power. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Engineered this compound Nanoparticles (EAHPs)
| Nanoparticle Type | Hydrodynamic Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| EAHPs-posi | 105.3 ± 2.1 | 0.18 ± 0.02 | +17.05 ± 0.8 |
| EAHPs-neut | 150.7 ± 5.6 | 0.25 ± 0.03 | -8.75 ± 0.5 |
| EAHPs-nega | 98.4 ± 3.5 | 0.21 ± 0.01 | -27.73 ± 1.1 |
| Adju-Phos® | 1850.0 ± 150.2 | 0.45 ± 0.06 | -45.31 ± 2.7 |
Data adapted from a study on engineered this compound nanoparticles and Adju-Phos® suspended in water, as determined by Dynamic Light Scattering (DLS).[7]
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a chemical precipitation method for synthesizing amorphous this compound nanoparticles (AAHPs).[8]
Materials:
-
Aluminum chloride (AlCl₃·6H₂O)
-
Disodium (B8443419) phosphate (B84403) (Na₂HPO₄·7H₂O)
-
Sodium acetate (B1210297) (CH₃COONa·3H₂O)
-
Deionized water
Procedure:
-
Prepare a 0.164 M solution of aluminum chloride/sodium acetate in deionized water.
-
Prepare a 0.144 M solution of disodium phosphate in deionized water.
-
Slowly add the aluminum chloride/sodium acetate solution to the disodium phosphate solution while stirring at a low speed (40-60 rpm) at room temperature.
-
Continue stirring for a designated period to allow for nanoparticle formation.
-
The resulting nanoparticle suspension can be purified by centrifugation and resuspension in deionized water.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
A. Dynamic Light Scattering (DLS) for Particle Size Measurement
This protocol provides a general guideline for measuring the hydrodynamic size and polydispersity index (PDI) of nanoparticles using DLS.[6][9][10][11]
Materials and Equipment:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer
-
Syringe filters (0.2 µm or smaller)
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Filter the nanoparticle suspension through a syringe filter to remove any large aggregates or dust particles.
-
Dilute the sample with filtered deionized water or buffer to an appropriate concentration. The optimal concentration should result in a scattering intensity within the instrument's recommended range (e.g., 50,000–500,000 counts per second).[11]
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and has been allowed to warm up.
-
Clean the cuvette thoroughly with filtered water and/or ethanol (B145695) and dry it with filtered air.
-
-
Measurement:
-
Transfer the prepared sample into the clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility and obtain a reliable average.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic diameter and polydispersity index (PDI). A PDI below 0.1 indicates a monodisperse sample, while values between 0.1 and 0.3 are generally acceptable for many applications.[11]
-
B. Zeta Potential Measurement
This protocol outlines the general steps for measuring the zeta potential of a nanoparticle suspension.
Materials and Equipment:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer
-
Zeta potential analyzer with appropriate measurement cells
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in filtered deionized water or a buffer of known ionic strength and pH.
-
-
Measurement:
-
Rinse the measurement cell with the prepared sample.
-
Inject the sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement according to the manufacturer's instructions. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.
-
-
Data Analysis:
-
Record the zeta potential value in millivolts (mV). A high absolute value (e.g., > |30| mV) is indicative of good colloidal stability.
-
Protocol 3: Surface Modification with PEG
This protocol describes a general procedure for the surface modification of carboxylated nanoparticles with an amine-terminated PEG.[12][13][14][15]
Materials:
-
Carboxylated this compound nanoparticles
-
m-PEG-Amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the nanoparticle suspension (a molar excess is recommended).
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form NHS-esters.
-
-
Washing: Centrifuge the activated nanoparticles, remove the supernatant, and resuspend them in Coupling Buffer.
-
PEGylation:
-
Add the m-PEG-Amine solution to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to deactivate any unreacted NHS-esters.
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted reagents.
Visualizations
Caption: Key factors leading to the aggregation of this compound nanoparticles.
Caption: Strategies to prevent the aggregation of this compound nanoparticles.
Caption: A typical experimental workflow for working with this compound nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of freeze-thaw instability of aluminum hydroxycarbonate and magnesium hydroxide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic elucidation of freezing-induced surface decomposition of aluminum oxyhydroxide adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. wyatt.com [wyatt.com]
- 11. allanchem.com [allanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Aluminum Hydroxyphosphate Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with aluminum hydroxyphosphate adjuvants. Inconsistent experimental outcomes can often be traced back to subtle variations in formulation, handling, or characterization. This guide offers a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability when using this compound adjuvants?
A1: Inconsistent results with this compound adjuvants often stem from a few key areas:
-
Manufacturing and Raw Materials: The manufacturing process of the adjuvant itself can introduce variability. Factors such as the precipitation method (batch vs. constant pH), temperature, and mixing speed can all influence the final physicochemical properties of the adjuvant.[1][2] It is crucial to source adjuvants from a reputable manufacturer with well-controlled processes.
-
Formulation Parameters: The composition of your formulation buffer is critical. pH, the type of buffer salts used, and the ionic strength of the solution can significantly impact the adjuvant's surface charge, particle size, and its ability to adsorb the antigen.[3][4][5]
-
Antigen-Adjuvant Interactions: The degree and strength of antigen adsorption to the adjuvant are paramount for immunogenicity. Incomplete or inconsistent adsorption can lead to variable immune responses.[6][7]
-
Handling and Storage: Improper storage, such as freezing, can cause irreversible agglomeration of the adjuvant particles, which can negatively impact its function.[8] Vigorous vortexing or sonication can also alter particle size.
Q2: How does pH affect the performance of this compound adjuvants?
A2: pH is a critical factor that governs the electrostatic interactions between the adjuvant and the antigen. This compound has a point of zero charge (PZC) typically between 4 and 5.5.[5]
-
Above the PZC (higher pH): The adjuvant surface will have a net negative charge.
-
Below the PZC (lower pH): The adjuvant surface will have a net positive charge.
For optimal electrostatic adsorption, the pH of the formulation should be between the isoelectric point (pI) of the protein antigen and the PZC of the adjuvant, ensuring they have opposite charges.[5] A pH mismatch can lead to poor adsorption and inconsistent results.
Q3: Can I use phosphate-buffered saline (PBS) to formulate my vaccine with this compound?
A3: It is generally not recommended to use phosphate-buffered saline (PBS) with aluminum adjuvants, particularly aluminum hydroxide, as phosphate (B84403) ions have a high affinity for aluminum and can compete with the antigen for binding sites on the adjuvant surface.[3][9] This competition can lead to reduced antigen adsorption or even displacement of already adsorbed antigen. If a phosphate buffer is necessary, its concentration should be carefully optimized.
Troubleshooting Guides
Issue 1: Low or Inconsistent Protein Adsorption
Symptoms:
-
Less than the expected amount of protein is bound to the adjuvant.
-
High variability in protein binding between different batches or experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The pH of the formulation buffer may not be optimal for electrostatic interaction between the antigen and the adjuvant.[5] | 1. Determine the isoelectric point (pI) of your protein antigen. 2. Measure the pH of your formulation buffer. 3. Adjust the buffer pH to be between the pI of the protein and the point of zero charge (PZC) of the this compound (typically 4-5.5).[5] |
| High Ionic Strength | High salt concentrations in the buffer can shield the surface charges of both the protein and the adjuvant, weakening electrostatic interactions and reducing adsorption.[3] | 1. Reduce the salt concentration (e.g., NaCl) in your formulation buffer. 2. Consider using a low-ionic-strength buffer for the initial adsorption step. |
| Competing Ions | Ions in the buffer, particularly phosphate, can compete with the antigen for binding sites on the adjuvant.[3][9] | 1. Avoid using phosphate-containing buffers (e.g., PBS) during the adsorption step. 2. If a phosphate buffer is required for final formulation, add it after the initial antigen-adjuvant adsorption is complete and validate that it does not cause significant desorption. |
| Adjuvant Aggregation | Large aggregates of the adjuvant can reduce the available surface area for protein binding. | 1. Visually inspect the adjuvant suspension for large particles or rapid settling. 2. Analyze the particle size distribution using Dynamic Light Scattering (DLS). 3. If aggregated, gentle disaggregation methods can be attempted, but avoid harsh sonication that could damage the adjuvant structure. |
Issue 2: High Variability in Particle Size
Symptoms:
-
Inconsistent particle size measurements between batches.
-
Presence of large aggregates.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Improper Storage | Freezing of the adjuvant suspension can cause irreversible agglomeration.[8] | 1. Always store this compound adjuvants at 2-8°C. Do not freeze. 2. Ensure proper temperature monitoring during shipping and storage. |
| Inappropriate Handling | Excessive vortexing or sonication can alter the particle size distribution. | 1. Gently resuspend the adjuvant by inverting the container before use. 2. If sonication is used for dispersion, it must be carefully controlled and validated to ensure consistency.[10] |
| Formulation Buffer Effects | The pH and ionic strength of the buffer can influence the degree of particle aggregation. | 1. Evaluate the particle size of the adjuvant in different buffer compositions. 2. A buffer pH that is close to the PZC of the adjuvant can lead to increased aggregation due to reduced electrostatic repulsion between particles. |
Issue 3: Inconsistent In Vivo Immunogenicity
Symptoms:
-
Variable antibody titers or cellular immune responses in animal studies.
-
Lack of a clear dose-response relationship.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Antigen Loading | Variability in the amount of antigen adsorbed to the adjuvant will directly impact the dose delivered to the animal. | 1. Implement a robust protein adsorption assay to quantify the amount of bound antigen in each vaccine batch. 2. Ensure consistent formulation procedures to minimize batch-to-batch variation in antigen loading. |
| Changes in Adjuvant Physical Properties | Alterations in particle size or aggregation state can affect how the adjuvant is recognized and processed by the immune system. | 1. Characterize the particle size and zeta potential of the final formulated vaccine. 2. Ensure these parameters are consistent across batches. |
| Antigen Desorption In Vivo | The strength of the antigen-adjuvant interaction can influence the rate of antigen release at the injection site. Too rapid or too slow release can lead to a suboptimal immune response. | 1. Perform an in vitro antigen release assay to assess the stability of the antigen-adjuvant complex in a simulated physiological fluid. 2. Correlate the in vitro release profile with the in vivo immunogenicity data. |
Key Experimental Protocols
Protocol 1: Protein Adsorption to this compound Adjuvant
Objective: To quantify the amount of protein antigen adsorbed to the adjuvant.
Materials:
-
This compound adjuvant suspension
-
Protein antigen solution of known concentration
-
Adsorption buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
Methodology:
-
Gently resuspend the this compound adjuvant by inverting the vial several times.
-
In a microcentrifuge tube, mix a defined amount of the adjuvant suspension with the protein antigen solution. The final concentrations of both should be recorded.
-
Incubate the mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing to allow for adsorption.
-
Centrifuge the tube at a speed sufficient to pellet the adjuvant-antigen complex (e.g., 10,000 x g for 5 minutes).
-
Carefully collect the supernatant, which contains the unbound protein.
-
Determine the protein concentration in the supernatant using a suitable protein assay. Be sure to include a control of the adjuvant in the buffer to account for any potential interference with the assay.
-
Calculate the amount of adsorbed protein by subtracting the amount of unbound protein in the supernatant from the initial total amount of protein added.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution of the adjuvant particles.
Materials:
-
This compound adjuvant suspension
-
Dispersion buffer (e.g., 10 mM NaCl)
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or clean quartz cuvettes
Methodology:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Gently resuspend the adjuvant suspension.
-
Dilute a small aliquot of the adjuvant suspension in the dispersion buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically to achieve a stable and appropriate count rate as recommended by the instrument manufacturer.
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, multiple runs are averaged to obtain a reliable result.
-
The software will generate a report including the Z-average diameter, polydispersity index (PDI), and particle size distribution.
Visualizations
Mechanism of Action: NLRP3 Inflammasome Activation
Aluminum adjuvants are known to activate the innate immune system, in part, through the NLRP3 inflammasome pathway. This leads to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.
References
- 1. Analysis of this compound vaccine adjuvants by (27)Al MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccines with Aluminum-Containing Adjuvants: Optimizing Vaccine Efficacy and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Vaccine adjuvants - improve size and charge 4 alum and lipos | Malvern Panalytical [malvernpanalytical.com]
improving the stability of aluminum hydroxyphosphate formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of aluminum hydroxyphosphate adjuvants.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Aggregation, Sedimentation, or Phase Separation of the Formulation | Inappropriate pH: The pH of the suspension is close to the point of zero charge (PZC) of the this compound, minimizing electrostatic repulsion between particles.[1][2] The PZC for commercial aluminum phosphate (B84403) adjuvants is around 5.[1] | Adjust the pH of the formulation to be significantly different from the PZC to increase the absolute zeta potential (> +30 mV or < -30 mV). For aluminum phosphate, which has a negative surface charge at neutral pH, maintaining a pH around 7 can enhance stability.[1][2] |
| High Ionic Strength: The presence of salts can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[1][2] | Reduce the concentration of salts in the formulation buffer. If a certain ionic strength is required, consider using alternative buffer systems or adding stabilizers. | |
| Freeze-Thaw Cycles: Freezing can cause irreversible agglomeration of the adjuvant particles due to the formation of ice crystals and increased solute concentration in the unfrozen portion.[3][4] This can lead to a loss of colloidal structure and reduced immunogenicity.[3] | Avoid freezing aluminum-adjuvanted vaccines.[5] If protection against accidental freezing is necessary, consider incorporating cryoprotectants like sugars (e.g., sucrose, trehalose) or polyols.[1][3][4] | |
| Aging and Storage Conditions: Over time, aluminum-containing adjuvants can become more ordered, leading to a decrease in pH and a reduced protein adsorption capacity.[6][7] This process can be accelerated at higher temperatures.[1] | Store formulations at the recommended temperature of 2-8°C.[3] Monitor the pH and protein adsorption capacity of the formulation throughout its shelf life.[6] | |
| Poor or Inconsistent Antigen Adsorption | Mismatch between Antigen pI and Adjuvant PZC: For optimal electrostatic interaction, the pH of the formulation should be between the isoelectric point (pI) of the protein antigen and the PZC of the this compound, ensuring they have opposite charges.[8] | Characterize the pI of your antigen and the PZC of your this compound. Adjust the formulation pH to a value between these two points to maximize electrostatic attraction. |
| Changes in Adjuvant Surface Chemistry: The phosphate to aluminum ratio (P/Al) influences the surface properties and protein adsorption capacity of the adjuvant.[6] Aging can also alter the surface, increasing the strength of adsorption over time, which may not always be desirable.[1] | Ensure consistent manufacturing processes for the this compound to maintain a consistent P/Al ratio.[9] Characterize the strength of antigen adsorption over time to understand potential changes in the formulation.[1] | |
| Competition from Buffer Ions: Phosphate ions in the buffer can compete with the antigen for binding sites on the this compound adjuvant.[8][10] | Consider using alternative buffer systems with non-competing ions, such as histidine or saline.[9] If phosphate buffer is necessary, optimize its concentration to balance buffering capacity and antigen adsorption.[10] | |
| Variability Between Adjuvant Batches | Differences in Manufacturing Processes: Variations in the sources of aluminum salts, chemicals, and water used during production can lead to differences in the type and quantity of metal ion impurities, affecting adjuvant properties.[1] | Source aluminum adjuvants from a reputable manufacturer with well-controlled production processes. Perform incoming quality control testing on each new batch to assess key parameters like particle size, zeta potential, and PZC.[1] |
| Inconsistent P/Al Ratio: The ratio of phosphate to aluminum is a critical parameter that dictates the adjuvant's physicochemical properties, including its PZC and surface charge.[6][11] | Specify the required P/Al ratio when sourcing the adjuvant and verify it analytically. |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What are the primary factors influencing the stability of this compound suspensions?
A1: The primary determinants of suspension stability for this compound are particle size and zeta potential, which are governed by the principles of DLVO theory and Stokes' law.[12] Key formulation parameters that influence these factors include pH and ionic strength.[1][2] Maintaining a pH far from the point of zero charge (PZC) of the adjuvant (typically around 5 for aluminum phosphate) is crucial for ensuring sufficient electrostatic repulsion between particles to prevent aggregation.[1]
Q2: How can I prevent my this compound formulation from aggregating?
A2: To prevent aggregation, you should:
-
Control the pH: Adjust the pH to a level that ensures a high absolute zeta potential.[2]
-
Manage Ionic Strength: Avoid high concentrations of salts that can shield surface charges and promote aggregation.[1]
-
Incorporate Stabilizers: The addition of excipients like sugars (sucrose), polyols, or amino acids (glycine) can enhance the physical stability of the formulation.[1][13]
Q3: What is the effect of freezing on my this compound formulation?
A3: Freezing can cause irreversible agglomeration of the aluminum adjuvant particles.[3] This is due to the physical stress of ice crystal formation and the concentration of solutes in the unfrozen liquid phase.[4] This agglomeration can lead to a loss of the vaccine's immunogenicity.[3] Therefore, vaccines containing aluminum adjuvants should not be frozen.[5]
Antigen Adsorption
Q4: How do I optimize the adsorption of my protein antigen to this compound?
A4: Optimization of antigen adsorption involves several factors:
-
pH Adjustment: The pH of the formulation should ideally be between the isoelectric point (pI) of your antigen and the point of zero charge (PZC) of the this compound to ensure opposite charges and facilitate electrostatic attraction.[8]
-
Buffer Selection: Be mindful of the buffer composition. Phosphate ions, for instance, can compete with phosphorylated antigens for binding sites.[8] Using buffers like histidine or saline may be preferable.[9]
-
Adjuvant Characteristics: The surface area and surface chemistry (e.g., P/Al ratio) of the adjuvant particles play a significant role in their adsorption capacity.[6][10]
Q5: Does the strength of antigen adsorption affect the immune response?
A5: Yes, the strength of adsorption can impact the immune response. While a certain level of adsorption is necessary, an inverse relationship has been observed between very high adsorption strength and the resulting immune response, particularly for phosphorylated proteins adsorbed via ligand exchange.[7][8] The strength of adsorption can also increase over time as the adsorbed protein may undergo conformational changes on the adjuvant surface.[1]
Analytical and Characterization Methods
Q6: What analytical methods can I use to assess the stability of my formulation?
A6: A panel of analytical methods should be used to monitor the stability of your formulation:
-
Particle Size Analysis: Techniques like laser diffraction or dynamic light scattering (DLS) can be used to monitor changes in particle size and detect aggregation.[1]
-
Zeta Potential Measurement: This technique is used to determine the surface charge of the particles, which is a key indicator of suspension stability.[1]
-
pH Measurement: Regular monitoring of the pH is important as it can change over time due to aging of the adjuvant.[6]
-
Antigen Adsorption/Desorption Assays: These assays are crucial to ensure that the antigen remains bound to the adjuvant and to characterize the strength of the interaction.
-
Visual Inspection: Simple observation for signs of sedimentation, aggregation, or phase separation is a fundamental stability assessment.[12]
Quantitative Data Summary
Table 1: Physicochemical Properties of Aluminum Adjuvants
| Adjuvant Type | Point of Zero Charge (PZC) | Surface Charge at Neutral pH | Typical P:Al Ratio |
| This compound (AP) | ~5[1] | Negative[1] | 1.1–1.15:1[1] |
| Amorphous this compound Sulfate (AAHS) | ~7[1] | Neutral[1] | 0.3[1] |
| Aluminum Hydroxide (AH) | 11.4[1] | Positive[1] | N/A |
Experimental Protocols
Protocol 1: Determination of Particle Size by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and size distribution of this compound particles in suspension.
Materials:
-
This compound formulation
-
Deionized water or appropriate buffer for dilution
-
DLS instrument (e.g., Zetasizer)
-
Cuvettes compatible with the DLS instrument
Methodology:
-
Sample Preparation: Dilute the this compound formulation with deionized water or the formulation buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined empirically to ensure sufficient scattering intensity without causing multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the instrument's sample holder. c. Allow the sample to equilibrate to the set temperature for a few minutes. d. Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution, mean hydrodynamic diameter (Z-average), and polydispersity index (PDI).
Protocol 2: Measurement of Zeta Potential
Objective: To determine the surface charge of this compound particles, which is a critical indicator of suspension stability.
Materials:
-
This compound formulation
-
Deionized water or appropriate buffer for dilution
-
Zeta potential analyzer (e.g., Zetasizer)
-
Folded capillary cells or other suitable measurement cells
Methodology:
-
Sample Preparation: Dilute the formulation in the same dispersant used for the formulation (e.g., the formulation buffer) to a suitable concentration for the instrument.
-
Instrument Setup: Set the measurement temperature and other parameters on the zeta potential analyzer.
-
Measurement: a. Load the diluted sample into the measurement cell, ensuring no air bubbles are present. b. Place the cell into the instrument. c. Allow the sample to thermally equilibrate. d. Apply the electric field and measure the electrophoretic mobility of the particles.
-
Data Analysis: The instrument's software will convert the electrophoretic mobility into the zeta potential value using the Henry equation. The Smoluchowski approximation is often used for aqueous systems.
Visualizations
Caption: Key factors influencing the stability of this compound formulations.
Caption: A logical workflow for troubleshooting formulation instability.
References
- 1. Aluminum Adjuvants—‘Back to the Future’ [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. media.path.org [media.path.org]
- 4. Mechanistic elucidation of freezing-induced surface decomposition of aluminum oxyhydroxide adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. WO2013078102A1 - Method for preparation of this compound adjuvant - Google Patents [patents.google.com]
- 10. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suspension stability of aluminum-based adjuvants - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. safic-alcan.com [safic-alcan.com]
addressing protein desorption from aluminum hydroxyphosphate adjuvant
Welcome to the technical support center for addressing protein desorption from aluminum hydroxyphosphate adjuvant. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving protein-adjuvant formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving protein adsorption to this compound?
A1: Protein adsorption to this compound is primarily governed by two main mechanisms:
-
Electrostatic Interactions: This is often the most significant driving force. This compound has a point of zero charge (PZC) typically between 4 and 5.5.[1] At a pH above its PZC, the adjuvant surface carries a net negative charge, facilitating the adsorption of positively charged proteins (i.e., proteins with an isoelectric point, pI, above the formulation pH). Conversely, at a pH below the PZC, the adjuvant is positively charged and will bind negatively charged proteins.[1]
-
Ligand Exchange: This mechanism involves the displacement of surface hydroxyl and phosphate (B84403) groups on the adjuvant by functional groups on the protein, such as carboxylates or phosphates.[1][2] This can result in a stronger, more direct bond between the protein and the adjuvant.
Other contributing forces include hydrogen bonding, van der Waals forces, and hydrophobic interactions.[2]
Q2: My protein is desorbing from the this compound adjuvant. What are the likely causes?
A2: Protein desorption can occur due to several factors that disrupt the protein-adjuvant interaction:
-
Changes in pH: A shift in the formulation's pH can alter the surface charge of both the protein and the adjuvant, weakening electrostatic interactions and leading to desorption.[3]
-
Presence of Competing Ions: Ions in the buffer, particularly phosphate and citrate, can compete with the protein for binding sites on the adjuvant surface, leading to displacement of the adsorbed protein.[3][4]
-
High Ionic Strength: Increased ionic strength in the buffer can shield the electrostatic interactions between the protein and the adjuvant, causing the protein to detach.[5][6]
-
Weak Initial Adsorption: If the initial adsorption conditions were not optimal, the protein may be weakly bound and more susceptible to desorption when formulation conditions change.[4]
-
Protein Denaturation: Changes in the formulation, such as temperature fluctuations, could potentially lead to protein denaturation, altering its conformation and reducing its affinity for the adjuvant.
Q3: How can I prevent or minimize protein desorption?
A3: To minimize protein desorption, consider the following strategies:
-
Optimize Formulation pH: Ensure the formulation pH is maintained in a range that maximizes the electrostatic attraction between your protein and the this compound.[1]
-
Control Buffer Composition: Whenever possible, use buffers with low concentrations of competing ions like phosphate. If phosphate is essential for the final formulation, consider a buffer exchange step after the initial adsorption.[4]
-
Manage Ionic Strength: Keep the ionic strength of the formulation as low as is feasible to maintain strong electrostatic interactions.[5][6]
-
Strengthen Initial Binding: Optimize the initial protein-adjuvant binding conditions, such as pH and buffer composition, to ensure a strong and stable interaction from the outset.[4]
-
Consider Adjuvant Modification: In some cases, modifying the adjuvant surface, for instance by pre-treating with phosphate, can alter its binding characteristics.[7][8]
Q4: What analytical techniques can I use to quantify the amount of desorbed protein?
A4: Several methods can be employed to measure the concentration of free protein in the supernatant after centrifugation of the adjuvant-protein suspension:
-
UV-Vis Spectroscopy: A straightforward method to determine protein concentration in the supernatant, provided there are no other interfering substances that absorb at the same wavelength.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A sensitive and accurate method for quantifying the unbound protein.[1]
-
Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the free protein.[1][9]
-
Protein Assays: Colorimetric assays such as the Lowry or BCA (Bicinchoninic Acid) assay can be adapted to quantify protein in the supernatant.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific method to quantify the antigen, which can be performed on the supernatant.[10]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Protein Desorption
This guide will help you diagnose and resolve issues related to significant protein loss from the this compound adjuvant.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high protein desorption.
Quantitative Data Summary: Factors Influencing Protein Adsorption/Desorption
| Parameter | Condition | Effect on Adsorption to this compound (pH > PZC) | Reference |
| pH | Increase in pH | May decrease adsorption of positively charged proteins as their net charge decreases. | [3][5] |
| Decrease in pH | May increase adsorption of positively charged proteins as their net charge increases. | [3][5] | |
| Ionic Strength | High NaCl concentration | Decreases adsorption due to charge shielding. | [5][6] |
| Low NaCl concentration | Promotes stronger electrostatic adsorption. | [5][6] | |
| Competing Ions | Presence of Phosphate | Can cause desorption of electrostatically bound proteins. | [3][4] |
| Presence of Citrate | Can cause desorption. | [11] | |
| Protein pI | pI > Formulation pH | Favorable for electrostatic adsorption. | [1][12] |
| pI < Formulation pH | Unfavorable for electrostatic adsorption. | [1][12] |
Experimental Protocols
Protocol 1: Quantification of Desorbed Protein using RP-HPLC
This protocol details the steps to quantify the amount of protein that has desorbed from the this compound adjuvant.
Materials:
-
Adjuvant-protein formulation
-
Microcentrifuge
-
Microcentrifuge tubes
-
HPLC system with a C18 column
-
Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
Protein standard of known concentration
Procedure:
-
Sample Preparation:
-
Gently mix the adjuvant-protein suspension to ensure homogeneity.
-
Transfer an aliquot (e.g., 1 mL) to a microcentrifuge tube.
-
Centrifuge the suspension at a sufficient speed and duration to pellet the adjuvant (e.g., 10,000 x g for 10 minutes).[1]
-
Carefully collect the supernatant without disturbing the adjuvant pellet. This supernatant contains the desorbed protein.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the protein standard in the same buffer as the formulation supernatant.
-
Typical concentration ranges will depend on the sensitivity of the assay and the expected amount of desorbed protein.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a known volume of the standards and the sample supernatant.
-
Run a gradient elution to separate the protein from other buffer components (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the absorbance at a suitable wavelength for the protein (e.g., 280 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the protein for each standard and the sample.
-
Construct a standard curve by plotting peak area against protein concentration for the standards.
-
Determine the concentration of the desorbed protein in the sample supernatant by interpolating its peak area on the standard curve.
-
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for addressing protein desorption issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The desorption of antigens from model aluminum-containing vaccines" by Joseph Vincent Rinella [docs.lib.purdue.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting alum-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vaccines with Aluminum-Containing Adjuvants: Optimizing Vaccine Efficacy and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions Between Antigens and Nanoemulsion Adjuvants: Separation and Characterization Techniques | Springer Nature Experiments [experiments.springernature.com]
- 10. Antigen-adjuvant interactions, stability, and immunogenicity profiles of a SARS-CoV-2 receptor-binding domain (RBD) antigen formulated with aluminum salt and CpG adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predicting the adsorption of proteins by aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing Th1 immune response with aluminum hydroxyphosphate adjuvants
{"answer":"## Technical Support Center: Enhancing Th1 Immune Response with Aluminum Hydroxyphosphate Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound (AH) adjuvants, particularly focusing on strategies to enhance a T-helper 1 (Th1) type immune response.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: My immunization with AH adjuvant is yielding a strong Th2 response, but I need a Th1-skewed response. How can I modify my protocol?
Cause: Aluminum adjuvants, including aluminum hydroxide (B78521) and this compound, are known to predominantly induce a Th2-type immune response, characterized by cytokines like IL-4, IL-5, and IL-13, and a low IgG2a:IgG1 antibody ratio.[1][2][3][4] This is due to their inherent mechanism which involves activation of the NLRP3 inflammasome and subsequent pathways that favor Th2 differentiation.[5][6][7]
Solution: To shift the immune response towards a Th1 phenotype, characterized by high IFN-γ production and a high IgG2a:IgG1 ratio, you need to incorporate a Th1-polarizing agent into your formulation.[1]
-
Strategy: Combine AH with a Toll-like receptor (TLR) agonist. A well-documented approach is the addition of CpG oligodeoxynucleotides (CpG-ODN), a TLR9 agonist.[] Negatively charged CpG-ODN can be readily adsorbed onto positively charged aluminum hydroxide.[][9] Another effective combination is with Monophosphoryl lipid A (MPL), a TLR4 agonist.[10][11]
-
Expected Outcome: The combination of AH with a TLR agonist like CpG or MPL can lead to a more balanced or Th1-skewed response, significantly increasing IFN-γ production and the IgG2a/IgG1 ratio.[][10]
Issue 2: The antigen is not adsorbing efficiently to the this compound adjuvant.
Cause: Antigen adsorption to aluminum adjuvants is a critical step and depends on several physicochemical factors, primarily electrostatic interactions.[][12][13] this compound (AP) typically has a point of zero charge (PZC) around 5, giving it a negative surface charge at neutral pH.[11] If your antigen is also negatively charged at this pH, electrostatic repulsion will prevent efficient adsorption.
Solution:
-
Verify Adjuvant Type and Charge: Confirm you are using the correct type of aluminum adjuvant for your antigen's isoelectric point (pI). For negatively charged proteins (acidic pI), use aluminum hydroxide (AH), which is positively charged at neutral pH (PZC ~11).[11][13][14] For positively charged proteins (basic pI), this compound is more suitable.[]
-
Adjust Formulation Buffer: The pH, ionic strength, and composition of your buffer can significantly impact adsorption.[][12]
-
pH: Adjust the pH of the buffer to be between the pI of the antigen and the PZC of the adjuvant to ensure opposite charges.
-
Phosphate (B84403) Concentration: Avoid using high concentrations of phosphate buffers (e.g., PBS) during the adsorption step with aluminum hydroxide, as phosphate ions can displace the antigen from the adjuvant surface through ligand exchange.[15]
-
-
Optimize Adsorption Time: Gently mix the antigen-adjuvant suspension for at least 30-60 minutes at room temperature to allow for sufficient interaction and binding.[14]
Issue 3: I am observing low or inconsistent cytokine production (IFN-γ) in my splenocyte recall assays.
Cause: Low IFN-γ production is a direct indicator of a weak or absent Th1 response. This could be due to a suboptimal adjuvant formulation, an inadequate immunization schedule, or issues with the in vitro restimulation assay itself.
Solution:
-
Incorporate a Th1-Polarizing Agent: As detailed in Issue 1, the most effective way to boost IFN-γ is to add a Th1-polarizing agent like CpG-ODN or MPL to your AH formulation.[][10]
-
Review Immunization Protocol: Ensure the immunization schedule includes at least one or two booster injections, typically given at 2-week intervals after the primary immunization.[1] This is crucial for amplifying the antigen-specific T-cell population.
-
Optimize In Vitro Restimulation:
-
Antigen Concentration: Titrate the concentration of the antigen used for restimulating splenocytes to find the optimal dose that induces a strong response without causing activation-induced cell death.
-
Cell Density: Ensure an appropriate density of splenocytes in the culture.
-
Incubation Time: Harvest supernatants for cytokine analysis (like ELISA) or perform intracellular cytokine staining at the optimal time point (typically 24-72 hours for cytokine secretion).
-
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of this compound as an adjuvant?
Aluminum adjuvants work through several mechanisms:
-
Depot Effect: They form a deposit at the injection site, which slowly releases the antigen, prolonging its interaction with the immune system.[5][16][17]
-
Enhanced Antigen Uptake: By making soluble antigens particulate, they are more readily taken up by antigen-presenting cells (APCs) like dendritic cells and macrophages.[][12][16][18]
-
NLRP3 Inflammasome Activation: Aluminum particles are phagocytosed by APCs, leading to lysosomal destabilization.[19] This activates the NLRP3 inflammasome, a multiprotein complex that triggers the cleavage of pro-caspase-1 to active caspase-1.[5][6][7] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are pro-inflammatory cytokines that shape the subsequent adaptive immune response, typically towards a Th2 phenotype.[5][7][][19]
Q2: Why do aluminum adjuvants typically induce a Th2 response instead of a Th1 response?
The Th2 bias of aluminum adjuvants is not fully elucidated but is linked to several factors. The activation of the NLRP3 inflammasome and the subsequent release of cytokines like IL-1β and IL-33 promote an environment that favors the differentiation of naive T-helper cells into Th2 cells.[5][19] Furthermore, some studies suggest that alum can induce the production of the immunosuppressive cytokine IL-10, which actively suppresses the development of Th1 responses.[4] The presence of IL-4 during T-cell differentiation is a key signal for a Th2 profile, whereas IL-12 and IFN-γ are critical for a Th1 profile.[1] Aluminum adjuvants are poor inducers of IL-12.
Q3: What are the key differences between aluminum hydroxide (AH) and this compound (AP)?
The primary differences lie in their physicochemical properties, which dictate their use:
| Feature | Aluminum Hydroxide (AH) | This compound (AP) |
| Chemical Structure | Crystalline Aluminum Oxyhydroxide [AlO(OH)] | Amorphous this compound [Al(OH)x(PO4)y] |
| Particle Shape | Fibrous / Platy Nanoparticles | Spherical Nanoparticles in Aggregates |
| Point of Zero Charge (PZC) | ~11.4 | ~5.0 - 7.0 |
| Charge at Neutral pH (~7) | Positive | Negative to Neutral |
| Best For Adsorbing | Negatively charged antigens (acidic pI) | Positively charged antigens (basic pI) |
Q4: Can I use phosphate-buffered saline (PBS) to prepare my antigen before adsorbing it to aluminum hydroxide?
It is generally not recommended. Aluminum has a higher affinity for phosphate than for many antigens.[15] If you use PBS, the phosphate ions will compete with your antigen for binding sites on the aluminum hydroxide adjuvant, leading to poor or unstable adsorption through ligand exchange.[15] It is better to use a buffer with low or no phosphate, such as saline or Tris buffer, for the initial antigen-adjuvant formulation.
Quantitative Data Summary
The following tables summarize typical results from preclinical mouse studies, demonstrating the differential effects of various adjuvant formulations on the immune response.
Table 1: Comparison of Cytokine Profiles from Antigen-Restimulated Splenocytes
| Adjuvant Formulation | IFN-γ (Th1 Cytokine) | IL-5 (Th2 Cytokine) | Reference |
| Antigen + Al(OH)₃ | Low / Baseline | High | [1] |
| Antigen + DDA/MPL (Th1 Adjuvant) | High | Low / Baseline | [1] |
| Antigen + Alum + c-di-AMP (STING agonist) | Enhanced Levels | Enhanced Levels (but Th1 shifted) | [2] |
Table 2: Comparison of Antigen-Specific Antibody Isotype Ratios
| Adjuvant Formulation | IgG2a/IgG1 Ratio | Interpretation | Reference |
| Antigen + Al(OH)₃ | Low (<1.0) | Th2-biased response | [1] |
| Antigen + DDA/MPL (Th1 Adjuvant) | High (>1.0) | Th1-biased response | [1] |
| Antigen + c-di-AMP | Balanced (~1.0) | Balanced Th1/Th2 response | [2] |
Key Experimental Protocols
Protocol 1: Antigen Adsorption to this compound Adjuvant
This is a general protocol and should be optimized for your specific antigen and adjuvant lot.
-
Preparation: Before use, ensure the this compound adjuvant suspension is well-mixed by inverting the vial several times. Optional: To break up aggregates, sonicate the adjuvant for 5 minutes in a sonication bath immediately before use.[14]
-
Buffering: Prepare the antigen in a low-salt buffer without phosphate (e.g., 10 mM Tris or 0.9% NaCl). Avoid PBS.
-
Mixing: Add the antigen solution to the adjuvant suspension. A common starting ratio is 1:1 (v/v), but this should be optimized.[14]
-
Adsorption: Mix the suspension gently (e.g., on a rotator or rocker) for 30-60 minutes at room temperature.[14] Do not vortex, as this can cause aggregation and damage the antigen.
-
Verification (Optional but Recommended): To confirm adsorption, centrifuge the suspension at low speed (e.g., 1000 x g for 5 minutes). Measure the protein concentration in the supernatant (e.g., using a BCA or Bradford assay). A significant decrease in protein concentration indicates successful adsorption.
-
Storage: Store the final formulated vaccine at 4°C. Do not freeze , as freezing can irreversibly damage the adjuvant structure and cause the antigen to desorb.
Protocol 2: Co-adsorption of CpG-ODN with Antigen to Aluminum Hydroxide
-
Adjuvant Preparation: Use aluminum hydroxide (AH), which is positively charged at neutral pH.[9]
-
Mixing: The order of addition can be important and may require optimization. One common method is to first mix the antigen with the AH adjuvant as described in Protocol 1.
-
CpG Addition: Following antigen adsorption, add the negatively charged CpG-ODN solution to the antigen-adjuvant complex.
-
Incubation: Gently mix for an additional 30-60 minutes at room temperature to allow for the adsorption of the CpG-ODN.
-
Final Formulation: Bring the formulation to the final desired concentration and volume using a suitable sterile buffer (e.g., saline). Store at 4°C until use.
Visualizations
Caption: Aluminum adjuvant activation of the NLRP3 inflammasome leading to a Th2-biased response.
Caption: Experimental workflow for enhancing a Th1 response with a combination adjuvant.
Caption: Logical relationship of combining AH with a TLR agonist to modulate the immune response.
References
- 1. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. How does alum block induction of Th1 cells ? | Immunopaedia [immunopaedia.org.za]
- 5. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. CN112138155A - Compound adjuvant system and method for preparing adjuvant - Google Patents [patents.google.com]
- 10. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aluminum Adjuvants—‘Back to the Future’ | MDPI [mdpi.com]
- 12. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The inflammasome and alum-mediated adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aluminum Hydroxyphosphate Adjuvant Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum hydroxyphosphate adjuvants. Below you will find information on how buffer composition can impact the stability of your adjuvant and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors in a buffer that can affect the stability of this compound?
A1: The stability of an this compound suspension is primarily influenced by the buffer's pH, ionic strength, and the specific ions present.[1][2] Anions in the buffer can interact with the surface of the adjuvant, altering its surface charge and potentially leading to aggregation or, conversely, dissolution. It is crucial to select a buffer system that maintains the desired pH and colloidal stability of the adjuvant suspension.[3]
Q2: How does phosphate (B84403) buffer impact the stability and performance of this compound?
A2: Phosphate ions have a high affinity for aluminum and can bind to the surface of this compound.[4] This interaction can have several consequences:
-
Altered Surface Charge: Phosphate binding neutralizes the positive surface charge of aluminum adjuvants, which can lead to a decrease in zeta potential.[5] If the zeta potential approaches zero, the repulsive forces between adjuvant particles are minimized, increasing the risk of aggregation.
-
Competitive Binding: Phosphate ions can compete with phosphorylated antigens for binding sites on the adjuvant, potentially reducing antigen adsorption.[4]
-
Precipitation: High concentrations of phosphate can lead to the formation of insoluble aluminum phosphate, altering the characteristics of the adjuvant.
Q3: Can citrate (B86180) buffers be used with this compound?
A3: Caution should be exercised when using citrate buffers with this compound. Citrate is a chelating agent and can solubilize aluminum-containing adjuvants.[6] This dissolution can lead to the release of adsorbed antigens and a loss of the adjuvant's depot effect. One study demonstrated that a citrate solution could dissolve 55% of an amorphous aluminum phosphate adjuvant within 12 hours.
Q4: Is histidine a suitable buffer for formulations containing this compound?
A4: Yes, histidine is generally considered a suitable buffer for use with aluminum adjuvants.[4] It does not typically interfere with antigen adsorption to the adjuvant surface.[4] Furthermore, histidine is known to be an effective stabilizer for proteins, particularly monoclonal antibodies, by reducing aggregation.[7][8] This property can be beneficial in maintaining the stability of the antigen in the formulation.
Q5: My this compound suspension shows aggregation after adding my buffered antigen. What could be the cause?
A5: Aggregation upon the addition of a buffered antigen solution can be due to several factors:
-
pH Shift: The final pH of the mixture may be close to the point of zero charge (PZC) of the this compound, which for some types can be around 5 to 7.[1] At the PZC, the particles have no net charge and will aggregate.
-
High Ionic Strength: High salt concentrations in your buffer can compress the electrical double layer around the adjuvant particles, reducing electrostatic repulsion and leading to aggregation.[4]
-
Incompatible Buffer Anions: As discussed, certain buffer anions like phosphate and citrate can interact with the adjuvant surface and promote instability.
To troubleshoot, measure the pH of the final suspension and consider adjusting it to be further from the PZC. If possible, reduce the ionic strength of your buffer or switch to a non-interacting buffer like histidine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Protein/Antigen Adsorption | Competitive Inhibition: Buffer anions (e.g., phosphate) are competing with the antigen for binding sites on the adjuvant.[4] | - Use a buffer with non-interfering ions, such as histidine or Tris.[4]- If phosphate buffer is required, consider reducing its concentration. |
| pH is not optimal for adsorption: The pH of the formulation is close to the isoelectric point (pI) of the protein or the point of zero charge (PZC) of the adjuvant, leading to electrostatic repulsion. | - Adjust the pH of the formulation to a value between the pI of the protein and the PZC of the adjuvant to promote electrostatic attraction. | |
| Visible Aggregation or Sedimentation | pH is near the Point of Zero Charge (PZC): The net surface charge of the adjuvant particles is close to zero, leading to a loss of repulsive forces.[1] | - Measure the pH of the suspension and adjust it to be at least 1-2 pH units away from the PZC.- For this compound, the PZC can range from 5 to 7.[1] |
| High Ionic Strength: High salt concentrations in the buffer are shielding the surface charge of the particles.[4] | - Reduce the salt concentration in the formulation if possible.- Desalt the protein solution before adding it to the adjuvant suspension. | |
| Freeze-Thaw Cycles: The formulation has been accidentally frozen, causing irreversible aggregation of the adjuvant.[9][10] | - Store the adjuvant and formulated vaccine at 2-8°C and avoid freezing.[11] | |
| Changes in Adjuvant Appearance (e.g., translucency) | Dissolution of Adjuvant: The buffer contains chelating agents like citrate that are dissolving the this compound.[6] | - Avoid using buffers with known chelating properties.- If necessary for antigen desorption in an assay, be aware that this is an expected outcome. |
Quantitative Data on Buffer Effects
Table 1: Effect of Phosphate Buffer on the Zeta Potential of Aluminum Hydroxide (B78521) Adjuvant
| Phosphate Concentration (mM) | Zeta Potential (mV) |
| 0 | +40 |
| 1 | +20 |
| 2.5 | 0 (Point of Zero Charge) |
| 5 | -20 |
| 10 | -30 |
Data adapted from a study on Alhydrogel® (aluminum hydroxide), which demonstrates the general principle of phosphate ions neutralizing the surface charge of aluminum adjuvants.[5]
Table 2: Dissolution of Amorphous Aluminum Phosphate in a Citrate-Containing Solution
| Time (hours) | Cumulative Dissolution (%) |
| 2 | ~25 |
| 6 | ~45 |
| 12 | 55 |
Data from a study simulating the dissolution of aluminum phosphate adjuvant in interstitial fluid containing citrate.
Experimental Protocols
Protocol 1: Measurement of Particle Size by Dynamic Light Scattering (DLS)
This protocol provides a general guideline for assessing the particle size distribution of this compound suspensions.
1. Sample Preparation: a. Ensure the this compound suspension is well-dispersed by gentle inversion. Avoid vigorous vortexing which can cause shear-induced aggregation. b. Dilute the suspension in an appropriate, filtered (0.22 µm) buffer to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to achieve a stable count rate (typically 150-250 kcps for many instruments).[12] c. A low ionic strength buffer without strongly interacting anions is recommended for baseline measurements.
2. Instrumentation and Measurement: a. Use a calibrated Dynamic Light Scattering instrument (e.g., Zetasizer Nano ZS).[13] b. Rinse the cuvette with filtered buffer before adding the diluted sample.[12] c. Equilibrate the sample at the desired temperature (e.g., 25°C) for a few minutes.[13] d. Perform the measurement according to the instrument's software instructions, collecting data from multiple acquisitions to ensure reproducibility.[14]
3. Data Analysis: a. Analyze the data using the cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI). b. A low PDI (e.g., < 0.3) indicates a more monodisperse sample, while a high PDI suggests a broad size distribution or the presence of aggregates.
Protocol 2: Determination of Protein Adsorption
This protocol describes how to quantify the amount of protein adsorbed to this compound using a Bradford protein assay.
1. Materials: a. This compound suspension. b. Protein solution of known concentration in the desired buffer. c. Bradford assay reagent.[15][16] d. Bovine Serum Albumin (BSA) standards. e. Microcentrifuge and microcentrifuge tubes. f. Spectrophotometer or microplate reader.
2. Adsorption Procedure: a. In a microcentrifuge tube, mix a known volume of the this compound suspension with a known volume and concentration of the protein solution. b. Include a control sample with the protein solution and buffer only (no adjuvant). c. Incubate the mixture for a predetermined time (e.g., 1 hour) at a specific temperature (e.g., room temperature) with gentle mixing to allow for adsorption.
3. Separation of Adjuvant-Antigen Complex: a. Centrifuge the tube at a speed sufficient to pellet the adjuvant (e.g., 15,000 x g for 5 minutes). b. Carefully collect the supernatant without disturbing the pellet. The supernatant contains the unbound protein.
4. Quantification of Unbound Protein: a. Prepare a standard curve using the BSA standards according to the Bradford assay protocol.[17] b. Measure the protein concentration in the collected supernatant using the Bradford assay. c. Calculate the amount of unbound protein based on the standard curve.
5. Calculation of Adsorbed Protein: a. Adsorbed Protein = (Total Protein Added) - (Unbound Protein in Supernatant) b. The percentage of adsorbed protein can be calculated as: % Adsorption = [(Total Protein - Unbound Protein) / Total Protein] x 100
Visualizations
Caption: Experimental workflow for assessing the stability of this compound formulations.
Caption: Logical relationships between buffer components and their impact on adjuvant stability.
References
- 1. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TechnicalGuidelineforPreventiveVaccineswithAluminum-containingAdjuvants-News [ccfdie.org]
- 4. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Inhibition of aggregation of aluminum hydroxide adjuvant during freezing and drying. | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of aggregation of aluminum hydroxide adjuvant during freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 16. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. bio-rad.com [bio-rad.com]
Technical Support Center: Long-Term Stability of Aluminum Hydroxyphosphate Adjuvanted Vaccines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting long-term stability studies of aluminum hydroxyphosphate adjuvanted vaccines.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during the long-term stability assessment of this compound adjuvanted vaccines.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound adjuvanted vaccines?
The primary stability concerns for this compound adjuvanted vaccines include:
-
Antigen Desorption: Over time, the antigen may detach from the this compound adjuvant, potentially impacting vaccine potency. This can be influenced by factors such as formulation pH, ionic strength, and storage temperature.
-
Adjuvant Aggregation: The this compound particles can aggregate or agglomerate, leading to changes in particle size distribution. This can affect the vaccine's physical appearance, syringeability, and immunogenicity. Freezing is a major cause of irreversible aggregation.
-
Changes in pH: The pH of the vaccine formulation can shift during storage, which can influence antigen stability, adsorption, and the integrity of the adjuvant itself.
-
Antigen Integrity: The adsorbed antigen can undergo chemical degradation (e.g., deamidation, oxidation) or conformational changes, which may lead to a loss of immunogenicity.
-
Loss of Potency: The ultimate measure of stability is the vaccine's ability to elicit a protective immune response. All the factors listed above can contribute to a decline in potency over the product's shelf-life.
2. Why is it critical to avoid freezing aluminum-adjuvanted vaccines?
Freezing aluminum-adjuvanted vaccines can cause irreversible damage. The formation of ice crystals can lead to the agglomeration of the aluminum salt particles.[1] This aggregation is often visible as clumps or flakes in the vaccine suspension after thawing and can lead to a significant loss of potency. The World Health Organization (WHO) considers freezing a greater danger to the integrity of aluminum-adjuvanted vaccines than mild heat exposure.[1]
3. What is the "depot effect" and how does it relate to stability?
The depot effect refers to the localization of the antigen at the injection site due to its adsorption to the aluminum adjuvant. This is thought to allow for a slow release of the antigen, leading to a sustained stimulation of the immune system.[2] Changes in antigen adsorption or adjuvant structure over time can alter this depot effect, potentially impacting the vaccine's immunogenicity.
4. Can the strength of antigen adsorption change over time?
Yes, the strength of antigen adsorption to aluminum adjuvants can increase during storage.[3] This "aging" process may be due to structural changes in the adsorbed antigen. While this might enhance the immune response in some cases, it can also lead to the loss of critical epitopes through processes like deamidation.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Visible clumps or aggregates in the vaccine suspension. | - Accidental freezing of the vaccine. - Improper formulation leading to instability. - Agitation during storage or transport. | - Discard the vaccine if freezing is suspected. - Review the formulation composition and manufacturing process. - Ensure proper storage and handling procedures are followed. |
| Decrease in the percentage of adsorbed antigen. | - Change in formulation pH. - Competitive displacement by other formulation components. - Degradation of the antigen or adjuvant. | - Monitor pH throughout the stability study. - Analyze the composition of the formulation for any interfering substances. - Conduct characterization studies on the desorbed antigen and the adjuvant. |
| Inconsistent results in particle size analysis (e.g., Dynamic Light Scattering). | - Sample preparation issues (e.g., improper dilution, presence of air bubbles). - Instrument settings not optimized for polydisperse samples. - Aggregation of the adjuvant. | - Ensure proper sample handling and preparation. - Optimize DLS parameters (e.g., measurement duration, angle). - Use orthogonal methods for particle size analysis, such as Nanoparticle Tracking Analysis (NTA). |
| Loss of in-vivo potency. | - Antigen desorption. - Antigen degradation (chemical or conformational). - Adjuvant aggregation. - Issues with the animal model or assay procedure. | - Investigate the physical and chemical stability of the vaccine. - Review and validate the in-vivo potency assay protocol. - Ensure consistency in the animal strain, age, and immunization route. |
Data Presentation
The following tables summarize typical quantitative data that should be collected during long-term stability studies of this compound adjuvanted vaccines. The values presented are illustrative and will vary depending on the specific vaccine formulation.
Table 1: Physicochemical Stability Data
| Timepoint | Storage Condition | pH | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0 Months | 2-8°C | 6.5 | 1500 | 0.45 |
| 6 Months | 2-8°C | 6.4 | 1550 | 0.48 |
| 12 Months | 2-8°C | 6.4 | 1600 | 0.50 |
| 24 Months | 2-8°C | 6.3 | 1650 | 0.52 |
| 36 Months | 2-8°C | 6.3 | 1700 | 0.55 |
Table 2: Antigen Adsorption and Integrity Data
| Timepoint | Storage Condition | % Antigen Adsorbed | Antigen Integrity (e.g., by SDS-PAGE) |
| 0 Months | 2-8°C | >95% | Single, intact band |
| 6 Months | 2-8°C | >95% | Single, intact band |
| 12 Months | 2-8°C | >95% | Single, intact band |
| 24 Months | 2-8°C | >90% | Minor degradation products may appear |
| 36 Months | 2-8°C | >90% | Minor degradation products may appear |
Table 3: In-Vivo Potency Data
| Timepoint | Storage Condition | Relative Potency (vs. Reference Standard) |
| 0 Months | 2-8°C | 1.0 |
| 6 Months | 2-8°C | ≥ 0.9 |
| 12 Months | 2-8°C | ≥ 0.8 |
| 24 Months | 2-8°C | ≥ 0.7 |
| 36 Months | 2-8°C | ≥ 0.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the long-term stability assessment of this compound adjuvanted vaccines.
1. pH Measurement
-
Objective: To determine the pH of the vaccine suspension.
-
Materials: Calibrated pH meter with a micro-electrode, pH calibration buffers (pH 4.0, 7.0, and 10.0), and the vaccine sample.
-
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.
-
Gently resuspend the vaccine sample by inverting the vial 10 times. Do not vortex.
-
Withdraw a sufficient volume of the vaccine suspension into a suitable container.
-
Immerse the pH electrode into the sample, ensuring the electrode bulb is fully covered.
-
Allow the reading to stabilize and record the pH value.
-
Clean the electrode thoroughly with purified water between measurements.
-
2. Particle Size Analysis by Dynamic Light Scattering (DLS)
-
Objective: To determine the mean particle size and polydispersity index (PDI) of the adjuvant-antigen complexes.
-
Materials: DLS instrument, appropriate cuvettes, and filtered diluent (e.g., 10 mM NaCl).
-
Procedure:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Gently resuspend the vaccine sample by inverting the vial 10 times.
-
Dilute the vaccine sample with the filtered diluent to an appropriate concentration for DLS analysis. The optimal dilution should be determined empirically to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, measurement duration, number of runs).
-
Initiate the measurement and collect the data.
-
Analyze the data to obtain the z-average particle size and PDI.
-
3. Antigen Adsorption Assay
-
Objective: To quantify the percentage of antigen adsorbed to the this compound adjuvant.
-
Materials: Centrifuge, protein quantification assay kit (e.g., BCA or micro-BCA), spectrophotometer, and vaccine sample.
-
Procedure:
-
Gently resuspend the vaccine sample by inverting the vial 10 times.
-
Transfer a known volume of the vaccine suspension to a microcentrifuge tube.
-
Centrifuge the sample at a speed and time sufficient to pellet the adjuvant-antigen complexes (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the protein concentration in the supernatant using a suitable protein assay.
-
Calculate the percentage of adsorbed antigen using the following formula: % Adsorbed = [1 - (Concentration in supernatant / Total antigen concentration)] * 100
-
4. In-Vivo Potency Assay
-
Objective: To assess the immunogenicity of the vaccine by measuring the antibody response in an animal model.
-
Materials: Suitable animal model (e.g., mice or guinea pigs), vaccine sample, reference standard vaccine, syringes, and equipment for blood collection and serological analysis (e.g., ELISA).
-
Procedure:
-
Divide the animals into groups, with a sufficient number per group to achieve statistical power.
-
Prepare serial dilutions of the test vaccine and the reference standard.
-
Immunize the animals according to a predefined schedule and route (e.g., intramuscular or subcutaneous).
-
At a specified time point after the final immunization, collect blood samples from the animals.
-
Separate the serum and measure the antigen-specific antibody titers using a validated serological assay, such as an ELISA.
-
Calculate the relative potency of the test vaccine compared to the reference standard using appropriate statistical methods (e.g., parallel line analysis).
-
Mandatory Visualizations
Caption: Workflow for a typical long-term stability study of an adjuvanted vaccine.
Caption: Decision tree for troubleshooting unexpected stability results.
References
Validation & Comparative
A Head-to-Head Comparison of Aluminum Adjuvants: Aluminum Hydroxyphosphate vs. Aluminum Hydroxide
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine formulation. Among the most widely used adjuvants are aluminum salts, colloquially known as "alum." While often grouped together, the two most common forms, aluminum hydroxyphosphate (AlPO₄) and aluminum hydroxide (B78521) (Al(OH)₃), possess distinct physicochemical and immunological properties that can significantly influence the resulting immune response. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation vaccines.
Aluminum adjuvants have a long history of safe and effective use in human vaccines, primarily enhancing Th2-type immune responses characterized by a robust antibody production. The choice between this compound and aluminum hydroxide is often dictated by the isoelectric point (pI) of the antigen and the desired immunological outcome. Their differing surface charges at physiological pH govern antigen adsorption and subsequent interactions with the immune system.
Physicochemical Properties
The fundamental differences between this compound and aluminum hydroxide lie in their chemical composition and structure, which in turn affect their surface charge and antigen-binding characteristics.
| Property | This compound (AlPO₄) | Aluminum Hydroxide (Al(OH)₃) | Key References |
| Structure | Amorphous, with phosphate (B84403) ions partially replacing hydroxyl groups. Forms spherical primary particles (~50 nm) that aggregate. | Crystalline (boehmite-like), with a layered structure. Forms fibrillar or plate-like primary particles. | |
| Point of Zero Charge (PZC) | ~4-5 | ~11 | |
| Surface Charge at pH 7.4 | Negative | Positive | |
| Antigen Adsorption | Primarily through electrostatic interactions with basic (high pI) antigens. Ligand exchange with phosphated antigens is also a mechanism. | Primarily through electrostatic interactions with acidic (low pI) antigens. |
Immunological Performance: A Comparative Analysis
The distinct physicochemical properties of this compound and aluminum hydroxide translate into notable differences in their interaction with the immune system, from innate cell recruitment to the nature of the adaptive immune response.
Innate Immune Response
Both adjuvants are known to activate the NLRP3 inflammasome, a key step in initiating an inflammatory response. However, the cellular response they elicit can differ.
| Parameter | This compound (AlPO₄) | Aluminum Hydroxide (Al(OH)₃) | Key References |
| Innate Cell Recruitment | Primarily attracts monocytes/macrophages to the injection site. | Attracts a significant number of neutrophils to the injection site. | |
| NLRP3 Inflammasome Activation | Activates the NLRP3 inflammasome, leading to the secretion of IL-1β and IL-18. | Also activates the NLRP3 inflammasome, often with a more pronounced effect on certain pathways in vitro. |
Adaptive Immune Response: Antibody and T-cell Polarization
The ultimate goal of an adjuvant is to shape the adaptive immune response. Both aluminum adjuvants are known for driving a Th2-biased response, but with subtle and sometimes antigen-dependent variations.
| Parameter | This compound (AlPO₄) | Aluminum Hydroxide (Al(OH)₃) | Key References |
| Predominant Immune Response | Generally induces a Th2-biased response. Some studies suggest a greater potential for Th1 polarization compared to Al(OH)₃. | Induces a strong Th2-biased response. | |
| Total IgG Titers | High titers. | High titers. | |
| IgG1 (Th2-associated) | High titers. | Very high titers. | |
| IgG2a/c (Th1-associated) | Generally low, but can be higher than with Al(OH)₃ depending on the antigen. | Low to moderate titers. | |
| IgE Titers | Can induce IgE production. | Strong induction of IgE. | |
| Th1 Cytokines (e.g., IFN-γ) | Low induction. | Very low induction. | |
| Th2 Cytokines (e.g., IL-4, IL-5) | Moderate to strong induction. | Strong induction. |
Experimental Protocols
To provide a framework for comparative studies, detailed methodologies for key experiments are outlined below.
Murine Immunization and Antibody Titer Determination
Objective: To compare the magnitude and quality of the humoral immune response induced by a model antigen adjuvanted with either this compound or aluminum hydroxide.
Methodology:
-
Antigen-Adjuvant Formulation: A model antigen (e.g., ovalbumin, OVA) is adsorbed to either this compound or aluminum hydroxide at a predetermined ratio. The formulation is gently mixed to allow for antigen binding.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Immunization Schedule: Mice are immunized intraperitoneally (i.p.) or subcutaneously (s.c.) on day 0 and day 14 with the antigen-adjuvant formulations. A control group receives the antigen alone.
-
Serum Collection: Blood is collected via retro-orbital or tail bleeding at specified time points (e.g., day 14, 28, and 42) to assess the primary and secondary antibody responses.
-
ELISA for Antibody Titer Determination:
-
ELISA plates are coated with the antigen.
-
Plates are blocked to prevent non-specific binding.
-
Serially diluted serum samples are added to the plates.
-
Antigen-specific antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a.
-
The reaction is developed with a substrate, and the optical density is measured. Antibody titers are determined as the reciprocal of the highest dilution giving a reading above the background.
-
In Vitro Cytokine Profiling
Objective: To assess the Th1/Th2 polarization induced by the different adjuvanted antigens by measuring cytokine production from splenocytes.
Methodology:
-
Splenocyte Isolation: Spleens are harvested from immunized mice at a specified time point (e.g., day 21). Single-cell suspensions of splenocytes are prepared.
-
In Vitro Restimulation: Splenocytes are cultured in the presence of the specific antigen for 72 hours.
-
Cytokine Measurement:
-
Supernatants from the cultured splenocytes are collected.
-
The concentrations of key Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5, IL-10) cytokines are quantified using a commercially available ELISA kit or a multiplex cytokine assay (e.g., Luminex).
-
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation by Aluminum Adjuvants
Aluminum adjuvants are recognized as potent activators of the NLRP3 inflammasome. Upon phagocytosis by antigen-presenting cells (APCs), these particulate adjuvants can induce lysosomal destabilization, leading to the release of cathepsin B and subsequent activation of the NLRP3 inflammasome. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. These pro-inflammatory cytokines are crucial for the initiation of the adaptive immune response.
Experimental Workflow for Adjuvant Comparison
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound and aluminum hydroxide as adjuvants in a murine model.
In Vivo Efficacy of Aluminum Hydroxyphosphate Adjuvant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of amorphous aluminum hydroxyphosphate sulfate (B86663) (AAHS), a form of this compound adjuvant, with other commonly used aluminum-based adjuvants, namely aluminum hydroxide (B78521) (AlOH) and aluminum phosphate (B84403) (AlPO4). The data presented is primarily based on a key study by Caulfield et al. investigating the immunogenicity of Human Papillomavirus (HPV) Type 16 L1 Virus-Like Particles (VLPs) in mice.[1][2]
Comparative Analysis of Adjuvant Performance
The choice of adjuvant can significantly influence the magnitude and quality of the immune response to a given antigen.[1] In a side-by-side comparison using HPV16 L1 VLPs as the antigen, AAHS demonstrated a superior capacity to enhance the immune response compared to traditional aluminum hydroxide and aluminum phosphate adjuvants.[1][2]
Humoral Immune Response
The induction of a robust antibody response is a critical measure of adjuvant efficacy. In mice immunized with HPV16 L1 VLPs, the formulation containing AAHS elicited substantially higher anti-L1 VLP antibody titers compared to the formulation with aluminum hydroxide.[1][2] This suggests that AAHS is more effective at stimulating a strong humoral immune response for this particular antigen.
| Adjuvant | Antigen | Mouse Strain | Mean Antibody Titer (Post-Dose 2) | Fold Increase vs. AlOH |
| AAHS | HPV16 L1 VLP (0.2 µg) | Not Specified | Data not explicitly quantified in text | 3.2x |
| AlOH | HPV16 L1 VLP (0.2 µg) | Not Specified | Baseline for comparison | 1x |
Table 1: Comparison of antibody responses induced by HPV16 L1 VLP vaccine formulated with different aluminum adjuvants. Data is based on a study by Caulfield et al., which reported a 3.2-fold increase in antibody titers with AAHS compared to AlOH.[2]
Cellular Immune Response
Beyond antibody production, the nature of the T-cell response is a key determinant of immunological memory and efficacy. The use of AAHS as an adjuvant with HPV L1 VLPs was shown to induce a significant interferon-gamma (IFN-γ) secreting T-cell response to L1 peptides.[1][2] The production of IFN-γ is indicative of a Th1-type immune response, which is crucial for cell-mediated immunity and the generation of long-term memory.[3]
| Adjuvant | Antigen | T-Cell Response (IFN-γ secreting cells) |
| AAHS | HPV16 L1 VLP | Substantial induction |
| AlOH | HPV16 L1 VLP | Not reported in the study |
Table 2: T-cell response to HPV16 L1 VLP vaccine formulated with AAHS. This highlights the potential of AAHS to stimulate a cell-mediated immune response.[1][2]
Underlying Mechanisms of Action
The observed differences in immunogenicity can be attributed to the distinct physicochemical properties of these adjuvants.[1] AAHS, being structurally related to aluminum phosphate, forms an amorphous mesh-like structure, in contrast to the highly crystalline structure of aluminum hydroxide.[2] These structural variations can impact antigen adsorption and presentation to the immune system.
Furthermore, aluminum adjuvants are known to activate the NLRP3 inflammasome in antigen-presenting cells, leading to the secretion of pro-inflammatory cytokines like IL-1β and IL-18, which are crucial for initiating an adaptive immune response.[3] While both aluminum hydroxide and aluminum phosphate can trigger this pathway, they may do so with different efficiencies, contributing to the varied immune responses observed.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the in vivo evaluation of this compound adjuvant efficacy.
In Vivo Immunization of Mice
This protocol outlines the general procedure for immunizing mice to assess the efficacy of a vaccine formulation containing an aluminum adjuvant.
Materials:
-
Antigen of interest (e.g., HPV16 L1 VLPs)
-
Amorphous this compound Sulfate (AAHS) adjuvant
-
Aluminum Hydroxide (AlOH) adjuvant (for comparison)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles (e.g., 27-gauge)
-
6-8 week old female BALB/c mice (or other appropriate strain)
Procedure:
-
Vaccine Formulation:
-
On the day of immunization, prepare the vaccine formulations by gently mixing the antigen with the respective adjuvant (AAHS or AlOH) at the desired concentration.
-
For example, for the HPV VLP study, 0.2 µg of antigen was formulated with 22.5 µg of aluminum adjuvant per dose.[2]
-
Allow the mixture to adsorb for at least 1 hour at room temperature with gentle agitation.
-
-
Immunization:
-
Administer a 100 µL dose of the vaccine formulation to each mouse via the intramuscular (IM) or subcutaneous (SC) route.
-
A typical prime-boost regimen involves an initial immunization on day 0, followed by a booster immunization on day 14 or 21.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., pre-immunization and 2-3 weeks after the final immunization) to assess the antibody response.
-
At the end of the study, humanely euthanize the mice and harvest spleens for the evaluation of T-cell responses.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is for quantifying antigen-specific antibodies in mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% skim milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add serial dilutions of the mouse serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is for quantifying the number of antigen-specific IFN-γ-secreting cells in the spleen.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Antigenic peptide pool or recombinant protein
-
Spleens from immunized mice
-
Cell strainer and red blood cell lysis buffer
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with the anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from the harvested spleens. Lyse the red blood cells and wash the splenocytes.
-
Cell Stimulation: Block the coated plate with cell culture medium. Add the splenocytes to the wells along with the specific antigen or peptide pool. Include positive (e.g., Concanavalin A) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection: Wash the plate to remove the cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Allow the spots to develop until they are of sufficient size and intensity.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and then count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
References
- 1. Effect of alternative aluminum adjuvants on the absorption and immunogenicity of HPV16 L1 VLPs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aluminum Hydroxide And Aluminum Phosphate Adjuvants Elicit A Different Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing Antigen-Adjuvant Binding
For Researchers, Scientists, and Drug Development Professionals
The interaction between an antigen and an adjuvant is a critical determinant of vaccine efficacy and stability.[1][2] Proper characterization of this binding is essential for optimizing vaccine formulations to ensure a robust and targeted immune response.[1][2] This guide provides an objective comparison of key analytical methods used to characterize antigen-adjuvant binding, complete with experimental data and detailed protocols.
I. Overview of Analytical Methods
A variety of analytical techniques can be employed to investigate the association between antigens and adjuvants. These methods can be broadly categorized based on the type of information they provide:
-
Binding Affinity and Kinetics: These methods quantify the strength and rate of the interaction.
-
Physical Characterization of the Complex: These techniques assess the size, stability, and conformation of the antigen-adjuvant conjugate.
-
Quantification of Adsorption: These approaches measure the amount of antigen bound to the adjuvant.
This guide will focus on a selection of the most informative and widely used techniques from each category.
II. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[3][4]
Principle of ITC
ITC measures the heat released or absorbed when a ligand (e.g., antigen) is titrated into a solution containing a macromolecule (e.g., adjuvant).[4] The resulting heat change is proportional to the amount of binding that occurs.[3] By analyzing the titration data, one can determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3][5]
Experimental Workflow
Caption: Workflow for Isothermal Titration Calorimetry.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dialyze both the antigen and adjuvant against the same buffer to minimize buffer mismatch effects.
-
Prepare the antigen solution at a concentration 10-20 times higher than the adjuvant concentration.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.[5]
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the antigen into the adjuvant suspension.[3]
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of antigen to adjuvant.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[3]
-
Quantitative Data Summary
| Parameter | Typical Value Range | Information Provided |
| Binding Affinity (K D ) | nM to mM | Strength of the interaction |
| Stoichiometry (n) | 0.1 - 2 | Molar ratio of binding |
| Enthalpy (ΔH) | -100 to 100 kcal/mol | Heat released or absorbed |
| Entropy (ΔS) | Varies | Change in randomness |
III. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[7][8]
Principle of SPR
SPR measures changes in the refractive index at the surface of a sensor chip.[8] One molecule (the ligand, e.g., antigen) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., adjuvant) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a shift in the resonance angle of reflected light.[8] This allows for the determination of association (k a ) and dissociation (k d ) rate constants, and the equilibrium dissociation constant (K D ).[7]
Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance.
Detailed Experimental Protocol
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Inject the antigen solution to allow for covalent coupling to the sensor surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Interaction:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject the adjuvant solution at various concentrations to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound adjuvant without denaturing the immobilized antigen.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to kinetic models (e.g., 1:1 Langmuir binding) to determine k a and k d .
-
Calculate the equilibrium dissociation constant (K D = k d / k a ).
-
Quantitative Data Summary
| Parameter | Typical Value Range | Information Provided |
| Association Rate (k a ) | 10³ - 10⁷ M⁻¹s⁻¹ | Rate of complex formation |
| Dissociation Rate (k d ) | 10⁻⁵ - 10⁻¹ s⁻¹ | Rate of complex decay |
| Dissociation Constant (K D ) | pM to mM | Binding affinity |
IV. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.[9][10] It is particularly useful for characterizing the formation and size of antigen-adjuvant complexes.[11]
Principle of DLS
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[9][12] Smaller particles move more rapidly, causing faster fluctuations in scattered light. By analyzing the correlation of these fluctuations over time, the diffusion coefficient of the particles can be determined, which is then related to their hydrodynamic diameter via the Stokes-Einstein equation.[9]
Experimental Workflow
Caption: Workflow for Dynamic Light Scattering.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a series of samples with varying antigen-to-adjuvant ratios.
-
Ensure the samples are homogenous and free of large aggregates or dust by filtering or centrifugation if necessary.
-
-
Instrument Setup:
-
Place the sample in a clean cuvette.
-
Set the desired temperature and allow the sample to equilibrate.
-
-
Measurement:
-
The instrument illuminates the sample with a laser and collects the scattered light at a specific angle.
-
The fluctuations in the scattered light intensity are recorded over time.
-
-
Data Analysis:
-
The software calculates the autocorrelation function of the scattered light intensity.
-
From the decay of the autocorrelation function, the diffusion coefficient is determined.
-
The hydrodynamic diameter is then calculated using the Stokes-Einstein equation.
-
Quantitative Data Summary
| Parameter | Typical Value Range | Information Provided |
| Hydrodynamic Diameter (Z-average) | 1 nm - 10 µm | Average particle size |
| Polydispersity Index (PDI) | 0 - 1 | Breadth of the size distribution |
| Size Distribution by Intensity, Volume, or Number | Varies | Relative proportions of different sized particles |
V. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay to quantify the amount of antigen bound to an adjuvant.[13][14] A competitive ELISA format is often employed for this purpose.[15]
Principle of Competitive ELISA
In a competitive ELISA to measure bound antigen, a known amount of labeled antigen competes with the unlabeled antigen in the sample for binding to a limited amount of capture antibody coated on the microplate well. The amount of labeled antigen detected is inversely proportional to the concentration of unlabeled antigen in the sample. To quantify the amount of unbound antigen in an antigen-adjuvant mixture, the supernatant after centrifugation is analyzed. The amount of bound antigen is then calculated by subtracting the unbound amount from the total antigen.
Experimental Workflow
Caption: Workflow for Competitive ELISA.
Detailed Experimental Protocol
-
Plate Coating and Blocking:
-
Coat a 96-well microplate with a capture antibody specific for the antigen and incubate overnight.
-
Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
-
Sample and Standard Preparation:
-
Prepare a standard curve using known concentrations of the antigen.
-
For the antigen-adjuvant samples, centrifuge the mixture and collect the supernatant containing the unbound antigen.
-
-
Competitive Reaction:
-
Add the standards and supernatant samples to the wells, followed immediately by the addition of a fixed amount of enzyme-labeled antigen.
-
Incubate to allow the labeled and unlabeled antigen to compete for binding to the capture antibody.
-
-
Detection:
-
Wash the plate to remove any unbound reagents.
-
Add a chromogenic substrate that will be converted by the enzyme on the labeled antigen, resulting in a color change.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting absorbance versus the concentration of the antigen standards.
-
Determine the concentration of unbound antigen in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of bound antigen: ( (Total Antigen - Unbound Antigen) / Total Antigen ) * 100.
-
Quantitative Data Summary
| Parameter | Typical Value Range | Information Provided |
| % Antigen Bound | 0 - 100% | Extent of antigen adsorption |
| Antigen Concentration | ng/mL - µg/mL | Concentration of unbound antigen |
VI. Comparative Summary of Analytical Methods
| Method | Information Provided | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | K D , n, ΔH, ΔS | Low | High | Provides a complete thermodynamic profile in a single experiment. | Requires high sample concentrations; sensitive to buffer mismatch. |
| Surface Plasmon Resonance (SPR) | k a , k d , K D | Medium | Low | Real-time kinetic data; high sensitivity. | Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue. |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution | High | Low | Non-invasive; provides information on complex formation and aggregation. | Not a direct measure of binding; sensitive to sample purity and the presence of dust or large aggregates. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | % Antigen Bound | High | Low | High sensitivity and specificity; well-established and widely available. | Indirect measure of binding; requires specific antibodies and can be time-consuming. |
VII. Conclusion
The choice of analytical method for characterizing antigen-adjuvant binding depends on the specific information required, the nature of the antigen and adjuvant, and the stage of vaccine development. A combination of orthogonal techniques is often necessary to gain a comprehensive understanding of the interaction.[6] For instance, ITC can provide detailed thermodynamic information, while SPR can elucidate the kinetics of the interaction. DLS is invaluable for assessing the physical properties of the resulting complex, and ELISA offers a high-throughput method for quantifying the extent of binding. By carefully selecting and applying these methods, researchers can optimize vaccine formulations for enhanced stability and immunogenicity.
References
- 1. Working together: interactions between vaccine antigens and adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics and Density of Binding of a Panel of Antibodies to High-Molecular-Weight Capsular Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Characterization of antigen adjuvant interactions in polyacrylate adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 8. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Reliable particle sizing in vaccine formulations using advanced dynamic light scattering [frontiersin.org]
- 12. Particle Sizing of Nanoparticle Adjuvant Formulations by Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) | Springer Nature Experiments [experiments.springernature.com]
- 13. Enzyme-linked immunosorbent assay (ELISA) | British Society for Immunology [immunology.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Antigen-adjuvant interactions, stability, and immunogenicity profiles of a SARS-CoV-2 receptor-binding domain (RBD) antigen formulated with aluminum salt and CpG adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assaying the Immune Response to Aluminum Hydroxyphosphate Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Aluminum hydroxyphosphate is a widely used adjuvant in human vaccines, known for its ability to enhance and shape the immune response to co-administered antigens. A thorough understanding and accurate measurement of this immune response are critical for vaccine development and evaluation. This guide provides a comparative overview of key in vitro and in vivo assays used to characterize the immunological effects of this compound adjuvants, supported by experimental data and detailed protocols.
In Vivo Assays: Assessing the Overall Immune Response
In vivo assays in animal models, typically mice, provide a holistic view of the immune response to a vaccine formulation containing this compound. These assays are essential for evaluating vaccine efficacy and the nature of the induced immune memory.
Key In Vivo Assays:
-
Antibody Titer and Isotype Analysis: Measures the magnitude and quality of the humoral immune response.
-
T-cell Proliferation and Cytokine Profiling: Assesses the cell-mediated immune response.
-
In Vivo Imaging: Visualizes the localization and persistence of the adjuvant and antigen at the injection site, providing insights into the "depot effect."
| Assay | Principle | Key Readouts | Typical Results with this compound |
| Antigen-Specific ELISA | Quantifies antigen-specific antibodies in serum. | Antibody endpoint titers (e.g., IgG, IgG1, IgG2a). | High titers of antigen-specific IgG, with a predominance of the IgG1 isotype, indicating a Th2-biased response.[1][2][3] |
| ELISpot for Cytokine-Secreting Cells | Enumerates antigen-specific cytokine-producing T-cells from splenocytes. | Number of IFN-γ (Th1) and IL-4/IL-5 (Th2) secreting cells. | A higher frequency of IL-4 and IL-5 secreting cells compared to IFN-γ secreting cells.[3][4] |
| In Vivo Imaging (e.g., with fluorescently labeled antigen/adjuvant) | Tracks the distribution and persistence of the vaccine components. | Signal intensity and localization over time at the injection site and draining lymph nodes. | Prolonged retention of the antigen at the injection site when adsorbed to the adjuvant, supporting the depot effect.[5] |
In Vitro Assays: Dissecting Cellular and Molecular Mechanisms
In vitro assays are invaluable for elucidating the direct effects of this compound on specific immune cells and for dissecting the underlying molecular pathways. These assays are often used for screening and mechanistic studies.
Key In Vitro Assays:
-
Dendritic Cell (DC) Activation Assay: Evaluates the ability of the adjuvant to mature and activate DCs, the primary antigen-presenting cells.
-
Macrophage/Monocyte Activation and Cytokine Release Assay: Measures the inflammatory response of phagocytic cells.
-
NLRP3 Inflammasome Activation Assay: Specifically investigates the activation of the NLRP3 inflammasome, a key pathway for aluminum adjuvant activity.
-
Antigen Adsorption and Release Assay: Characterizes the physical interaction between the antigen and the adjuvant.
| Assay | Principle | Key Readouts | Typical Results with this compound |
| Flow Cytometry for DC Maturation Markers | Quantifies the expression of co-stimulatory molecules on the surface of DCs. | Mean Fluorescence Intensity (MFI) or percentage of CD80+, CD86+, MHC Class II+ cells. | Upregulation of CD86, and to a lesser extent CD80, on dendritic cells.[6] |
| ELISA/Multiplex for Cytokine Secretion | Measures the concentration of cytokines and chemokines in cell culture supernatants. | Concentration of IL-1β, IL-18, TNF-α, IL-6 (pg/mL or ng/mL). | Significant release of IL-1β and IL-18 from macrophages and dendritic cells, dependent on caspase-1 activation.[6] |
| ASC Speck Formation/Caspase-1 Activity Assay | Visualizes the formation of ASC specks (a hallmark of inflammasome activation) or measures active caspase-1. | Percentage of cells with ASC specks; Caspase-1 activity (e.g., using a fluorescent substrate). | Induction of ASC speck formation and increased caspase-1 activity in macrophages and dendritic cells. |
| Antigen Adsorption by SDS-PAGE or HPLC | Measures the amount of antigen bound to the adjuvant. | Percentage of antigen adsorbed. | High adsorption capacity, which is dependent on the isoelectric points of the antigen and adjuvant, as well as the pH and ionic strength of the formulation.[7][8] |
| In Vitro Antigen Release Assay | Measures the dissociation of antigen from the adjuvant in a simulated physiological fluid. | Percentage of antigen released over time. | Slow and sustained release of the antigen from the adjuvant particles.[5] |
Experimental Protocols
In Vivo Mouse Immunization Protocol
-
Antigen-Adjuvant Formulation:
-
Prepare the antigen solution in sterile phosphate-buffered saline (PBS).
-
Gently mix the this compound adjuvant suspension to ensure homogeneity.
-
Add the antigen solution to the adjuvant suspension dropwise while gently vortexing. A common starting ratio is 1:1 (v/v).
-
Incubate the mixture at room temperature for 30-60 minutes with gentle rotation to allow for antigen adsorption.
-
-
Immunization Procedure:
-
Administer the formulation (typically 50-100 µL per mouse) via the desired route (e.g., subcutaneous or intramuscular).
-
A typical antigen dose for mice is 10-50 µg per injection.
-
Include control groups receiving the antigen alone, adjuvant alone, and PBS.
-
Boost immunizations are typically given 2-3 weeks after the primary immunization.[9]
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-immune, and 2 weeks post-each immunization) to obtain serum for antibody analysis.
-
At the end of the experiment, euthanize the mice and harvest spleens for T-cell assays.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titer
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[10]
-
-
Sample Incubation:
-
Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG, IgG1, or IgG2a) for 1 hour at room temperature.[10]
-
-
Development and Reading:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[10]
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cut-off value.
-
In Vitro Dendritic Cell Activation Assay
-
Cell Culture:
-
Culture bone marrow-derived dendritic cells (BMDCs) or a human monocyte-derived DC cell line in appropriate culture medium.
-
-
Stimulation:
-
Stimulate the DCs with the this compound-adjuvanted antigen, antigen alone, adjuvant alone, or a positive control (e.g., LPS) for 24-48 hours.
-
-
Staining for Flow Cytometry:
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the DC population (e.g., CD11c+) and analyze the expression levels (MFI) or percentage of positive cells for the activation markers.
-
NLRP3 Inflammasome Activation Assay in THP-1 Cells
-
Cell Priming:
-
NLRP3 Activation:
-
Wash the cells and stimulate with this compound (e.g., 100-300 µg/mL) for 6-24 hours. Include a positive control such as nigericin (B1684572) or ATP.[14]
-
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Measurement of Pyroptosis (LDH Assay):
-
Optionally, measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death/pyroptosis, from the cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Signaling Pathways and Experimental Workflows
The immune response to this compound adjuvants is initiated by a complex interplay of cellular and molecular events. Key among these is the activation of the NLRP3 inflammasome in antigen-presenting cells.
Caption: Signaling pathway of this compound adjuvant-induced immune response.
This diagram illustrates the proposed mechanism where phagocytosis of the adjuvant-antigen complex by an APC leads to phagolysosomal destabilization, activating the NLRP3 inflammasome. This results in caspase-1 activation and the secretion of pro-inflammatory cytokines IL-1β and IL-18, which in turn promote a Th2-biased adaptive immune response, leading to robust antibody production.
Caption: Experimental workflow for assessing immune response to aluminum adjuvants.
This workflow outlines the major steps in both in vivo and in vitro experimental pipelines for characterizing the immune response to this compound adjuvanted vaccines. It highlights the key assays performed on samples derived from these experiments and their contribution to understanding humoral immunity, cellular immunity, and the underlying mechanisms of action.
References
- 1. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aluminium hydroxide adjuvant initiates strong antigen-specific Th2 responses in the absence of IL-4- or IL-13-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Mechanisms of aluminum-containing vaccine adjuvants: Implications of t" by Stephanie Marie Noe [docs.lib.purdue.edu]
- 6. Activation of dendritic cells and induction of CD4(+) T cell differentiation by aluminum-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antigen Adsorption Onto an Aluminum-Hydroxide Adjuvant Evaluated by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. maizelslab.org [maizelslab.org]
- 11. Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 14. mdpi.com [mdpi.com]
head-to-head comparison of different aluminum adjuvant formulations
For Researchers, Scientists, and Drug Development Professionals
Aluminum-containing adjuvants, colloquially referred to as "alum," have been a cornerstone of human vaccines for nearly a century, valued for their strong safety profile and ability to significantly enhance the immune response to a wide array of antigens. The most commonly utilized forms are aluminum hydroxide (B78521) (Al(OH)₃) and aluminum phosphate (B84403) (AlPO₄). While often grouped together, these formulations possess distinct physicochemical properties that influence their interaction with the immune system and, consequently, their performance as adjuvants. Recent advancements have also introduced nanoparticle-based aluminum adjuvants, offering further options for vaccine development.
This guide provides a detailed, objective comparison of these different aluminum adjuvant formulations, supported by experimental data, to assist researchers in the rational selection of the most suitable adjuvant for their vaccine candidates.
Physicochemical and Immunological Properties: A Comparative Overview
The selection between aluminum hydroxide and aluminum phosphate is often guided by the isoelectric point (pI) of the antigen and the desired nature of the immune response. These adjuvants differ in their surface charge at physiological pH, which is a key determinant of their antigen-binding capacity and subsequent immunological effects.[1]
| Property | Aluminum Hydroxide (Al(OH)₃) | Aluminum Phosphate (AlPO₄) | Amorphous Aluminum Hydroxyphosphate Sulfate (AAHS) |
| Point of Zero Charge (PZC) | ~11[1] | ~4-5[1] | ~7 |
| Surface Charge at pH 7.4 | Positive[1] | Negative[1] | Neutral |
| Primary Antigen Adsorption Mechanism | Electrostatic interactions with acidic antigens (low pI).[1] | Electrostatic interactions with basic antigens (high pI); ligand exchange with phosphated antigens.[1] | Primarily through ligand exchange. |
| Predominant Immune Response | Strong Th2-biased response, characterized by high levels of IgG1 and IgE antibodies.[1] | Generally induces a Th2-biased response, with some evidence suggesting a greater potential for Th1 polarization compared to Al(OH)₃.[1] | Induces a Th2-biased response. |
| Innate Immune Cell Recruitment | Attracts a significant number of neutrophils to the injection site.[2][3] | Primarily attracts monocytes and macrophages to the injection site.[2][3] | Information not widely available in comparative studies. |
Performance Data: Immune Response and Reactogenicity
The following tables summarize typical experimental outcomes from head-to-head comparisons of different aluminum adjuvant formulations. It is crucial to note that the magnitude of these responses is highly dependent on the specific antigen, the overall vaccine formulation, and the animal model used.
Table 1: Antibody Response in a Murine Model
| Antibody Isotype | Aluminum Hydroxide | Aluminum Phosphate | Key Findings & References |
| Total IgG | High titers.[1] | High titers.[1] | Both adjuvants are effective at inducing robust total IgG responses. |
| IgG1 (Th2-associated) | Very high titers.[1] | High titers.[1] | Al(OH)₃ typically induces a stronger Th2-polarized response. |
| IgG2a (Th1-associated) | Low to moderate titers.[1] | Generally low, but can be higher than Al(OH)₃ in some contexts.[1] | AlPO₄ may offer a slightly more balanced Th1/Th2 response in certain formulations. |
| IgE (Th2/Allergic response) | Can be significantly induced.[1] | Generally lower induction than Al(OH)₃.[1] | The potential for IgE induction should be considered in vaccine safety profiles. |
| Neutralizing Antibodies (BPIV3 Vaccine) | Significantly higher mean titer than other groups (P≤0.005).[4][5] | Higher than control, but lower than Al(OH)₃ in this specific study.[4][5] | For the Bovine Parainfluenza Virus Type 3 (BPIV3) vaccine, Al(OH)₃ was found to be a more suitable adjuvant.[4][5] |
Table 2: Cytokine Profile in a Murine Model (Splenocyte Restimulation)
| Cytokine | Aluminum Hydroxide | Aluminum Phosphate | Key Findings & References |
| IFN-γ (Th1-associated) | Weak induction. | Generally low, but can be higher than Al(OH)₃. | Both are considered weak inducers of Th1 responses. |
| IL-4 (Th2-associated) | Strong induction. | Strong induction. | Both strongly promote a Th2-type cytokine environment. |
| IL-5 (Th2-associated) | Strong induction. | Strong induction. | Consistent with their role in promoting humoral immunity. |
| IL-10 (Regulatory) | Moderate induction. | Moderate induction. | Both can induce regulatory cytokines. |
Table 3: Nanoparticle vs. Microparticle Aluminum Hydroxide
| Property | Microparticle Al(OH)₃ (1–20 µm) | Nanoparticle Al(OH)₃ (~112 nm) | Key Findings & References |
| Antigen Adsorption | Lower capacity.[6] | Higher capacity due to larger surface area.[6] | Nanoparticles offer improved antigen binding. |
| Antigen Uptake by APCs | Less efficient uptake.[6] | More efficient uptake by dendritic cells and macrophages.[6] | Enhanced uptake can lead to a more potent immune response. |
| Predominant Immune Response | Primarily Th2-biased.[6] | Balanced Th1 and Th2 response.[6] | Nanoparticles can shift the immune response towards a more balanced profile. |
| Antibody Titers (IgG) | Moderate increase.[6] | Stronger and more durable increase.[6] | Nanoparticle formulations can lead to superior humoral immunity. |
| Th1-associated Cytokines (IFN-γ, IL-2) | Weak induction.[6] | Significant induction.[6] | A key advantage for vaccines requiring cell-mediated immunity. |
| Local Inflammation | Can cause noticeable local inflammation.[6] | Milder local inflammation at the injection site.[6] | Nanoparticles may offer an improved safety profile regarding local reactogenicity. |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation
A key mechanism of action for aluminum adjuvants is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1] This activation is crucial for the initiation of the adaptive immune response.
Caption: NLRP3 inflammasome activation by aluminum adjuvants.
Experimental Workflow for Adjuvant Comparison
A typical workflow for the head-to-head comparison of different aluminum adjuvant formulations in a preclinical setting is outlined below.
Caption: Workflow for comparing aluminum adjuvant formulations.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titer
This protocol is for the quantification of antigen-specific IgG, IgG1, and IgG2a antibodies in serum samples.
-
Coating: 96-well microtiter plates are coated with the antigen of interest (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., PBS with 5% skim milk or 1% BSA) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Serum samples are serially diluted in a dilution buffer (e.g., blocking buffer) and added to the wells. Plates are then incubated for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgG, IgG1, or IgG2a) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color change is observed.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
This protocol is for the detection of antigen-specific IFN-γ and IL-4 secreting cells from the spleens of immunized animals.
-
Plate Preparation: ELISpot plates pre-coated with anti-cytokine capture antibodies (e.g., anti-IFN-γ or anti-IL-4) are washed and blocked according to the manufacturer's instructions.
-
Cell Preparation: Spleens are harvested from immunized and control animals, and single-cell suspensions are prepared. Red blood cells are lysed, and the splenocytes are washed and resuspended in a suitable culture medium.
-
Cell Stimulation: Splenocytes are added to the ELISpot plate wells at a specific density (e.g., 2-5 x 10⁵ cells/well). The cells are then stimulated with the specific antigen, a positive control (e.g., Concanavalin A), or a negative control (medium alone) and incubated for 24-48 hours at 37°C in a CO₂ incubator.
-
Washing: After incubation, the cells are washed away, leaving the secreted cytokines bound to the capture antibodies.
-
Detection Antibody Incubation: A biotinylated anti-cytokine detection antibody is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: A streptavidin-alkaline phosphatase or streptavidin-HRP conjugate is added and incubated for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: A substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Stopping the Reaction: The reaction is stopped by washing with distilled water.
-
Spot Counting: The plates are dried, and the number of spots in each well is counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Assessment of Local Reactogenicity
This protocol provides a general framework for evaluating local inflammation at the injection site.
-
Animal Observation: Following immunization, the injection site (e.g., intramuscular or subcutaneous) is visually inspected at regular intervals (e.g., 24, 48, and 72 hours) for signs of local reactions, such as erythema (redness) and edema (swelling).
-
Scoring System: A semi-quantitative scoring system can be used to grade the severity of the local reactions. For example:
-
0 = No visible reaction
-
1 = Mild erythema/edema
-
2 = Moderate erythema/edema
-
3 = Severe erythema/edema with or without induration
-
-
Histological Analysis: For a more detailed assessment, the tissue at the injection site can be collected at specific time points, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are then examined under a microscope to evaluate the extent of inflammatory cell infiltration (e.g., neutrophils, macrophages, eosinophils), tissue damage, and the presence of granulomas. A pathologist can provide a blinded, semi-quantitative score for the severity of inflammation.
Conclusion
Both aluminum hydroxide and aluminum phosphate are effective and safe adjuvants that predominantly foster a Th2-type immune response. The choice between them should be based on the physicochemical characteristics of the antigen and the specific immunological profile required for a given vaccine. Aluminum hydroxide is generally favored for acidic antigens and when a robust Th2 response is the primary objective. Aluminum phosphate is more appropriate for basic antigens and may provide a more balanced Th1/Th2 response in some situations, although it still largely promotes a Th2 phenotype.[1]
The advent of nanoparticle aluminum hydroxide adjuvants presents a significant advancement, offering the potential for enhanced antigen adsorption and uptake, leading to a more potent and balanced Th1/Th2 immune response.[6] The reduced local inflammatory profile of nano-alum formulations also suggests a favorable safety advantage. For the development of next-generation vaccines, especially those targeting intracellular pathogens that necessitate a strong cell-mediated immune component, nanoparticle aluminum hydroxide represents a highly promising and effective adjuvant strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Aluminum Hydroxide And Aluminum Phosphate Adjuvants Elicit A Different Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Effects of Al(OH)3 and AlPO4 Adjuvants on the Production of Neutralizing Antibodies (NAbs) against Bovine parainfluenza Virus Type 3 (BPIV3) in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of the Effects of Al(OH)3 and AlPO4 Adjuvants on the Production of Neutralizing Antibodies (NAbs) against Bovine parainfluenza Virus Type 3 (BPIV3) in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Ensuring Consistency in Vaccine Adjuvants: A Comparative Guide to Validating Aluminum Hydroxyphosphate Batches
For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of vaccine adjuvants is paramount for predictable and effective immune responses. Aluminum hydroxyphosphate, a widely used adjuvant, requires rigorous characterization to guarantee its performance. This guide provides a comparative framework for validating the consistency of this compound batches, with supporting experimental data and protocols. We also compare its properties to the alternative aluminum hydroxide (B78521) adjuvant.
Key Quality Attributes for Batch Consistency
The consistency of this compound adjuvants is assessed through a series of physicochemical and biological characterization methods.[1] Key quality attributes that must be monitored include particle size and distribution, surface charge, chemical composition, and protein adsorption capacity.[2][3] These parameters directly influence the adjuvant's interaction with antigens and the subsequent immune response.
A summary of critical quality control tests is presented in the table below, with typical specifications for this compound.
| Parameter | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White, opalescent suspension | Basic quality check |
| Aluminum Content | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) | 0.85 - 1.25 mg/dose[4] | Ensures correct dosage |
| Phosphate (B84403) to Aluminum Molar Ratio | Ion Chromatography or Colorimetric Assay | 0.8 - 1.2 | Defines the chemical composition and influences surface properties[1] |
| pH | pH meter | 5.0 - 7.0 | Affects surface charge and antigen binding |
| Particle Size and Distribution | Laser Diffraction or Dynamic Light Scattering | 1 - 20 µm (for aggregates)[1][5] | Influences cellular uptake and immune response[1] |
| Zeta Potential (Surface Charge) | Electrophoretic Light Scattering | Negative at neutral pH (typically -10 to -30 mV) | Governs electrostatic interactions with antigens[1] |
| Protein Adsorption Capacity | Spectrophotometry (e.g., BCA or Bradford assay) | >80% adsorption of model protein[2] | Indicates the ability to bind and present the antigen |
| Sterility | Microbial Culture | No microbial growth | Ensures product safety |
| Endotoxin Content | Limulus Amebocyte Lysate (LAL) Test | < specified limit | Ensures product safety |
Comparative Analysis: this compound vs. Aluminum Hydroxide
While both are aluminum-based adjuvants, this compound and aluminum hydroxide possess distinct physicochemical properties that dictate their suitability for different antigens.[6] The primary difference lies in their point of zero charge (PZC), which is the pH at which the adjuvant has a neutral surface charge.[1]
| Property | This compound | Aluminum Hydroxide |
| Point of Zero Charge (PZC) | ~5[1] | ~11[1] |
| Surface Charge at Neutral pH (~7) | Negative[1] | Positive[1] |
| Antigen Adsorption Mechanism | Primarily ligand exchange with phosphate groups and some electrostatic interactions.[1] | Primarily electrostatic interactions.[6] |
| Suitable Antigens | Antigens with a high isoelectric point (pI) (positively charged at neutral pH). | Antigens with a low isoelectric point (pI) (negatively charged at neutral pH). |
| Immune Response Bias | Generally promotes a Th2-biased response, but some studies suggest a potential for Th1 polarization.[6] | Strong Th2-biased immune response.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate assessment of adjuvant properties.
Particle Size and Distribution Analysis by Laser Diffraction
Objective: To determine the size distribution of the this compound particle aggregates.
Methodology:
-
Ensure the laser diffraction instrument is calibrated and the sample dispersion unit is clean.
-
Prepare a dispersion of the this compound batch in a suitable diluent (e.g., deionized water or a specific buffer) to achieve an appropriate obscuration level (typically 10-20%).
-
Agitate the sample in the dispersion unit to ensure homogeneity and prevent settling.
-
Perform the measurement, collecting data for a sufficient duration to obtain a stable reading.
-
Analyze the data to obtain the particle size distribution, reporting parameters such as D10, D50 (median particle size), and D90.
Zeta Potential Measurement by Electrophoretic Light Scattering
Objective: To determine the surface charge of the this compound particles.
Methodology:
-
Dilute the this compound sample in an appropriate electrolyte solution (e.g., 10 mM NaCl) to a suitable concentration for measurement.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Inject the sample into the measurement cell of the Zetasizer instrument, ensuring no air bubbles are present.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software will calculate the zeta potential based on the electrophoretic mobility using the Henry equation.
-
Perform multiple measurements and report the average zeta potential and standard deviation.
Protein Adsorption Capacity Assay
Objective: To quantify the amount of a model protein that adsorbs to the this compound adjuvant.
Methodology:
-
Prepare a stock solution of a model protein (e.g., Bovine Serum Albumin, BSA) of known concentration.
-
Mix a defined amount of the this compound adjuvant with the protein solution at a specific ratio.
-
Incubate the mixture for a set period (e.g., 1 hour) at a controlled temperature with gentle agitation to allow for adsorption.
-
Centrifuge the suspension to pellet the adjuvant-protein complex.
-
Carefully collect the supernatant containing the unbound protein.
-
Measure the concentration of the unbound protein in the supernatant using a suitable protein quantification assay (e.g., BCA or Bradford assay).
-
Calculate the amount of adsorbed protein by subtracting the amount of unbound protein from the initial amount of protein added.
-
Express the adsorption capacity as a percentage of the total protein added.
Visualizing Workflows and Mechanisms
Diagrams can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for adjuvant characterization.
The adjuvant effect of aluminum salts is partly mediated by the activation of the NLRP3 inflammasome in antigen-presenting cells.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of aluminium-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Quality Standards and Key Quality Characteristics of Aluminum Adjuvants for Vaccines [zgys.nifdc.org.cn]
- 4. New High-Throughput Method for Aluminum Content Determination in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
comparative analysis of amorphous versus crystalline aluminum adjuvants
For Researchers, Scientists, and Drug Development Professionals
Aluminum-containing adjuvants have been a cornerstone of vaccine formulations for nearly a century, prized for their safety and efficacy in enhancing immune responses. These adjuvants are broadly categorized based on their crystallinity: amorphous and crystalline. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection and design of vaccine adjuvants.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences between amorphous and crystalline aluminum adjuvants lie in their atomic arrangement, which in turn dictates their physicochemical properties and their interactions with antigens and the immune system. Crystalline adjuvants, such as aluminum hydroxide (B78521) (AH), possess a more ordered, repeating atomic structure, often described as poorly crystalline boehmite.[1][2] In contrast, amorphous adjuvants like aluminum phosphate (B84403) (AP) and amorphous aluminum hydroxyphosphate sulfate (B86663) (AAHS) lack this long-range order.[3][4]
These structural distinctions have a significant impact on key parameters such as particle size, surface charge, and surface area, all of which are critical for adjuvant function.[5]
Table 1: Comparative Physicochemical Properties of Aluminum Adjuvants
| Property | Crystalline (e.g., Aluminum Hydroxide - AH) | Amorphous (e.g., Aluminum Phosphate - AP) | References |
| Chemical Name | Aluminum Oxyhydroxide (AlOOH) | This compound (Al(OH)x(PO4)y) | [1][2] |
| Crystallinity | Poorly crystalline (boehmite-like structure) | Amorphous | [1][2] |
| Primary Particle Shape | Needle-like, fibrous | Spherical, plate-like | [2][5][6] |
| Aggregate Size | Typically 1-20 µm | Typically 1-10 µm | [5][6][7] |
| Point of Zero Charge (PZC) | ~11.4 | ~4.5 - 5.5 | [1][2] |
| Surface Charge (at neutral pH) | Positive | Negative | [1][2] |
| Surface Area | High (e.g., ~510 m²/g) | Varies, generally large | [1][5] |
Immunological Performance: Beyond the Th2 Paradigm
Historically, aluminum adjuvants have been characterized by their ability to induce a robust T-helper 2 (Th2)-biased immune response, which is crucial for generating strong antibody production.[1] This response is characterized by the production of cytokines like IL-4 and IL-5, and the generation of IgG1 antibodies in mice.[1][8] However, recent research indicates that the crystallinity and size of aluminum adjuvants can influence the nature of the immune response, with some formulations showing the potential to induce a more balanced Th1/Th2 response.[9][10] A Th1 response, characterized by cytokines such as IFN-γ and IL-2 and the production of IgG2a antibodies in mice, is critical for immunity against intracellular pathogens.[9]
A study directly comparing synthesized amorphous and crystalline aluminum hydroxide nanoparticles demonstrated that both were capable of inducing a mixed Th1 and Th2 response, superior to that of a commercial aluminum hydroxide gel.[9][10]
Table 2: Comparative Immunological Responses
| Immune Parameter | Crystalline Aluminum Hydroxide (Nanoparticles) | Amorphous Aluminum Hydroxide (Nanoparticles) | Commercial AH Gel | References |
| Total IgG Titer | Significantly higher than amorphous and commercial gel | Higher than commercial gel | Lower | [9] |
| IgG1 Titer (Th2) | Significantly higher than commercial gel | Similar to commercial gel | Baseline Th2 response | [9] |
| IgG2a Titer (Th1) | Significantly higher than commercial gel | Significantly higher than commercial gel | Low/negligible | [9] |
| IFN-γ & IL-2 (Th1 cytokines) | Significantly higher than commercial gel | Significantly higher than commercial gel | Low | [9] |
| IL-4 & IL-10 (Th2 cytokines) | Elevated, but lower than commercial gel | Elevated, but lower than commercial gel | Significantly higher | [9] |
Mechanism of Action: The Role of the NLRP3 Inflammasome
The adjuvant effect of both amorphous and crystalline aluminum salts is partly mediated by the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome in antigen-presenting cells (APCs) like dendritic cells and macrophages.[9][11] Upon phagocytosis of the aluminum adjuvant, lysosomal destabilization can occur, which is one of the signals that triggers the assembly of the NLRP3 inflammasome complex.[11][12] This complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[3][4] These cytokines play a role in the recruitment of other immune cells to the injection site, contributing to the overall immune response.[3] Studies have shown that both amorphous and crystalline aluminum hydroxide nanoparticles can lead to significantly higher IL-1β production compared to traditional AH gel, indicating a stronger activation of the NLRP3 inflammasome.[9]
Caption: NLRP3 inflammasome activation by aluminum adjuvants.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of adjuvant performance. Below are summaries of key experimental methodologies.
Physicochemical Characterization
-
Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and size distribution. Zeta potential, a measure of the magnitude of the electrostatic charge at the particle surface, is determined by measuring particle movement in an electric field.
-
Methodology:
-
Adjuvant suspensions are diluted in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for analysis.
-
The diluted sample is placed in a cuvette.
-
Measurements are performed using a DLS instrument (e.g., Malvern Zetasizer).
-
Data is analyzed to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential.
-
-
-
Crystallinity (X-ray Diffraction - XRD):
-
Principle: XRD is a technique used to identify the crystalline phases of a material. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a broad halo.
-
Methodology:
-
The aluminum adjuvant sample is lyophilized to obtain a dry powder.
-
The powder is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is analyzed to determine the degree of crystallinity.[13][14]
-
-
Antigen-Adjuvant Interaction
-
Antigen Adsorption Assay:
-
Principle: This assay quantifies the amount of antigen that binds to the adjuvant.
-
Methodology:
-
A constant amount of adjuvant is incubated with varying concentrations of the antigen for a set period (e.g., 1 hour) with gentle mixing.
-
The mixture is centrifuged to pellet the adjuvant-antigen complex.
-
The concentration of the unbound antigen remaining in the supernatant is measured using a suitable protein quantification assay (e.g., Micro BCA assay).
-
The amount of adsorbed antigen is calculated by subtracting the unbound antigen from the initial total antigen.
-
-
-
In Vitro Antigen Release Assay:
-
Principle: This assay simulates the release of the antigen from the adjuvant at the injection site.
-
Methodology:
-
The antigen is first adsorbed onto the adjuvant.
-
The adjuvant-antigen complex is resuspended in a release buffer (e.g., PBS or simulated interstitial fluid) and incubated at 37°C with gentle agitation.
-
At various time points, samples are taken and centrifuged.
-
The amount of released antigen in the supernatant is quantified.
-
-
In Vivo Immunogenicity Assessment
The following diagram outlines a typical workflow for assessing the immunogenicity of different adjuvant formulations in a murine model.
Caption: In vivo immunogenicity assessment workflow.
-
Mouse Immunization:
-
Methodology:
-
Groups of mice (e.g., BALB/c) are immunized, typically via the subcutaneous or intraperitoneal route, with the antigen formulated with either the amorphous or crystalline adjuvant. A control group receiving the antigen alone is also included.
-
Booster immunizations are often given at set intervals (e.g., 2 and 4 weeks after the primary immunization).
-
-
-
Antibody Isotype Analysis (ELISA):
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of antigen-specific IgG1 (indicative of a Th2 response) and IgG2a (indicative of a Th1 response) antibodies in the mouse serum.
-
Methodology:
-
ELISA plates are coated with the specific antigen.
-
Plates are blocked to prevent non-specific binding.
-
Diluted serum samples from immunized mice are added to the wells.
-
Detection antibodies specific for mouse IgG1 or IgG2a, conjugated to an enzyme (e.g., HRP), are added.
-
A substrate is added, and the resulting color change is measured using a plate reader. The absorbance is proportional to the amount of specific antibody.
-
-
-
T-cell Response (Intracellular Cytokine Staining):
-
Principle: This flow cytometry-based technique identifies the cytokine profile of antigen-specific T-cells.
-
Methodology:
-
Splenocytes are harvested from immunized mice.
-
The cells are restimulated in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.
-
Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4) and, after fixation and permeabilization, against intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2).
-
The percentage of CD4+ T-cells producing specific cytokines is quantified by flow cytometry.[1][15]
-
-
Conclusion
The choice between amorphous and crystalline aluminum adjuvants is not straightforward and depends on the specific antigen and the desired immune response. While both types are effective at inducing a Th2-biased antibody response, emerging evidence suggests that controlling physicochemical properties like crystallinity and particle size at the nanoscale can lead to the development of adjuvants capable of eliciting a more balanced Th1/Th2 response.[9][10] The detailed experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of aluminum adjuvants in vaccine development.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Characterization of Aluminum Adjuvants | Encyclopedia MDPI [encyclopedia.pub]
- 8. Comparative Evaluation of Mx and Alum as Bio and Conventional Adjuvants in Inducing Immune Responses by Influenza DNA Vaccine - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model [frontiersin.org]
- 11. cigb.edu.cu [cigb.edu.cu]
- 12. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 13. www2.hawaii.edu [www2.hawaii.edu]
- 14. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 15. file.elabscience.com [file.elabscience.com]
A Researcher's Guide to Quantifying Protein Adsorption on Aluminum Adjuvants
For scientists and professionals in vaccine and drug development, the precise measurement of protein adsorption onto aluminum adjuvants is a cornerstone of formulation, stability testing, and quality control. The degree of protein binding directly influences the immunogenicity and stability of the final product. This guide offers an objective comparison of prevalent quantification methods, supported by experimental data and detailed protocols to facilitate informed decision-making in the laboratory.
The interaction between a protein antigen and an aluminum adjuvant is a critical quality attribute. Inadequate or inconsistent adsorption can lead to reduced vaccine efficacy and stability. Consequently, a variety of analytical techniques have been developed to quantify the amount of protein adsorbed to these adjuvants. The selection of an appropriate method depends on factors such as the specific protein and adjuvant, required sensitivity, and the presence of interfering substances in the formulation.
Comparative Analysis of Quantification Methods
Several methods are commonly employed to determine the extent of protein adsorption. These can be broadly categorized into direct and indirect methods. Indirect methods, which are more common, measure the concentration of free protein remaining in the supernatant after the adjuvant-protein complex has been separated, typically by centrifugation. The amount of adsorbed protein is then calculated by subtracting the free protein concentration from the initial total protein concentration. Direct methods, on the other hand, attempt to measure the protein directly on the adjuvant.
Here, we compare the performance of several widely used techniques:
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery/Accuracy |
| Bradford Assay | A colorimetric assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[1] | Simple, rapid, inexpensive, and highly sensitive.[1] | Susceptible to interference from detergents and other formulation components. Requires removal of the adjuvant before measurement. | 87-100% accuracy reported for some Alhydrogel® vaccines using a modified approach.[2] |
| Bicinchoninic Acid (BCA) Assay | A colorimetric assay based on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation with BCA. | Less susceptible to interference from detergents than the Bradford assay.[3] | Slower than the Bradford assay and sensitive to reducing agents. Requires removal of the adjuvant. | Generally high accuracy, but specific recovery data for adjuvant formulations is less commonly published. |
| Modified Lowry Assay | A colorimetric assay involving the reaction of protein with copper and the Folin-Ciocalteu reagent. | High sensitivity. | Complex procedure with multiple steps and susceptibility to interference from a wide range of substances. Requires adjuvant separation. Overestimation of up to 238% can occur without proper centrifugation.[4] | Addition of a centrifugation step yields protein concentrations similar to actual values.[4] |
| o-Phthalaldehyde (B127526) (OPA) Assay | A fluorescent assay that directly quantifies protein adsorbed to the adjuvant by reacting with primary amines.[2][5][6] | Direct measurement without the need for antigen extraction.[2] Rapid and simple.[2] | Unsuitable for formulations with amine-containing excipients (e.g., Tris buffer).[6] Limited sensitivity (linear range typically 25-400 µg/mL).[2][5] | Highly accurate (87-100%) and reproducible for Alhydrogel® formulations.[2] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of the protein from other components, followed by UV detection.[7][8] | High specificity, sensitivity, and can quantify individual proteins in a mixture. | Requires protein desorption from the adjuvant, which may be incomplete or cause protein denaturation.[7][9] Expensive equipment and requires skilled operators. | Protein recovery after elution is reported to be around 92-95%.[8][10] |
| Immunoassays (ELISA, DAFIA) | Utilizes specific antibody-antigen binding for quantification. | High sensitivity and specificity. Can be performed directly on the adjuvant-protein complex (e.g., DAFIA).[11] | Can be complex to develop and optimize. Susceptible to matrix effects. | Highly accurate when properly validated. |
Experimental Protocols and Workflows
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are the generalized workflows for some of the key methods discussed.
Indirect Quantification Workflow (Bradford, BCA, Lowry, HPLC)
This workflow is applicable to methods that require the separation of the aluminum adjuvant from the supernatant before protein quantification.
Caption: General workflow for indirect protein quantification methods.
Protocol for Adjuvant Separation:
-
Mix the protein solution with the aluminum adjuvant suspension and incubate under defined conditions (e.g., time, temperature, mixing) to allow for adsorption.
-
Centrifuge the suspension at a sufficient speed and duration to pellet the adjuvant-protein complex (e.g., 15,000 rpm for 1 minute).[12]
-
Carefully aspirate the supernatant containing the unbound protein without disturbing the pellet.
-
The supernatant is then used for protein quantification.
Direct Quantification Workflow (o-Phthalaldehyde Assay)
This workflow illustrates a method that does not require the separation of the adjuvant.
Caption: Workflow for the direct o-Phthalaldehyde (OPA) protein assay.
Protocol for OPA Assay:
-
Prepare a standard curve using known concentrations of the protein of interest mixed with the same concentration of aluminum adjuvant as in the unknown samples.
-
Add the OPA reagent to both the standards and the unknown samples.
-
Incubate the reaction mixture according to the manufacturer's instructions.
-
Measure the fluorescence using a fluorometer.
-
Calculate the protein concentration of the unknown samples based on the standard curve.
Protein Desorption and HPLC Analysis Workflow
For methods like HPLC that require the analysis of the adsorbed protein, a desorption step is necessary.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near Infrared Spectroscopy - A Real-Time Method to Measure Aluminum Content and Protein Concentration in Adsorbed Vaccines [gavinpublishers.com]
- 4. Improved quantification of protein in vaccines containing aluminum hydroxide by simple modification of the Lowry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Protein Content in Alhydrogel®-Based Vaccines by O-Phthalaldehyde Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the utilization of aluminum adjuvants in vaccines: you might just get what you want - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Physiochemical and functional characterization of antigen proteins eluted from aluminum hydroxide adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aluminum Adjuvants—‘Back to the Future’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural characterization of a protein adsorbed on aluminum hydroxide adjuvant in vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Aluminum Hydroxyphosphate Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of aluminum hydroxyphosphate, a widely used vaccine adjuvant, with several key alternatives: the oil-in-water emulsions MF59 and AS03, the Toll-like receptor 9 (TLR9) agonist CpG 1018, and the Toll-like receptor 4 (TLR4) agonist Monophosphoryl Lipid A (MPLA), often used in the AS04 adjuvant system (in combination with an aluminum salt). This document summarizes quantitative safety data from clinical trials, details relevant experimental protocols for preclinical safety assessment, and visualizes key signaling pathways involved in the adjuvants' mechanisms of action.
Comparative Safety and Reactogenicity: Clinical Data
The safety of vaccine adjuvants is primarily assessed in clinical trials by monitoring for local and systemic adverse events (AEs). Local AEs occur at the injection site and typically include pain, redness, and swelling. Systemic AEs are more generalized and can include fever, headache, and myalgia. The following tables summarize the frequency of common solicited local and systemic AEs reported in clinical trials for vaccines containing this compound or aluminum hydroxide (B78521) and the comparator adjuvants.
Table 1: Comparison of Local Adverse Events
| Adjuvant | Vaccine Type | Frequency of Injection Site Pain | Frequency of Redness | Frequency of Swelling | Citation(s) |
| Aluminum Hydroxide/Phosphate | DTPa | 19% - 41% | Significantly more than plain vaccine | Significantly more than plain vaccine | [1][2] |
| MF59 | H1N1 Influenza | Increased incidence vs. non-adjuvanted (cOR 1.56) | - | 4.8% | [3] |
| AS03 | H5N1 Influenza | Increased vs. non-adjuvanted | - | - | [4] |
| CpG 1018 (with Aluminum Hydroxide) | SARS-CoV-2 Protein | Good safety profile | - | - | [5] |
| MPLA (as AS04 with Aluminum Hydroxide) | HBV | 41% | - | - | [1] |
Note: Direct head-to-head comparative trial data for all adjuvants across the same vaccine platform is limited. Data is aggregated from studies with different vaccines and populations, which can influence reactogenicity rates. "cOR" refers to the crude odds ratio.
Table 2: Comparison of Systemic Adverse Events
| Adjuvant | Vaccine Type | Frequency of Fever | Frequency of Headache | Frequency of Myalgia | Citation(s) |
| Aluminum Hydroxide/Phosphate | DTPa | No significant difference vs. plain vaccine | No significant difference | No significant difference | [2] |
| MF59 | H1N1 Influenza | - | - | 10.7% (Increased incidence vs. non-adjuvanted, cOR 1.64) | [3] |
| AS03 | H5N1 Influenza | - | - | Transient increase | [4] |
| CpG 1018 (with Aluminum Hydroxide) | SARS-CoV-2 Protein | 0.7% | - | - | [5] |
| MPLA (as AS04 with Aluminum Hydroxide) | HBV | Increased vs. alum alone | Increased vs. alum alone | Increased vs. alum alone | [6] |
Note: As with local AEs, these frequencies are influenced by the specific vaccine and population studied.
Experimental Protocols for Preclinical Safety Assessment
Preclinical safety evaluation of vaccine adjuvants in animal models is a critical step before human trials. Below are detailed methodologies for key experiments cited in the assessment of adjuvant safety.
In Vivo Reactogenicity Assessment in Mice
Objective: To evaluate the local and systemic reactions following intramuscular injection of an adjuvanted vaccine.
Experimental Workflow:
Caption: Workflow for in vivo reactogenicity assessment in mice.
Detailed Protocol:
-
Animal Model: Use 6-8 week old female BALB/c mice, with at least 5-10 mice per group.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Vaccine Administration: Anesthetize mice and inject 50 µL of the test vaccine formulation intramuscularly into the quadriceps muscle of the hind limb. Include control groups receiving the adjuvant alone and a saline placebo.
-
Local Reactogenicity Assessment:
-
Systemic Reactogenicity Assessment:
-
Record body weight and rectal temperature daily for 7 days post-injection.
-
Observe mice for clinical signs of systemic toxicity such as ruffled fur, lethargy, or altered behavior.
-
-
Endpoint Analysis: At predetermined time points (e.g., day 3 and day 7), euthanize a subset of mice for further analysis.
Histopathological Evaluation of Injection Site
Objective: To microscopically examine the tissue at the injection site for signs of inflammation and damage.
Detailed Protocol:
-
Tissue Collection and Processing:
-
Following euthanasia, carefully excise the entire muscle containing the injection site.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Consider special stains if necessary (e.g., Masson's trichrome for fibrosis).
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should examine the slides in a blinded manner.
-
Assess for the presence and severity of:
-
Inflammatory cell infiltration (neutrophils, macrophages, lymphocytes)
-
Edema
-
Hemorrhage
-
Myofiber degeneration, necrosis, and regeneration
-
Fibrosis
-
-
Grade the findings using a semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked, 5=severe)[10][11].
-
Cytokine Profiling using Cytometric Bead Array (CBA)
Objective: To quantify the levels of multiple cytokines and chemokines in the serum of vaccinated animals to assess the systemic inflammatory response.
Detailed Protocol:
-
Sample Collection and Preparation:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Cytometric Bead Array (CBA) Assay:
-
Use a commercially available CBA kit (e.g., BD™ CBA Mouse Th1/Th2/Th17 Cytokine Kit) according to the manufacturer's instructions.
-
Briefly, mix the cytokine capture beads with the serum samples or recombinant standards.
-
Add the PE-conjugated detection antibodies to form sandwich complexes.
-
Incubate the mixture to allow for binding.
-
Wash the beads to remove unbound reagents.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the samples on a flow cytometer.
-
Use the manufacturer's software (e.g., FCAP Array™) to analyze the data and determine the concentration of each cytokine (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in pg/mL.
-
Signaling Pathways and Mechanisms of Action
The adjuvanticity of these compounds is driven by their interaction with the innate immune system. The following diagrams illustrate the key signaling pathways activated by each class of adjuvant.
This compound: NLRP3 Inflammasome Activation
Aluminum adjuvants are particulate and are recognized by the innate immune system as a danger signal, leading to the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs) like macrophages and dendritic cells.
Caption: NLRP3 inflammasome activation by this compound.
MF59 and AS03: Induction of a Local Immunostimulatory Environment
These oil-in-water emulsion adjuvants are thought to work by creating a localized, transient inflammatory environment at the injection site, which enhances the recruitment and activation of immune cells.
Caption: Proposed mechanism of action for MF59 and AS03 adjuvants.
CpG 1018: TLR9 Signaling Pathway
CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic bacterial DNA and are recognized by TLR9, which is expressed in the endosomes of B cells and plasmacytoid dendritic cells (pDCs).
Caption: TLR9 signaling pathway activated by CpG ODN adjuvants.
Monophosphoryl Lipid A (MPLA): TLR4 Signaling Pathway
MPLA is a detoxified derivative of lipopolysaccharide (LPS) that acts as an agonist for TLR4, a receptor that recognizes bacterial components on the surface of APCs.
Caption: TLR4 signaling pathways activated by MPLA.
Conclusion
This compound adjuvants have a long-standing and well-established safety profile, characterized primarily by mild to moderate local reactogenicity. Newer adjuvants, such as the oil-in-water emulsions MF59 and AS03, and the TLR agonists CpG 1018 and MPLA, have been developed to enhance the immunogenicity of modern subunit vaccines. While these novel adjuvants can sometimes be associated with a transient increase in local and systemic reactogenicity compared to aluminum salts, they are generally considered safe and well-tolerated. The choice of adjuvant for a particular vaccine depends on a careful balance between the desired immune response and an acceptable safety profile for the target population. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued evaluation and development of safe and effective vaccine adjuvants.
References
- 1. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse events after immunisation with aluminium-containing DTP vaccines: systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Safety and immunogenicity of CpG 1018 and aluminium hydroxide-adjuvanted SARS-CoV-2 S-2P protein vaccine MVC-COV1901: interim results of a large-scale, double-blind, randomised, placebo-controlled phase 2 trial in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. msd-animal-health-hub.co.uk [msd-animal-health-hub.co.uk]
- 9. Evaluation of the reactogenicity, adjuvanticity and antigenicity of LT(R192G) and LT(R192G/L211A) by intradermal immunization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Aluminum Hydroxyphosphate in the Laboratory
Personal Protective Equipment (PPE) and Exposure Controls
When handling Aluminum Hydroxyphosphate powder, adherence to proper PPE protocols is critical to minimize exposure. The following table summarizes the recommended PPE and engineering controls.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[4] A lab coat or coveralls is also recommended to prevent skin contact.[5] |
| Respiratory Protection | For operations generating significant dust, a NIOSH-approved respirator for particulates is advised.[2][3] |
Operational Plan: Step-by-Step Handling and Storage Procedures
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean, and all required equipment is within easy reach.
-
Dispensing: When weighing or transferring the powder, perform these actions in a designated area, preferably within a ventilated enclosure or fume hood to minimize dust dispersion.[6]
-
Avoid Inhalation and Contact: Do not breathe in the dust. Avoid contact with eyes, skin, and clothing.[1][5]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Incompatibilities: Store away from strong acids and bases.[1][9]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[8][11]
Disposal Plan
This compound, in the absence of specific hazardous classifications, should be managed as a non-hazardous chemical waste. However, always consult local, state, and federal regulations for proper disposal procedures.[12][13]
-
Waste Characterization: While considered non-hazardous, it is prudent to treat all chemical waste with caution.[14]
-
Containerization: Collect waste in a clearly labeled, sealed container.[15]
-
Disposal Route: Dispose of the waste through an approved chemical waste disposal program. Do not dispose of it in the regular trash or down the drain unless explicitly permitted by your institution's environmental health and safety department.[16]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded or recycled.[15]
Spill Response Workflow
A prompt and effective response to a spill is essential to mitigate any potential hazards. The following diagram outlines the logical steps for handling a spill of this compound powder.
Caption: Workflow for handling an this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. innophos.com [innophos.com]
- 3. echemi.com [echemi.com]
- 4. georgeweil.com [georgeweil.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances [ehs.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sfasu.edu [sfasu.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. Aluminum Potassium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
